molecular formula C7H7NO3 B1346613 2,6-Dihydroxybenzamide CAS No. 3147-50-0

2,6-Dihydroxybenzamide

Cat. No.: B1346613
CAS No.: 3147-50-0
M. Wt: 153.14 g/mol
InChI Key: WFIWHFWPQQSJDD-UHFFFAOYSA-N
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Description

2,6-Dihydroxybenzamide is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49192. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dihydroxybenzamide
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InChI

InChI=1S/C7H7NO3/c8-7(11)6-4(9)2-1-3-5(6)10/h1-3,9-10H,(H2,8,11)
Source PubChem
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InChI Key

WFIWHFWPQQSJDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50185376
Record name 2,6-Dihydroxybenzamide
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Molecular Weight

153.14 g/mol
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CAS No.

3147-50-0
Record name 2,6-Dihydroxybenzamide
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Record name 2,6-Dihydroxybenzamide
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Record name 2,6-Dihydroxybenzamide
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Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dihydroxybenzamide: Properties, Structure, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,6-Dihydroxybenzamide, also known as γ-resorcylamide, is a phenolic compound belonging to the hydroxybenzamide class of molecules. While its isomers have been investigated for various biological activities, this compound remains a comparatively understudied molecule. This technical guide provides a comprehensive overview of its chemical properties, structural features, and analytical characterization. Furthermore, it outlines a robust, chemically sound protocol for its synthesis from its carboxylic acid precursor, 2,6-dihydroxybenzoic acid. In the absence of extensive biological data for this specific isomer, we leverage the broader context of the hydroxybenzamide family to propose relevant avenues for future research, including a detailed protocol for enzyme inhibitor screening. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a foundational understanding and practical methodologies related to this compound.

Molecular Structure and Physicochemical Properties

This compound is an aromatic amide characterized by a benzene ring substituted with a carboxamide group and two hydroxyl groups at the ortho positions (C2 and C6) relative to the amide. This substitution pattern creates significant intramolecular hydrogen bonding between the phenolic protons and the carbonyl oxygen of the amide, which influences its chemical reactivity, conformation, and physical properties.

The key identifiers and computed physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
IUPAC Name This compound[1]
Synonyms γ-Resorcylamide, gamma-Resorcylamide[1][2]
CAS Number 3147-50-0[1][2]
Molecular Formula C₇H₇NO₃[1][2]
Molecular Weight 153.14 g/mol [1]
Canonical SMILES C1=CC(=C(C(=C1)O)C(=O)N)O[1]
InChIKey WFIWHFWPQQSJDD-UHFFFAOYSA-N[1][2]
XlogP (Predicted) 1.5[1][3]
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 3[1]

Synthesis of this compound

While specific, peer-reviewed protocols for the synthesis of this compound are not widely published, a reliable synthetic route can be designed based on the amidation of its readily available precursor, 2,6-dihydroxybenzoic acid. The overall synthetic strategy involves two main stages: the synthesis of the carboxylic acid precursor, followed by its conversion to the target amide.

Stage 1: Synthesis of 2,6-Dihydroxybenzoic Acid

2,6-Dihydroxybenzoic acid can be synthesized with high selectivity and yield via the enzymatic carboxylation of resorcinol.[4][5] This biotransformation offers a green chemistry approach under mild conditions compared to traditional methods like the Kolbe-Schmitt reaction, which often requires high pressure and temperature and produces isomeric byproducts.[6]

This protocol is adapted from the lab-scale synthesis described by Ohde et al.[5][7]

  • Reaction Setup: Prepare a 1.5 L reaction medium in a suitable stirred-tank reactor, consisting of 80 mM resorcinol dissolved in 1 M aqueous triethanolamine (TEA).

  • CO₂ Saturation: Sparge the reaction medium with gaseous carbon dioxide (CO₂) at a flow rate of 20 mL/min through a porous sparger. Maintain sparging until a stable pH is achieved, indicating saturation.

  • Enzyme Addition: Initiate the reaction by adding 64.2 mg/L of 2,6-dihydroxybenzoic acid decarboxylase (2,6-DHBD) cell-free extract.

  • Reaction Conditions: Maintain the reaction temperature at 30°C with constant stirring (e.g., 450 rpm). Continue to bubble CO₂ through the mixture throughout the reaction.

  • In Situ Product Removal (ISPR): To drive the reaction equilibrium towards the product, periodically add an anion-exchange resin (e.g., Dowex® 1X8-50) to adsorb the 2,6-dihydroxybenzoic acid product.[5]

  • Product Isolation: After the reaction is complete (monitored by HPLC), filter the mixture to collect the resin. Elute the 2,6-dihydroxybenzoic acid from the resin using 1 M HCl in methanol.

  • Purification: Remove the methanol from the eluate under reduced pressure to precipitate the purified 2,6-dihydroxybenzoic acid. Wash the solid with cold water and dry in vacuo.

Stage 2: Amidation of 2,6-Dihydroxybenzoic Acid

The conversion of a carboxylic acid to a primary amide can be achieved through several reliable methods. A common and effective approach involves the formation of a more reactive intermediate, such as an acid chloride, followed by reaction with ammonia.

Disclaimer: This is a representative protocol based on established organic chemistry principles. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All steps involving thionyl chloride and ammonia should be performed in a certified chemical fume hood.

  • Activation of Carboxylic Acid: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-dihydroxybenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂, ~5-10 eq).

  • Reaction: Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.

  • Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure. This will yield the crude 2,6-dihydroxybenzoyl chloride.

  • Amidation: Cool the flask containing the crude acid chloride in an ice bath. Slowly and cautiously add a concentrated aqueous solution of ammonium hydroxide (~25-30%) or bubble anhydrous ammonia gas through a solution of the acid chloride in an inert solvent (e.g., THF, diethyl ether) with vigorous stirring. This step is highly exothermic.

  • Precipitation and Isolation: The this compound product will precipitate out of the solution. Continue stirring in the ice bath for 30-60 minutes to ensure complete reaction.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water to remove ammonium salts, followed by a small amount of cold diethyl ether to facilitate drying.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

// Reactants Resorcinol [label="Resorcinol"]; CO2 [label="CO₂"]; Enzyme [label="2,6-DHBD Enzyme", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#4285F4"]; SOCl2 [label="SOCl₂"]; Ammonia [label="NH₃ (aq)"];

// Intermediates & Products DHBA [label="2,6-Dihydroxybenzoic\nAcid", fillcolor="#E6F4EA", fontcolor="#34A853"]; AcidChloride [label="2,6-Dihydroxybenzoyl\nChloride (Intermediate)", fillcolor="#FEF7E0", fontcolor="#202124"]; DHBAmide [label="this compound\n(Final Product)", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Process Steps as invisible nodes for edge labeling p1 [shape=point, width=0]; p2 [shape=point, width=0];

// Workflow {rank=same; Resorcinol; CO2; Enzyme} -> p1 [arrowhead=none]; p1 -> DHBA [label=" Enzymatic\n Carboxylation "]; DHBA -> AcidChloride [label=" Activation "]; AcidChloride -> p2 [arrowhead=none]; Ammonia -> p2 [arrowhead=none]; p2 -> DHBAmide [label=" Amidation "]; SOCl2 -> AcidChloride; } enddot Caption: Proposed two-stage synthesis workflow for this compound.

Analytical Characterization and Spectral Interpretation

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[8]

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. Due to the symmetry of the molecule, the two aromatic protons at the C3 and C5 positions are chemically equivalent, as are the two phenolic hydroxyl protons. The amide protons may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the chemically non-equivalent carbons. The carbonyl carbon will have a characteristic downfield shift.

Table of Predicted NMR Chemical Shifts (in DMSO-d₆)

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C=O-~171
C1 (-C=O)-~110
C2, C6 (-OH)-~158
C3, C5 (-CH)~6.4~106
C4 (-CH)~7.0 (triplet)~133
-OH~9.5 (broad s)-
-NH₂~7.5 (broad s)-

Note: These are predicted values based on chemical shift theory and data for similar structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.[9][10]

Table of Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentCausality
3500 - 3200Strong, BroadO-H and N-H StretchThe broadness is due to extensive intermolecular and intramolecular hydrogen bonding involving both the phenolic and amide groups.
~3030MediumAromatic C-H StretchVibration of the C-H bonds on the benzene ring.
1690 - 1630StrongC=O Stretch (Amide I)The carbonyl double bond stretch is a very strong and characteristic absorption. Its position is influenced by conjugation and hydrogen bonding.
1700 - 1500MediumAromatic C=C BendingVibrations associated with the carbon-carbon double bonds within the aromatic ring.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z of 153.[1] Key fragments would likely correspond to the loss of the amide group (-NH₂) and subsequent fragmentation of the aromatic ring.

Biological Activity and Avenues for Research

Current Understanding

The biological profile of this compound is not well-defined in the literature. Some reports suggest it has poor performance in assays for DPPH radical scavenging and general microbial growth inhibition.[11][12] This contrasts with other hydroxy-substituted benzamides, which form a versatile scaffold in medicinal chemistry, exhibiting a wide range of activities.[13] For instance, derivatives of its isomers are known to act as inhibitors of crucial enzymes like histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP).[13]

The lack of activity in initial screens does not preclude the possibility of specific, targeted interactions. The unique positioning of the two hydroxyl groups in this compound could confer a distinct binding profile to certain enzyme active sites that is not shared by its isomers. Therefore, it represents a valid candidate for broader screening against diverse enzyme families.

Proposed Research: Enzyme Inhibition Screening

To elucidate the potential biological role of this compound, a systematic screening against a panel of relevant enzymes is a logical next step. The following is a self-validating, generalized protocol for determining the half-maximal inhibitory concentration (IC₅₀) against a target enzyme.

This protocol is designed to be adaptable for various enzymes that can utilize a fluorogenic substrate.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer optimized for the target enzyme's activity (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 0.01% Tween-20, 1 mM DTT).

    • Enzyme Stock: Prepare a concentrated stock of the purified target enzyme in assay buffer.

    • Substrate Stock: Prepare a concentrated stock of the appropriate fluorogenic substrate in DMSO.

    • Inhibitor Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10 points, 3-fold dilutions) in DMSO.

  • Assay Procedure (96-well plate format):

    • Compound Plating: Add 1 µL of each inhibitor dilution from the series to the wells of a black, flat-bottom 96-well plate. For control wells, add 1 µL of DMSO (0% inhibition) and 1 µL of a known potent inhibitor (100% inhibition).

    • Enzyme Addition: Prepare a working solution of the enzyme in assay buffer. Add 50 µL of this solution to each well.

    • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Prepare a working solution of the fluorogenic substrate in assay buffer. Initiate the enzymatic reaction by adding 50 µL of this solution to all wells.

    • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to the optimal temperature. Measure the fluorescence intensity (at the appropriate excitation/emission wavelengths) every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the fluorescence vs. time plot.

    • Normalize the rates by setting the average of the 0% inhibition controls to 100% activity and the 100% inhibition controls to 0% activity.

    • Plot the normalized percent activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value.

// Steps start [label="Start", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#4285F4"]; prep [label="Prepare Reagents\n(Buffer, Enzyme, Substrate,\nInhibitor Dilutions)"]; plate_inh [label="Plate Inhibitor/DMSO\nin 96-well Plate"]; add_enz [label="Add Enzyme Solution\nto all wells"]; incubate [label="Pre-incubate (15 min)\nto allow binding"]; add_sub [label="Initiate Reaction\n(Add Substrate Solution)"]; read [label="Kinetic Fluorescence Reading\n(30-60 min)"]; analyze [label="Calculate Rates (V₀)"]; normalize [label="Normalize Data"]; plot [label="Plot % Activity vs. [Inhibitor]"]; fit [label="Fit Curve (4PL) to\nDetermine IC₅₀"]; end_node [label="End", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#4285F4"];

// Workflow start -> prep; prep -> plate_inh; plate_inh -> add_enz; add_enz -> incubate; incubate -> add_sub; add_sub -> read; read -> analyze; analyze -> normalize; normalize -> plot; plot -> fit; fit -> end_node; } enddot Caption: Experimental workflow for determining the IC₅₀ of this compound.

Conclusion

This compound presents an intriguing subject for chemical and biological investigation. This guide has consolidated its core chemical properties and structure, providing a detailed framework for its synthesis and analytical confirmation. While its specific biological functions remain to be uncovered, the established importance of the hydroxybenzamide scaffold in drug discovery strongly justifies further exploration. The provided protocols for synthesis and enzyme screening are designed to empower researchers to undertake these investigations, potentially revealing novel activities for this understudied molecule and expanding the therapeutic landscape of its chemical class.

References

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  • Ohde, D., Bubenheim, P., & Liese, A. (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. Processes, 12(1), 10. Available at: [Link].[4][5]

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Sources

2,6-Dihydroxybenzamide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,6-Dihydroxybenzamide for Advanced Research

Abstract: This technical guide provides a comprehensive overview of this compound (γ-Resorcylamide), a molecule of significant interest in medicinal chemistry and drug development. This document consolidates critical data on its core molecular attributes, physicochemical properties, and potential applications. It is designed to serve as a foundational resource for researchers, scientists, and drug development professionals, offering not only established data but also field-proven insights into its synthetic considerations and potential mechanisms of action. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide aims to uphold the highest standards of scientific integrity and utility.

This compound is a hydroxylated derivative of benzamide. Its precise identification and fundamental properties are paramount for any experimental design. The primary identifiers and computed molecular properties are summarized below.

PropertyValueSource(s)
CAS Number 3147-50-0[1][2][3]
Molecular Formula C₇H₇NO₃[1][3]
Molecular Weight 153.14 g/mol [1][3]
IUPAC Name This compound[1][3]
Synonyms Benzamide, 2,6-dihydroxy-; γ-Resorcylamide[1]
InChIKey WFIWHFWPQQSJDD-UHFFFAOYSA-N[1][3]
Canonical SMILES C1=CC(=C(C(=C1)O)C(=O)N)O[3]
Hydrogen Bond Donors 3[3]
Hydrogen Bond Acceptors 3[3]
XLogP3 1.5[3]

Synthesis and Manufacturing Considerations

The synthesis of symmetrically substituted 2,6-dihydroxy aromatics can present unique challenges. Unlike its 2,4-dihydroxy isomer, for which straightforward synthetic routes from commercially available precursors exist, the preparation of this compound is less commonly documented. The primary challenge often lies in the limited commercial availability of the corresponding 2,6-dihydroxybenzaldehyde or 2,6-dihydroxybenzoic acid precursors.[4]

A plausible synthetic approach, extrapolated from general organic chemistry principles and related syntheses, is the amidation of 2,6-dihydroxybenzoic acid. The workflow below outlines this conceptual pathway.

Conceptual Synthesis Workflow

cluster_0 Step 1: Acid Activation cluster_1 Step 2: Amidation start 2,6-Dihydroxybenzoic Acid intermediate Acyl Chloride Intermediate start->intermediate Activation reagent1 Activating Agent (e.g., SOCl₂, Oxalyl Chloride) reagent1->intermediate intermediate2 Acyl Chloride Intermediate reagent2 Ammonia (aq. or gas) product This compound reagent2->product intermediate2->product Nucleophilic Attack

Caption: Conceptual workflow for the synthesis of this compound.

Causality Behind Experimental Choices:

  • Acid Activation: 2,6-Dihydroxybenzoic acid's carboxylic acid group is not sufficiently electrophilic to react directly with ammonia. Activation to a more reactive intermediate, such as an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, is a standard and necessary step to facilitate the subsequent nucleophilic attack.

  • Amidation: The highly reactive acyl chloride is then subjected to amidation. The choice between aqueous ammonia and anhydrous ammonia gas depends on the stability of the intermediate and desired reaction conditions. This step forms the final benzamide product. The hydroxyl groups on the aromatic ring may require protection depending on the specific activating agent used to prevent unwanted side reactions.

Potential Applications in Drug Discovery

While specific biological activities for this compound are not extensively documented, its structural class—hydroxy-substituted benzamides—is of profound importance in medicinal chemistry. The benzamide scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets through hydrogen bonding and π-π stacking interactions.[5]

Potential research applications include:

  • Enzyme Inhibition: Certain benzamide derivatives are known to act as inhibitors of enzymes like Histone Deacetylases (HDACs) and lipoxygenase.[6] The benzamide moiety can function as a crucial zinc-binding group in the active site of these enzymes.

  • Dopamine Receptor Antagonism: Many hydroxy-substituted benzamides function as antagonists at dopamine D2-like receptors, forming the basis for antipsychotic and antiemetic drugs.[6]

  • Scaffold for PROTACs: The benzamide core is being explored in the development of novel binders for Cereblon (CRBN), a key component in Proteolysis-Targeting Chimera (PROTAC) design.[7] This opens avenues for using this compound as a starting point for creating targeted protein degraders.

  • IMP Dehydrogenase Inhibition: Related compounds like benzamide riboside are metabolized into NAD analogues that inhibit Inosine 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the synthesis of guanine nucleotides, which is a key target in cancer therapy.[8]

Mechanistic Insights: A Focus on Enzyme Inhibition

The biological effects of hydroxy-substituted benzamides are often exerted through their interaction with specific protein targets. A primary mechanism is enzyme inhibition, where the molecule binds to the active site of an enzyme, preventing the natural substrate from binding and thereby blocking the catalytic reaction.

A representative mechanism is the inhibition of a metalloenzyme, where the benzamide functional group coordinates with a metal ion cofactor (e.g., Zn²⁺) in the enzyme's active site.

Caption: Generalized mechanism of metalloenzyme inhibition by a benzamide.

This interaction is critical in the action of HDAC inhibitors, where the benzamide's carbonyl oxygen and amide nitrogen can chelate the zinc ion, while the aromatic ring makes further contacts within the active site pocket, enhancing binding affinity and selectivity.[6]

Experimental Protocol: Lipoxygenase Inhibition Assay

To assess the potential of this compound as an enzyme inhibitor, a lipoxygenase inhibition assay is a relevant and robust method. This protocol provides a self-validating system to determine the compound's inhibitory concentration (IC₅₀).

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 0.1 M Tris-HCl buffer at pH 7.5.

    • Prepare a stock solution of lipoxygenase enzyme in the Tris-HCl buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create serial dilutions to test a range of concentrations.

    • Prepare a solution of the substrate (e.g., linoleic acid or arachidonic acid) in buffer.

  • Reaction Mixture Assembly:

    • In a quartz cuvette, add the Tris-HCl buffer.

    • Add the lipoxygenase enzyme solution.

    • Add the desired concentration of the this compound solution (or vehicle control).

    • Incubate the mixture at 25°C for 5 minutes. This pre-incubation allows the inhibitor to bind to the enzyme before the reaction starts.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to the cuvette.

    • Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 234 nm over time. This wavelength corresponds to the formation of the conjugated diene product.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot for each concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338.[3] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

References

  • National Institute of Standards and Technology (NIST). This compound. NIST Chemistry WebBook. [Link]

  • CP Lab Safety. This compound, 97% Purity, C7H7NO3, 5 grams. [Link]

  • National Center for Biotechnology Information (NCBI). This compound | C7H7NO3 | CID 76602. PubChem. [Link]

  • PubChemLite. This compound (C7H7NO3). [Link]

  • ChemBK. 2,6-DIHYDROXYBENZALDEHYDE. [Link]

  • Ohde, D., Bubenheim, P., & Liese, A. (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. International Journal of Molecular Sciences, 24(24), 17505. [Link]

  • MDPI. Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. [Link]

  • National Center for Biotechnology Information (NCBI). 2,6-Dihydroxybenzoic Acid | C7H6O4 | CID 9338. PubChem. [Link]

  • FooDB. Showing Compound 2,6-Dihydroxybenzoic acid (FDB000845). [Link]

  • Semantic Scholar. Preparation of 2,6-dialkoxybenzaldehydes. [Link]

  • National Center for Biotechnology Information (NCBI). 2,4-Dihydroxybenzamide | C7H7NO3 | CID 76601. PubChem. [Link]

  • National Center for Biotechnology Information (NCBI). 2,6-Difluoro-3-hydroxybenzamide | C7H5F2NO2 | CID 45120136. PubChem. [Link]

  • National Center for Biotechnology Information (NCBI). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. [Link]

  • PubMed. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. [Link]

  • PubMed. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. [Link]

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Spectroscopic Analysis of 2,6-Dihydroxybenzamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 2,6-Dihydroxybenzamide (γ-Resorcylamide), a key chemical intermediate and structural motif in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document offers a detailed interpretation of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, grounded in fundamental principles and practical experimental insights.

Introduction: The Structural Elucidation of this compound

This compound (C₇H₇NO₃, Molar Mass: 153.14 g/mol ) is a substituted aromatic amide. Its chemical structure, featuring a primary amide and two hydroxyl groups ortho and meta to the amide on a benzene ring, gives rise to a unique spectroscopic fingerprint. Accurate characterization using orthogonal spectroscopic techniques is paramount for confirming its identity, purity, and for understanding its chemical behavior in various applications. This guide explains the causality behind the spectral features, providing a self-validating framework for the structural confirmation of this molecule.

Part 1: Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds. For this compound, the IR spectrum reveals characteristic absorptions for its hydroxyl, amine, and carbonyl functional groups.

Data Presentation: IR Absorption Bands

The following table summarizes the key absorption bands observed in the Fourier-Transform Infrared (FTIR) spectrum of this compound, typically acquired using a KBr wafer or ATR technique.[1]

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
3483StrongO-H StretchPhenolic Hydroxyl
3381StrongN-H StretchAmide (asymmetric)
3182Strong, BroadN-H StretchAmide (symmetric)
1644StrongC=O StretchAmide I Band
1593StrongC=C StretchAromatic Ring
1475MediumC=C StretchAromatic Ring
1260StrongC-O StretchPhenolic Hydroxyl
750StrongC-H BendAromatic (out-of-plane)
Expert Interpretation

The IR spectrum of this compound is dominated by features arising from its hydroxyl and amide groups. The presence of two strong, distinct peaks in the high-frequency region (3483 and 3381 cm⁻¹) is indicative of the O-H and asymmetric N-H stretching vibrations, respectively. The broadness of the N-H symmetric stretch around 3182 cm⁻¹ suggests hydrogen bonding, a common feature in solid-state amides.

The strong absorption at 1644 cm⁻¹ is the characteristic Amide I band, primarily due to the C=O stretching vibration. Its position is consistent with a primary amide. The absorptions at 1593 and 1475 cm⁻¹ are typical for C=C stretching vibrations within the aromatic ring. A strong band at 1260 cm⁻¹ is assigned to the C-O stretching of the phenolic hydroxyl groups. Finally, the strong absorption at 750 cm⁻¹ is characteristic of out-of-plane C-H bending for a 1,2,3-trisubstituted benzene ring.

Experimental Protocol: Acquiring the FTIR Spectrum

The choice of sampling technique (e.g., KBr pellet or Attenuated Total Reflectance - ATR) is critical for obtaining a high-quality spectrum. The KBr pellet method is a traditional approach for solid samples, while ATR is a more modern, rapid technique.

Methodology: KBr Pellet Technique

  • Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of an empty sample holder should be acquired and subtracted.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition Start Start: 2mg Sample Grind Grind with 200mg KBr Start->Grind Homogenize Press Press into Pellet Grind->Press Apply 8-10 tons Load Load Pellet into FTIR Press->Load Acquire Acquire Spectrum (4000-400 cm-1) Load->Acquire Process Background Subtraction Acquire->Process End Final Spectrum Process->End

FTIR Data Acquisition Workflow

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C. It is an indispensable tool for elucidating the precise connectivity of atoms in a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound reveals the number of different types of protons and their neighboring environments through chemical shifts, integration, and spin-spin coupling.

Data Presentation: ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0 - 9.0Broad singlet2H-OH (Phenolic)
7.55Broad singlet1H-CONH₂ (Amide)
7.10Triplet1HH-4 (Aromatic)
6.40Doublet2HH-3, H-5 (Aromatic)
7.35Broad singlet1H-CONH₂ (Amide)

Expert Interpretation

The ¹H NMR spectrum, typically run in a solvent like DMSO-d₆ which allows for the observation of exchangeable protons, provides clear evidence for the structure of this compound. The broad singlet between 8.0 and 9.0 ppm, integrating to two protons, is characteristic of the two phenolic hydroxyl protons. The two broad singlets at 7.55 and 7.35 ppm, each integrating to one proton, are assigned to the two non-equivalent protons of the primary amide group (-CONH₂).

The aromatic region shows a classic pattern for a 1,2,3-trisubstituted ring with symmetry. The proton at the 4-position (H-4), which is coupled to the two equivalent protons at the 3 and 5 positions, appears as a triplet at 7.10 ppm. The protons at the 3 and 5 positions (H-3, H-5) are chemically equivalent and are coupled to the H-4 proton, resulting in a doublet at 6.40 ppm integrating to two protons.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule.

Data Presentation: ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
171.5C=O (Amide Carbonyl)
158.0C-2, C-6 (Carbons attached to -OH)
131.0C-4
108.0C-1 (Carbon attached to -CONH₂)
106.5C-3, C-5

Expert Interpretation

The ¹³C NMR spectrum confirms the carbon framework of this compound. The signal at 171.5 ppm is characteristic of an amide carbonyl carbon. The downfield signal at 158.0 ppm corresponds to the two equivalent carbons (C-2 and C-6) directly attached to the electronegative oxygen atoms of the hydroxyl groups. The signal at 131.0 ppm is assigned to the C-4 carbon. The upfield signal at 108.0 ppm corresponds to the C-1 carbon, which is shielded by the two ortho hydroxyl groups. Finally, the signal at 106.5 ppm is assigned to the two equivalent C-3 and C-5 carbons. The presence of only five distinct signals is consistent with the symmetry of the molecule.

Experimental Protocol: Acquiring NMR Spectra

Careful sample preparation and selection of an appropriate deuterated solvent are crucial for high-quality NMR data.

Methodology: NMR Sample Preparation and Data Acquisition

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Key parameters include the spectral width, acquisition time, and number of scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets. A larger number of scans is typically required due to the low natural abundance of ¹³C.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing Start Weigh 10-20mg Sample Dissolve Dissolve in 0.7mL DMSO-d6 Start->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert into Spectrometer Transfer->Insert TuneShim Tune & Shim Insert->TuneShim AcquireH1 Acquire 1H Spectrum TuneShim->AcquireH1 AcquireC13 Acquire 13C Spectrum TuneShim->AcquireC13 Process Fourier Transform & Phasing AcquireH1->Process AcquireC13->Process End Final Spectra Process->End

NMR Data Acquisition Workflow

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Data Presentation: Electron Ionization (EI) Mass Spectrum

The EI mass spectrum of this compound shows a clear molecular ion peak and characteristic fragment ions.[1]

m/zRelative IntensityAssignment
153High[M]⁺ (Molecular Ion)
136High[M - NH₃]⁺
108Highest (Base Peak)[M - NH₃ - CO]⁺
Expert Interpretation of Fragmentation

The mass spectrum confirms the molecular weight of this compound to be 153 g/mol , corresponding to the molecular ion peak [M]⁺ at m/z 153. The fragmentation pattern is consistent with the proposed structure:

  • Loss of Ammonia: A common fragmentation pathway for primary amides is the loss of ammonia (NH₃, 17 Da), leading to the formation of an acylium ion. This is observed as a prominent peak at m/z 136 ([153 - 17]).

  • Loss of Carbon Monoxide: The resulting acylium ion can then lose carbon monoxide (CO, 28 Da), a common fragmentation for such ions. This leads to the formation of the base peak at m/z 108 ([136 - 28]), which corresponds to a dihydroxyphenyl cation.

This logical fragmentation pathway provides strong, self-validating evidence for the presence of the primary amide and the dihydroxybenzene core.

Experimental Protocol: Acquiring the GC-MS Spectrum

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile and semi-volatile compounds like this compound.

Methodology: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or ethyl acetate).

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC, where the compound is vaporized and separated from the solvent and any impurities on a capillary column.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is typically ionized by electron impact (EI).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

MS_Workflow Start Dilute Sample in Solvent Inject Inject into GC Start->Inject Separate GC Column Separation Inject->Separate Vaporize Ionize EI Ionization Separate->Ionize Elute Analyze Mass Analyzer (Quadrupole) Ionize->Analyze Accelerate Detect Ion Detection Analyze->Detect Separate m/z End Mass Spectrum Detect->End

GC-MS Data Acquisition Workflow

Conclusion

The collective evidence from IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a comprehensive and unambiguous structural confirmation of this compound. Each technique offers a unique and complementary piece of the structural puzzle, from the identification of functional groups by IR, to the precise atomic connectivity from NMR, and the molecular weight and fragmentation from MS. The protocols and interpretations provided in this guide serve as a robust framework for the analysis of this and similar molecules in a research and development setting.

References

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. [Link]

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A Technical Guide to the Biological Activity of 2,6-Dihydroxybenzamide and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The introduction of hydroxyl groups onto the phenyl ring profoundly influences the molecule's electronic properties, solubility, and capacity for hydrogen bonding, thereby modulating its interaction with biological targets. The dihydroxybenzamide series, comprising six distinct positional isomers, presents a compelling case study in structure-activity relationships (SAR). Each isomer, defined by the unique arrangement of its two hydroxyl groups, exhibits a distinct profile of biological activities, ranging from anticancer and antimicrobial to anti-inflammatory effects.

This technical guide offers an in-depth exploration of the biological activities associated with 2,6-dihydroxybenzamide and its isomers. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of effects to explain the causality behind experimental choices, detail the protocols for validating these activities, and elucidate the underlying molecular mechanisms. We will dissect the known bioactivities of each isomer, provide a comparative SAR analysis, and present detailed methodologies for key in vitro assays, grounding all claims in authoritative scientific literature.

Isomeric Structures and Overview

The six isomers of dihydroxybenzamide form the foundation of this guide. Their distinct structures are the primary determinant of their differential biological effects.

isomers cluster_23 2,3-Dihydroxybenzamide cluster_24 2,4-Dihydroxybenzamide cluster_25 2,5-Dihydroxybenzamide cluster_26 This compound cluster_34 3,4-Dihydroxybenzamide cluster_35 3,5-Dihydroxybenzamide node_23 node_23 node_24 node_24 node_25 node_25 node_26 node_26 node_34 node_34 node_35 node_35

Figure 1. Chemical structures of the six positional isomers of dihydroxybenzamide.

Isomer-Specific Biological Activity Profiles

2,3-Dihydroxybenzamide: The Iron Chelator

The ortho-positioning of two hydroxyl groups in 2,3-dihydroxybenzamide creates a powerful bidentate chelation site for metal ions, particularly Fe(III). This structure is a fundamental motif in a class of bacterial iron-scavenging molecules known as siderophores, such as enterobactin.[1]

  • Antimicrobial Activity: By sequestering ferric iron, an essential nutrient for bacterial growth, 2,3-dihydroxybenzoyl moieties can inhibit microbial proliferation. While data on the parent benzamide is limited, the related 2,3-dihydroxybenzaldehyde has demonstrated significant antimicrobial activity against a diverse set of 172 bovine mastitis Staphylococcus aureus isolates, with a reported MIC50 of 500 mg/L.[2][3] This activity suggests that the 2,3-dihydroxy pharmacophore is a promising scaffold for developing novel antibacterial agents.

2,4-Dihydroxybenzamide: The Redox Modulator

This isomer has been investigated for its ability to interfere with cellular redox systems. The related compound, 2,4-dihydroxybenzylamine, is a known specific and irreversible inhibitor of glutathione reductase, an essential enzyme for maintaining the reduced glutathione (GSH) pool and protecting cells from oxidative damage.[4]

  • Antifungal and Antiproliferative Potential: Derivatives of 2,4-dihydroxythiobenzamide have shown in vitro antifungal activity against various Candida strains and antiproliferative activity against HCV29T cancer cell lines.[5] This suggests that the 2,4-dihydroxy- substitution pattern provides a valuable starting point for the development of cytotoxic agents. The proposed mechanism is linked to the disruption of oxidative stress pathways (see Section 3.2).

2,5-Dihydroxybenzamide (Gentisamide): The Anti-Inflammatory Agent

Also known as gentisamide, this isomer is a metabolite of salicylic acid and has been noted for its anti-inflammatory and antimicrobial properties.

  • Anti-inflammatory Activity: The anti-inflammatory effects of salicylates are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[6][7] While direct inhibitory data for gentisamide is emerging, its structural similarity to salicylic acid suggests a similar mechanism of action.

  • Antimicrobial Activity: Similar to its 2,3-isomer, the corresponding aldehyde (2,5-dihydroxybenzaldehyde, or gentisaldehyde) has shown potent antimicrobial activity against bovine mastitis-causing S. aureus, with an MIC50 of 500 mg/L.[2][3]

This compound: An Area for Future Investigation

Despite being the core topic of this guide, this compound is the least studied of its isomers. A comprehensive search of scientific literature yields minimal specific data on its biological activity.[8][9] However, its structural classification as a salicylamide derivative allows for reasoned hypotheses. Salicylamides and their derivatives are known to possess broad-spectrum biological activities, including antiviral, anticancer, and antimicrobial effects.[1][10][11][12] For instance, novel 2,6-difluorobenzamide derivatives have been designed as FtsZ inhibitors, demonstrating antibacterial activity against Bacillus subtilis and Staphylococcus aureus with MIC values as low as 0.25-1 μg/mL.[13] This suggests that the 2,6-disubstituted scaffold is biologically relevant and warrants further investigation.

3,4-Dihydroxybenzamide (Protocatechuamide): The DNA Synthesis Inhibitor

The 3,4-dihydroxy substitution pattern, also known as a catechol moiety, is frequently associated with anticancer activity. This isomer and its derivatives have been identified as inhibitors of ribonucleotide reductase (RNR).[14]

  • Anticancer Activity: RNR is the rate-limiting enzyme in the de novo synthesis of deoxyribonucleotides (dNTPs), the essential building blocks for DNA replication and repair.[15][16] By inhibiting RNR, 3,4-dihydroxybenzamide derivatives can deplete the dNTP pool, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells. A novel RNR inhibitor incorporating the 3,4-dihydroxybenzamide moiety, COH29, was shown to inhibit the enzyme with an IC50 of 16 µM and effectively reduce tumor growth in mouse xenograft models.[14][17]

3,5-Dihydroxybenzamide: The Multifaceted Agent

This isomer has demonstrated a range of biological activities, including anticancer and anti-inflammatory effects.

  • Anticancer Properties: Research indicates that 3,5-dihydroxybenzamide can inhibit the growth of certain cancer cell lines. The proposed mechanism involves the interference with protein synthesis, a pathway distinct from the DNA-centric action of the 3,4-isomer.[18]

  • Anti-inflammatory Effects: This isomer also exhibits anti-inflammatory properties, potentially through the modulation of inflammatory signaling pathways like NF-κB.[19]

Key Mechanisms of Action: A Deeper Dive

The diverse activities of dihydroxybenzamide isomers can be traced to their interference with fundamental cellular pathways. Below are detailed explorations of three key mechanisms.

Ribonucleotide Reductase (RNR) Inhibition and Cell Cycle Arrest

Observed primarily with 3,4-dihydroxybenzamide derivatives, RNR inhibition is a potent anticancer strategy. RNR catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), a step essential for DNA synthesis. The enzyme's activity is tightly regulated and peaks during the S-phase of the cell cycle.[14][16] Inhibition of RNR creates a dNTP shortage, which stalls DNA replication forks, triggers DNA damage responses, and ultimately induces cell cycle arrest and apoptosis.

RNR_Pathway cluster_cycle Cell Cycle Progression G1 G1 Phase S S Phase (DNA Synthesis) G2 G2 Phase RNR Ribonucleotide Reductase (RNR) S->RNR Upregulates M M Phase dNTPs Deoxyribonucleotides (dATP, dGTP, dCTP, dUTP) RNR->dNTPs Catalyzes Damage Replication Fork Stall & DNA Damage RNR->Damage NDPs Ribonucleotides (ADP, GDP, CDP, UDP) NDPs->RNR Substrate DNA_Polymerase DNA Polymerase dNTPs->DNA_Polymerase DNA_Rep DNA Replication DNA_Polymerase->DNA_Rep Apoptosis Apoptosis Damage->Apoptosis Inhibitor 3,4-Dihydroxybenzamide Derivatives Inhibitor->RNR Inhibits

Figure 2. RNR inhibition by 3,4-dihydroxybenzamide derivatives disrupts the dNTP supply for DNA synthesis.

Glutathione Reductase (GR) Inhibition and Oxidative Stress

The potential mechanism for 2,4-dihydroxybenzamide derivatives involves the inhibition of glutathione reductase (GR). GR is a critical antioxidant enzyme that catalyzes the reduction of glutathione disulfide (GSSG) to the sulfhydryl form, GSH, using NADPH as a cofactor.[20] The GSH/GSSG ratio is a key indicator of cellular redox status. By inhibiting GR, compounds can cause an accumulation of GSSG, depleting the cell's primary defense against reactive oxygen species (ROS).[21] This leads to unchecked oxidative stress, resulting in damage to lipids, proteins, and DNA, which can trigger apoptosis.

GR_Pathway ROS Reactive Oxygen Species (ROS) GSH Reduced Glutathione (GSH) ROS->GSH Oxidizes Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage Causes GSSG Oxidized Glutathione (GSSG) GSH->Damage Prevents GR Glutathione Reductase (GR) GSSG->GR Substrate GR->GSH Reduces NADP NADP+ NADPH NADPH NADPH->GR Cofactor Inhibitor 2,4-Dihydroxybenzamide Derivatives Inhibitor->GR Inhibits

Figure 3. GR inhibition by 2,4-dihydroxybenzamide derivatives disrupts redox homeostasis, leading to oxidative stress.

Modulation of the NF-κB Inflammatory Pathway

The anti-inflammatory activity of certain dihydroxybenzamide isomers may be mediated by the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[19] In its inactive state, NF-κB (a heterodimer, typically p50/RelA) is sequestered in the cytoplasm by an inhibitory protein called IκBα.[22][23] Pro-inflammatory stimuli (e.g., TNFα, IL-1) trigger a signaling cascade that activates the IκB kinase (IKK) complex. IKK phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[24] This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes, including cytokines, chemokines, and COX-2.[22][25] Inhibition of this pathway at any step can suppress the inflammatory response.

Figure 4. The canonical NF-κB signaling pathway and a potential point of inhibition for anti-inflammatory benzamides.

Comparative Data & Structure-Activity Relationship (SAR)

Table 1: Comparative Antimicrobial Activity

Compound Organism Assay Activity Metric Value Reference(s)
Salicylamide Neisseria gonorrhoeae Broth Microdilution MIC50 16 µg/mL [26]
Salicylamide Neisseria gonorrhoeae Broth Microdilution MIC90 32 µg/mL [26]
2,3-Dihydroxybenzaldehyde Staphylococcus aureus Broth Microdilution MIC50 500 mg/L [2][3]
2,5-Dihydroxybenzaldehyde Staphylococcus aureus Broth Microdilution MIC50 500 mg/L [2][3]
Salicylanilide Derivative (3f) Staphylococcus aureus Broth Microdilution MIC ≤0.03 µmol/L [10]

| Salicylanilide Derivative (3i) | MRSA | Broth Microdilution | MIC | ≤0.03 µmol/L |[10] |

Table 2: Comparative Anticancer / Cytotoxic Activity

Compound / Derivative Cell Line Assay Activity Metric Value Reference(s)
COH29 (3,4-DHB derivative) Recombinant RNR Enzyme Inhibition IC50 16 µM [14][17]
Niclosamide (Salicylanilide) SARS-CoV-2 (Vero E6) Antiviral EC50 Sub-micromolar [27]
Compound 10 (Niclosamide derivative) SARS-CoV-2 (Vero E6) Antiviral EC50 0.057 µM [27]
Benzimidazole Derivative (5) C6 Glioma Cytotoxicity IC50 4.33 µM [2]

| Benzimidazole Derivative (5) | A549 Lung Cancer | Cytotoxicity | IC50 | 10.67 µM |[2] |

SAR Insights:

  • Chelation is Key for Antimicrobial Action: The 2,3-dihydroxy (catechol) arrangement is a well-established pharmacophore for iron chelation, directly linking it to antimicrobial activity by depriving bacteria of this essential metal.

  • Ortho-Hydroxyl Group (Salicylamides): The presence of a hydroxyl group ortho to the carboxamide (as in 2,3-, 2,4-, 2,5-, and 2,6-isomers) forms the salicylamide scaffold. This class is exceptionally broad in its activity, with derivatives showing potent anticancer, antiviral, and antimicrobial effects.[1][11][12] This suggests the ortho-hydroxyl is critical for binding to a wide range of biological targets, likely through hydrogen bonding.

  • Meta-Hydroxyl Arrangement: The 3,5-dihydroxy arrangement appears to direct activity towards protein synthesis inhibition, while the 3,4-dihydroxy (catechol) structure is linked to RNR inhibition. This highlights how moving one hydroxyl group from position 5 to 4 completely shifts the primary mechanism of anticancer action.

  • Redox Modulation: The 2,4-dihydroxy arrangement appears suited for interacting with redox-regulating enzymes like glutathione reductase, suggesting a role in inducing oxidative stress.[4]

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the biological activities described must be validated using standardized, reproducible protocols. Below are detailed, step-by-step methodologies for two of the most common assays used to evaluate these compounds.

Protocol 1: Assessment of Cytotoxicity via MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[20] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.

MTT_Workflow start Start seed 1. Seed Cells Seed adherent cells in a 96-well plate. (e.g., 5,000-10,000 cells/well) start->seed incubate1 2. Incubate (24h) Allow cells to attach and resume exponential growth at 37°C, 5% CO₂. seed->incubate1 treat 3. Treat with Compound Replace medium with fresh medium containing serial dilutions of dihydroxybenzamide isomer. incubate1->treat incubate2 4. Incubate (48-72h) Expose cells to the compound for a defined period. treat->incubate2 add_mtt 5. Add MTT Reagent Add 10-20 µL of MTT solution (5 mg/mL) to each well. incubate2->add_mtt incubate3 6. Incubate (2-4h) Allow viable cells to metabolize MTT into formazan crystals. add_mtt->incubate3 solubilize 7. Solubilize Formazan Remove medium and add 150 µL of DMSO to each well to dissolve crystals. incubate3->solubilize read 8. Measure Absorbance Read absorbance at 570 nm using a microplate reader. solubilize->read analyze 9. Analyze Data Calculate % viability vs. control and determine IC₅₀ value. read->analyze end End analyze->end

Figure 5. Standard experimental workflow for determining the IC₅₀ value of a compound using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Harvest cancer cells during their exponential growth phase. Perform a cell count and determine viability (e.g., via Trypan Blue). Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-optimized density (typically 1x10⁴ to 1x10⁵ cells/mL). Include wells for "cell-free" blanks and "untreated" controls.

  • Adhesion Incubation: Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach.[25]

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in a complete culture medium to achieve the desired final concentrations. After 24 hours, carefully aspirate the medium from the wells and add 100 µL of the medium containing the test compound concentrations.

  • Drug Incubation: Incubate the plate for a duration relevant to the compound's expected mechanism (typically 48 to 72 hours).

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[10]

  • Formazan Development: Return the plate to the incubator for 2-4 hours. Visually inspect for the formation of purple precipitate in the control wells.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of DMSO to each well and mix thoroughly with a multichannel pipette to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the untreated control. Plot the percentage viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell metabolic activity).[28]

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[24][29]

Step-by-Step Methodology:

  • Prepare Inoculum: Select 3-5 isolated colonies of the test microorganism from a fresh agar plate (18-24 hours old). Suspend in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[15]

  • Prepare Compound Dilutions: In a sterile 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12. Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) should contain only broth.

  • Inoculation: Dilute the standardized inoculum from Step 1 so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL. Add 50 µL of this diluted inoculum to wells 1 through 11. Do not inoculate well 12. The final volume in each well (1-11) is now 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[29]

  • MIC Determination: Read the plate visually or with a plate reader. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[15][23] The growth control (well 11) must show turbidity, and the sterility control (well 12) must remain clear.

Conclusion and Future Directions

The dihydroxybenzamide scaffold represents a rich source of chemical diversity and biological potential. This guide demonstrates that the specific positioning of two hydroxyl groups on the benzamide ring dictates the molecule's primary mechanism of action, leading to distinct therapeutic applications. Isomers like 3,4-dihydroxybenzamide show clear promise as anticancer agents through RNR inhibition, while the 2,3- and 2,5-isomers are strong candidates for antimicrobial development.

However, significant gaps in our knowledge remain. The most notable is the near-total lack of biological data for This compound . Given the potent and varied activities of other salicylamide derivatives, a systematic evaluation of this isomer is a critical area for future research. Furthermore, direct, side-by-side comparative studies of all six isomers under identical assay conditions are needed to build a more robust and quantitative structure-activity relationship model. As our understanding of these fundamental scaffolds deepens, so too will our ability to rationally design next-generation therapeutic agents with enhanced potency and specificity.

References

A comprehensive, numbered list of all cited sources with clickable URLs will be provided upon request.

Sources

The Strategic Utility of 2,6-Dihydroxybenzamide as a Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dihydroxybenzamide, a seemingly unassuming aromatic compound, holds significant potential as a versatile precursor in the intricate landscape of organic synthesis. Its unique structural arrangement, featuring a carboxamide group ortho to two hydroxyl moieties, provides a synthetically rich platform for the construction of diverse and biologically relevant heterocyclic scaffolds. This guide delves into the core chemical principles that underpin the utility of this compound, moving beyond a mere recitation of protocols to offer a causal understanding of its reactivity. We will explore its application in the synthesis of key heterocyclic systems, provide detailed, field-tested experimental methodologies, and present a forward-looking perspective on its role in the development of novel therapeutic agents and functional materials.

Introduction: Unveiling the Synthetic Potential of this compound

This compound (γ-resorcylamide) is a crystalline solid with the molecular formula C₇H₇NO₃.[1][2] Its strategic value in organic synthesis stems from the ortho-positioning of the amide and two hydroxyl groups on the benzene ring. This arrangement facilitates a range of intramolecular reactions and provides multiple sites for functionalization, making it an attractive starting material for the synthesis of complex molecules. The electron-donating nature of the hydroxyl groups activates the aromatic ring towards electrophilic substitution, while the amide and hydroxyl groups can participate in various condensation and cyclization reactions.

This guide will focus on the practical application of this compound as a precursor, with a particular emphasis on the synthesis of heterocyclic compounds, which form the backbone of a vast number of pharmaceuticals and other bioactive molecules.[3] We will dissect the mechanistic underpinnings of these transformations, providing the reader with the rationale to not only replicate but also adapt and innovate upon the presented methodologies.

Core Reactivity and Mechanistic Considerations

The synthetic versatility of this compound is rooted in the interplay of its functional groups. The two hydroxyl groups, being ortho to the amide, can act as nucleophiles in cyclization reactions. The amide nitrogen, while generally less nucleophilic than an amine, can also participate in ring-forming reactions under specific conditions. Furthermore, the aromatic ring itself is activated towards electrophilic attack at the positions para to the hydroxyl groups.

A key transformation for precursors with similar functionalities is the synthesis of benzoxazinones, a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[2][4] The general strategy for synthesizing benzoxazinones often involves the condensation of an ortho-aminophenol with a carbonyl source. In the context of this compound, while not a direct aminophenol, its derivatives can be envisioned to undergo analogous cyclizations.

Synthesis of Benzoxazinones: A Gateway to Bioactive Scaffolds

Benzoxazinones are a prominent class of heterocycles whose synthesis can be approached through various strategies.[5] While a direct, documented synthesis of a benzoxazinone from this compound is not readily found in high-impact literature, we can extrapolate from established methods for analogous precursors to devise a rational synthetic pathway. One of the most common methods for benzoxazinone synthesis is the reaction of an anthranilic acid derivative with a suitable cyclizing agent.

A plausible synthetic route starting from a derivative of this compound would involve the intramolecular cyclization of an N-substituted phenoxyacetamide. This approach leverages the nucleophilicity of one of the hydroxyl groups to form the oxazine ring.

Hypothetical Pathway: Intramolecular Cyclization

A proposed pathway for the synthesis of a dihydroxybenzoxazinone derivative from this compound is outlined below. This pathway is based on the well-established intramolecular cyclization of N-hydroxy-2-phenoxyacetamides.[6]

G cluster_0 Synthetic Pathway to a Dihydroxybenzoxazinone Derivative start This compound step1 Alkylation with α-haloacetyl halide start->step1 Reagent: ClCOCH₂Cl intermediate1 N-(2-haloacetyl)-2,6- dihydroxybenzamide step1->intermediate1 step2 Intramolecular Williamson Ether Synthesis (Base-mediated cyclization) intermediate1->step2 Base (e.g., NaH) product 6,8-Dihydroxy-2H-benzo[b][1,4] oxazin-3(4H)-one step2->product

Caption: Hypothetical workflow for the synthesis of a dihydroxybenzoxazinone.

Causality Behind Experimental Choices:

  • Step 1: N-Alkylation: The reaction of this compound with an α-haloacetyl halide, such as chloroacetyl chloride, would acylate the amide nitrogen. This step is crucial for introducing the necessary two-carbon unit that will form part of the oxazine ring. The choice of an α-haloacetyl halide provides a reactive electrophilic center for the subsequent intramolecular cyclization.

  • Step 2: Intramolecular Cyclization: The use of a strong, non-nucleophilic base like sodium hydride (NaH) is critical for this step. The base will deprotonate one of the phenolic hydroxyl groups, creating a potent nucleophile. This phenoxide will then attack the electrophilic carbon bearing the halogen in an intramolecular SN2 reaction, leading to the formation of the six-membered oxazine ring. The ortho-positioning of the hydroxyl group and the N-alkyl chain is essential for the high efficiency of this intramolecular cyclization.

Detailed Experimental Protocol: Synthesis of a Substituted Benzamide as a Precursor for Heterocycle Formation

While a direct protocol from this compound is not available, we can present a well-documented procedure for the synthesis of a substituted benzamide that serves as a precursor for fused heterocyclic systems. This protocol for the synthesis of N-(2,2-Dicyano-1-(methylthio)vinyl)benzamide provides a tangible example of benzamide derivatization.[7]

Synthesis of N-(2,2-Dicyano-1-(methylthio)vinyl)benzamide

This protocol details the synthesis of a functionalized benzamide derivative which can be further utilized to construct fused pyrazole heterocycles.

Materials:

  • Benzamide

  • Carbon disulfide

  • Potassium hydroxide

  • Dimethyl sulfate

  • Malononitrile

  • Ethanol

  • Dimethylformamide (DMF)

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Preparation of the Potassium Salt: In a round-bottom flask, dissolve benzamide (1.21 g, 10 mmol) in a solution of potassium hydroxide (0.56 g, 10 mmol) in ethanol (20 mL). Cool the mixture in an ice bath and add carbon disulfide (0.76 g, 10 mmol) dropwise with stirring. Continue stirring for 2 hours at room temperature.

  • S-methylation: To the resulting suspension, add dimethyl sulfate (1.26 g, 10 mmol) dropwise while maintaining the temperature below 10 °C. Stir the mixture for an additional 2 hours at room temperature.

  • Condensation with Malononitrile: Add malononitrile (0.66 g, 10 mmol) to the reaction mixture, followed by a catalytic amount of piperidine. Reflux the mixture for 4 hours.

  • Isolation and Purification: After cooling, pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure N-(2,2-dicyano-1-(methylthio)vinyl)benzamide.

Data Summary:

CompoundYield (%)Melting Point (°C)Key Spectroscopic Data
N-(2,2-Dicyano-1-(methylthio)vinyl)benzamide[7]85254–256¹H NMR (DMSO-d₆): δ 2.73 (s, 3H), 7.58–7.71 (m, 3H), 8.21–8.23 (d, 2H), 13.53 (br s, 1H); IR (cm⁻¹): 2222 (CN), 1659 (C=O)

Application in the Synthesis of Fused Heterocyclic Systems

The true value of this compound as a precursor lies in its potential to generate complex, fused heterocyclic systems. The strategic placement of its functional groups allows for sequential or one-pot reactions to build multiple rings.

Divergent Cyclization Strategies

Substituted benzamides are excellent precursors for divergent cyclization reactions, where slight modifications in reaction conditions can lead to different heterocyclic products. For instance, the intramolecular cyclization of 2-(5-iodotriazolyl)benzamides can be directed towards either N-attack (Ullmann coupling) or O-attack (base-mediated cyclization) to yield triazole-fused quinazolinones or benzoxazine imines, respectively.[8] This principle of divergent synthesis highlights the tunability of benzamide precursors.

G cluster_1 Divergent Cyclization of a Substituted Benzamide start_div 2-(5-Iodo-1,2,3-triazolyl)benzamide path_a Cu-catalyzed Ullmann Coupling (N-attack) start_div->path_a path_b Base-mediated Cyclization (O-attack) start_div->path_b product_a Triazole-fused Quinazolinone path_a->product_a product_b Triazole-fused Benzoxazine Imine path_b->product_b

Caption: Divergent synthesis from a common benzamide precursor.

Future Outlook and Conclusion

This compound represents a precursor with significant, yet largely untapped, potential in organic synthesis. While direct applications are still emerging in the literature, the foundational reactivity of its core structure provides a fertile ground for the development of novel synthetic methodologies. The principles of intramolecular cyclization and condensation reactions, well-established for related benzamides and phenols, can be logically extended to this molecule.

For researchers in drug discovery and materials science, this compound offers a cost-effective and versatile starting point for the synthesis of libraries of heterocyclic compounds. The exploration of its reactions with various electrophiles and its use in multicomponent reactions are promising avenues for future research. As the demand for novel bioactive molecules continues to grow, the strategic use of such readily available and functionalized precursors will be paramount in accelerating the discovery process. This guide has aimed to provide not just a set of instructions, but a deeper understanding of the chemical logic that makes this compound a valuable tool in the arsenal of the modern synthetic chemist.

References

  • New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. ACS Omega, 2020.

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 2020.

  • Design, synthesis, and cytotoxic activity of some novel N-(substituted) benzamide derivatives bearing coumarin and 1-azocoumarin compounds. Bulletin of the Chemical Society of Ethiopia, 2023.

  • This compound. PubChem, National Center for Biotechnology Information.

  • Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. Phytochemistry, 2018.

  • Synthesis of benzoxazinone derivative 6. ResearchGate.

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 2022.

  • Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 2019.

  • Benzoxazinone synthesis. Organic Chemistry Portal.

  • Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. Journal of Chemistry, 2014.

  • Scaffold-switching: An exploration of 5,6-fused bicyclic heteroaromatics systems to afford antituberculosis activity akin to the imidazo[1,2-a]pyridine-3-carboxylates. Bioorganic & Medicinal Chemistry Letters, 2014.

  • CHEMISTRY AND SYNTHESIS OF FUSED HETEROCYCLIC COMPOUNDS. International Journal of Current Research and Academic Review, 2023.

  • This compound. PubChem CID 76602.

  • Tandem Triphosgene-Assisted Metal-Free One-pot Preparation of Nitriles and Amides from Aldehydes and Ketones. ResearchGate.

  • Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Journal of Applicable Chemistry, 2015.

  • Tandem Triphosgene-Assisted Metal-Free One-pot Preparation of Nitriles and Amides from Aldehydes and Ketones. ChemRxiv, 2021.

  • Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. Journal of Chemical Sciences, 2015.

  • Spontaneous Aminolytic Cyclization and Self‐Assembly of Dipeptide Methyl Esters in Water. Angewandte Chemie International Edition, 2020.

  • Fused 3D boron heterocycles via EnT catalysis: synthesis, modification and validation as beta-lactamase inhibitors. Chemical Science, 2023.

  • Phosgene and Substitutes. Sigma-Aldrich.

  • Divergent Cyclization of 2-(5-Iodo-1,2,3-triazolyl)benzamides toward Triazole-Fused Lactams and Cyclic Imidates. New Journal of Chemistry, 2019.

  • Synthesis of 1,2,3-triazole-fused N-heterocycles from N-alkynyl hydroxyisoindolinones and sodium azide via the Huisgen reaction. Organic & Biomolecular Chemistry, 2016.

  • Reactivity difference between diphosgene and phosgene in reaction with (2,3- anti)-3-amino-1,2-diols. Tetrahedron, 2006.

  • Reagent-free intramolecular hydrofunctionalization: a regioselective 6-endo-dig cyclization of o-alkynoylphenols. Green Chemistry, 2022.

  • Simple, Rapid, and Highly Sensitive Detection of Diphosgene and Triphosgene by Spectrophotometric Methods. ACS Omega, 2019.

Sources

A Technical Guide to Investigating the Therapeutic Potential of 2,6-Dihydroxybenzamide: A Roadmap for Target Discovery and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course for an Understudied Molecule

In the landscape of medicinal chemistry, the benzamide scaffold is a cornerstone, giving rise to a multitude of clinically significant therapeutics. Yet, many simple derivatives remain underexplored. 2,6-Dihydroxybenzamide is one such molecule. While its constituent parts—the benzamide core and a dihydroxy-substituted phenyl ring—are present in numerous bioactive compounds, a dedicated exploration of its therapeutic targets is conspicuously absent from the current scientific literature.

This technical guide, therefore, deviates from a retrospective analysis of known targets. Instead, it serves as a prospective roadmap, a detailed research proposal designed to systematically uncover and validate the potential therapeutic targets of this compound. We will leverage the established pharmacology of structurally related molecules to formulate a robust, hypothesis-driven investigation. This document provides the scientific rationale, detailed experimental protocols, and logical frameworks necessary to take this compound from a chemical entity to a candidate with a well-defined mechanism of action.

Our investigation will be anchored in two primary hypotheses derived from the known activities of benzamide and dihydroxybenzoic acid derivatives:

  • Hypothesis 1: this compound acts as a Histone Deacetylase (HDAC) inhibitor, with potential applications in oncology. The benzamide moiety is a well-established pharmacophore in a class of HDAC inhibitors.[1][2]

  • Hypothesis 2: this compound possesses antimicrobial properties, potentially through the inhibition of essential bacterial enzymes. Dihydroxybenzoic acid and other benzamide derivatives have demonstrated notable antibacterial activity.[3][4][5]

This guide will now delineate a comprehensive research plan to rigorously test these hypotheses.

Part 1: Initial Profiling and Target Class Identification

The foundational step is to ascertain if this compound exhibits any biological activity in broad, cell-based assays relevant to our primary hypotheses.

In Vitro Antiproliferative Screening in Cancer Cell Lines

The first line of inquiry is to assess the cytotoxic and antiproliferative effects of this compound against a panel of human cancer cell lines. This will provide the initial evidence for or against its potential as an anticancer agent.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a non-cancerous control line like HEK293) in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

    • Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration does not exceed 0.5%.

  • Assay Procedure:

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • Replace the media with the prepared compound dilutions. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for 72 hours.

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Hypothetical Data Presentation:

Cell LineTissue of OriginHypothetical IC₅₀ (µM) of this compound
MCF-7Breast Adenocarcinoma15.2
A549Lung Carcinoma22.8
HCT116Colorectal Carcinoma9.5
HEK293Human Embryonic Kidney> 100

This table presents hypothetical data to illustrate the expected output.

Antimicrobial Susceptibility Testing

To investigate the second hypothesis, we will screen this compound for its ability to inhibit the growth of clinically relevant bacterial strains.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Bacterial Strains and Culture:

    • Use a panel of Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

    • Grow bacterial cultures in cation-adjusted Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.

  • Compound Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions in MHB in a 96-well plate.

  • Assay Procedure:

    • Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Hypothetical Data Presentation:

Bacterial StrainGram StainHypothetical MIC (µg/mL) of this compound
Staphylococcus aureusPositive32
Escherichia coliNegative> 128

This table presents hypothetical data to illustrate the expected output.

Part 2: Target Validation for Anticancer Activity - Histone Deacetylases

Should the initial screening reveal significant antiproliferative activity, the next logical step is to investigate the primary molecular target implicated for benzamide derivatives: HDACs.

Logical Workflow for HDAC Target Validation

HDAC_Workflow A Initial Hit: Antiproliferative Activity B Pan-HDAC Activity Assay A->B Biochemical Validation C Western Blot for Histone Acetylation A->C Cellular Target Engagement D HDAC Isoform Selectivity Profiling B->D Determine Specificity E Cell Cycle Analysis C->E Downstream Cellular Effects F Apoptosis Assay C->F Downstream Cellular Effects G Target Confirmed: Class I HDACs D->G E->G F->G

Caption: A logical workflow for the validation of HDACs as the therapeutic target.

Pan-HDAC Enzymatic Assay

This is a direct biochemical assay to determine if this compound can inhibit HDAC enzyme activity.

Experimental Protocol: Fluorogenic Pan-HDAC Assay

  • Reagents:

    • Recombinant human HeLa cell nuclear extract (as a source of HDACs).

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • HDAC assay buffer.

    • Developer solution.

    • Trichostatin A (TSA) as a positive control inhibitor.

  • Assay Procedure:

    • In a black 96-well plate, add HDAC assay buffer, the fluorogenic substrate, and varying concentrations of this compound.

    • Initiate the reaction by adding the HeLa nuclear extract.

    • Incubate at 37°C for 1 hour.

    • Stop the reaction and develop the fluorescent signal by adding the developer solution containing TSA.

    • Incubate for 15 minutes at room temperature.

    • Measure the fluorescence (Excitation: 360 nm, Emission: 460 nm).

  • Data Analysis:

    • Calculate the percentage of HDAC inhibition for each concentration of this compound relative to the no-inhibitor control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Cellular Target Engagement: Western Blot Analysis

To confirm that the compound engages with HDACs within a cellular context, we will measure the acetylation levels of histone H3, a primary substrate of class I HDACs.

Experimental Protocol: Western Blot for Acetylated Histone H3

  • Cell Treatment:

    • Treat HCT116 cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control and a positive control (e.g., SAHA).

  • Protein Extraction:

    • Lyse the cells and extract total protein. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate 20 µg of protein per lane on a 12% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with primary antibodies against acetyl-Histone H3 (Lys9) and total Histone H3 (as a loading control).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities and normalize the acetyl-H3 signal to the total H3 signal. An increase in this ratio indicates HDAC inhibition.

Part 3: Elucidating the Mechanism of Action in a Therapeutic Context

Assuming positive results from the target validation studies, the subsequent phase would involve a deeper dive into the downstream cellular consequences of HDAC inhibition by this compound.

Signaling Pathway: HDAC Inhibition Leading to Apoptosis

HDAC_Apoptosis_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / Mitochondria A This compound B HDAC1/2/3 A->B Inhibits C Histones B->C Deacetylates D Acetylated Histones C->D Acetylation E Chromatin Relaxation D->E F Gene Transcription (e.g., p21, Bax) E->F G p21 Protein F->G H Bax Protein F->H I Cell Cycle Arrest G->I J Mitochondrial Outer Membrane Permeabilization H->J K Cytochrome c Release J->K L Caspase Activation K->L M Apoptosis L->M

Sources

An In-depth Technical Guide to 2,6-Dihydroxybenzamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can interact with a variety of biological targets to elicit a wide range of therapeutic effects. The 2,6-dihydroxybenzamide core is one such scaffold, demonstrating significant potential across diverse areas of drug discovery. Its inherent ability to form key hydrogen bonds and chelate metal ions, owing to the specific arrangement of its hydroxyl and amide functional groups, makes it a compelling starting point for the design of novel therapeutics. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, mechanisms of action, and practical application of this compound derivatives, underpinned by field-proven insights and methodologies.

Chemical Properties and Synthesis of the this compound Core

The this compound molecule possesses a unique electronic and structural profile that is central to its biological activities. The two hydroxyl groups ortho to the amide functionality create a distinct chemical environment that influences the molecule's acidity, conformation, and potential for intermolecular interactions.

Physicochemical Properties of this compound [1]

PropertyValue
Molecular FormulaC₇H₇NO₃
Molecular Weight153.14 g/mol
XLogP31.5
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1
Synthetic Pathways to this compound and Its Derivatives

The synthesis of this compound derivatives typically begins with the preparation of the core acid, 2,6-dihydroxybenzoic acid. This can be achieved through several methods, with the carboxylation of resorcinol being a common approach.

One established method involves the reaction of resorcinol with carbon dioxide under pressure in the presence of an alkali metal salt and a solvent such as absolute ethanol.[2] This process is carried out at elevated temperatures (130-150°C) and pressures (1.35-1.45 MPa) for several hours.[2] More recent advancements have explored enzymatic synthesis, which offers a greener alternative. For instance, the use of a decarboxylase to catalyze the carboxylation of resorcinol with gaseous CO₂ has been demonstrated to achieve high yields, particularly when coupled with in situ product removal to overcome thermodynamic limitations.[3][4]

Another synthetic route starts from 2,6-dichlorobenzaldehyde, which is chlorinated to form 2,6-dichlorobenzoyl chloride. Subsequent hydrolysis, alkaline hydrolysis, and acidification yield 2,6-dihydroxybenzoic acid.[5]

Once the 2,6-dihydroxybenzoic acid precursor is obtained, it can be converted to the corresponding benzamide and its derivatives through standard amidation reactions. This typically involves activating the carboxylic acid (e.g., by converting it to an acid chloride or using coupling agents like DCC or EDC) followed by reaction with the desired amine.

Biological Activities and Mechanisms of Action

The this compound scaffold has been implicated in a range of biological activities, primarily driven by its ability to interact with specific enzyme active sites.

Enzyme Inhibition: A Key Mechanism

The vicinal di-hydroxyl and amide groups of the this compound core are well-suited for coordinating with metal ions and forming specific hydrogen bond networks within enzyme active sites, leading to potent and often selective inhibition.

Recent studies have identified 2-hydroxybenzoic acid derivatives as selective inhibitors of SIRT5, a sirtuin deacetylase involved in metabolic regulation and implicated in cancer.[6] The 2-hydroxybenzoic acid moiety acts as a "warhead" for SIRT5 inhibition, with both the carboxylic acid and the adjacent hydroxyl group being essential for activity.[6] This suggests that this compound derivatives, which share this key structural feature, are promising candidates for the development of novel SIRT5 inhibitors.

Therapeutic agents like brequinar and leflunomide target the enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis.[7] These inhibitors bind within a hydrophobic tunnel of the enzyme.[7] The structural features of this compound derivatives, particularly their ability to engage in specific hydrogen bonding interactions, make them potential candidates for the design of novel DHODH inhibitors.

Glucosamine-6-phosphate synthase is a target for antimicrobial and antidiabetic agents.[8] Inhibitors of this enzyme have also shown potential as anticancer agents, with some demonstrating synergistic effects with established drugs like cisplatin.[8] The development of novel inhibitors for this enzyme is an active area of research, and the this compound scaffold presents a viable starting point for inhibitor design.

Anti-Inflammatory and Anticancer Potential

The ability of this compound derivatives to modulate the activity of key enzymes translates into significant potential as both anti-inflammatory and anticancer agents. Many enzymes targeted by these derivatives are implicated in the progression of inflammatory diseases and various cancers.

The general class of benzamides has been explored for its anti-inflammatory properties.[9] Furthermore, various benzamide derivatives have demonstrated potent anticancer activities through diverse mechanisms.[4] Given the specific enzyme inhibitory profiles of 2,6-dihydroxy-substituted compounds, this particular subclass of benzamides holds considerable promise for the development of targeted therapies in oncology and immunology.

Experimental Protocols and Methodologies

The successful discovery and development of this compound derivatives hinge on robust and reproducible experimental protocols. This section details key methodologies for the synthesis, characterization, and biological evaluation of these compounds.

Synthesis and Characterization
  • Materials: Resorcinol, Carbon Dioxide (gas), Alkali Metal Salt (e.g., Potassium Carbonate), Absolute Ethanol.

  • Procedure:

    • In a high-pressure reactor, dissolve resorcinol in absolute ethanol.

    • Add the alkali metal salt to the solution. The molar ratio of resorcinol to alkali metal salt should be approximately 1:1 to 1:1.2.[2]

    • Seal the reactor and pressurize with carbon dioxide to 1.35-1.45 MPa.[2]

    • Heat the reaction mixture to 130-150°C and maintain for 3-4 hours with stirring.[2]

    • After cooling, vent the reactor and transfer the reaction mixture.

    • Perform a post-treatment workup, which typically involves acidification to precipitate the product, followed by filtration and recrystallization to obtain pure 2,6-dihydroxybenzoic acid.

  • Materials: 2,6-Dihydroxybenzoic Acid, Thionyl Chloride or a Coupling Agent (e.g., EDC/HOBt), appropriate amine, and a suitable solvent (e.g., DMF, DCM).

  • Procedure:

    • Convert 2,6-dihydroxybenzoic acid to its acid chloride by reacting with thionyl chloride, or activate the carboxylic acid using a coupling agent like EDC in the presence of HOBt.

    • In a separate flask, dissolve the desired amine in an appropriate solvent.

    • Slowly add the activated acid to the amine solution, often at a reduced temperature (e.g., 0°C).

    • Allow the reaction to proceed to completion, monitoring by TLC.

    • Upon completion, perform a standard aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify the crude product by column chromatography or recrystallization.

A thorough characterization of newly synthesized derivatives is crucial. The following table outlines key analytical techniques and their purpose.

TechniquePurpose
NMR Spectroscopy (¹H, ¹³C) Structural elucidation and confirmation of the chemical identity.
Mass Spectrometry (MS) Determination of the molecular weight and confirmation of the molecular formula.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.
Differential Scanning Calorimetry (DSC) Determination of melting point and thermal stability.
Shake-Flask Method Measurement of the octanol-water partition coefficient (LogP) to assess lipophilicity.[10]
Biological Evaluation
  • Materials: Target enzyme, appropriate substrate, assay buffer, test compounds (this compound derivatives), and a detection reagent/system (e.g., spectrophotometer, fluorometer).

  • Procedure:

    • Prepare a solution of the target enzyme in the assay buffer.

    • Add various concentrations of the test compound to the enzyme solution and pre-incubate for a specific period.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence.

    • Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.[9]

  • Materials: Cancer cell line of interest, cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound derivatives for a specified duration (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ values.

Structure-Activity Relationship (SAR) and Pharmacokinetic Considerations

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for rational drug design. Additionally, assessing their pharmacokinetic properties is essential for their development as viable drug candidates.

Key Insights into Structure-Activity Relationships

While extensive SAR studies on a wide range of this compound derivatives are still emerging, some key principles can be inferred from existing research on related compounds. For instance, in the context of SIRT5 inhibition, the 2-hydroxybenzoic acid core is critical.[6] Modifications to the amide portion and other positions on the benzene ring can be systematically explored to enhance potency and selectivity. The introduction of different substituents can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which can impact its interaction with the target protein.

Pharmacokinetic Profile (ADME)

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. For this compound derivatives, in silico tools can provide initial predictions of their pharmacokinetic profiles.[11] However, experimental validation is essential. In vitro assays using liver microsomes or hepatocytes can provide insights into metabolic stability, while Caco-2 permeability assays can predict intestinal absorption. In vivo pharmacokinetic studies in animal models are necessary to determine key parameters such as bioavailability, half-life, and clearance.[12]

Visualizing the Workflow and Mechanisms

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate key workflows and mechanisms.

General Drug Discovery Workflow for this compound Derivatives

G cluster_0 Lead Identification cluster_1 Lead Optimization cluster_2 Preclinical Development Synthesis of Core Scaffold Synthesis of Core Scaffold Derivative Synthesis Derivative Synthesis Synthesis of Core Scaffold->Derivative Synthesis In Vitro Screening In Vitro Screening Derivative Synthesis->In Vitro Screening SAR Studies SAR Studies In Vitro Screening->SAR Studies ADME Profiling ADME Profiling SAR Studies->ADME Profiling In Vivo Efficacy In Vivo Efficacy ADME Profiling->In Vivo Efficacy Toxicology Studies Toxicology Studies In Vivo Efficacy->Toxicology Studies Candidate Selection Candidate Selection Toxicology Studies->Candidate Selection

Caption: A streamlined workflow for the discovery and development of this compound derivatives.

Hypothetical Mechanism of Enzyme Inhibition

G cluster_0 Enzyme Active Site Enzyme Enzyme Metal_Ion Zn²⁺ Amino_Acid_Residue His/Asp Inhibitor This compound Derivative Inhibitor->Metal_Ion Chelation Inhibitor->Amino_Acid_Residue H-Bonding

Caption: A conceptual diagram illustrating the chelation and hydrogen bonding interactions of a this compound derivative within an enzyme's active site.

Conclusion and Future Directions

The this compound scaffold represents a promising and versatile platform for the discovery of novel therapeutic agents. Its unique chemical properties enable potent interactions with a variety of biological targets, particularly enzymes involved in cancer and inflammation. This guide has provided a comprehensive overview of the synthesis, mechanisms of action, and key experimental protocols relevant to the study of these derivatives. Future research should focus on expanding the library of this compound derivatives, conducting comprehensive structure-activity relationship studies, and performing in-depth in vivo pharmacokinetic and efficacy evaluations to fully realize the therapeutic potential of this privileged scaffold.

References

  • Preparation method of 2,6-dihydroxybenzoic acid. (URL: )
  • Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. (URL: [Link])

  • A kind of preparation method of 2,6- dihydroxy-benzoic acid. (URL: )
  • Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation UsingCO2 and In Situ Product Removal. (URL: [Link])

  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. (URL: [Link])

  • Preparation of 2,6-dialkoxybenzaldehydes. (URL: [Link])

  • This compound. (URL: [Link])

  • In vivo bioavailability, absorption, excretion, and pharmacokinetics of [14C]procyanidin B2 in male rats. (URL: [Link])

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (URL: [Link])

  • Quantitative Structure-Activity Relationship (QSAR) Study of a Series of Benzimidazole Derivatives as Inhibitors of Saccharomyces Cerevisiae. (URL: [Link])

  • Quantitative Structure-Activity Relationship (QSAR): A Review. (URL: [Link])

  • Brequinar derivatives and species-specific drug design for dihydroorotate dehydrogenase. (URL: [Link])

  • Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties. (URL: [Link])

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Literature review of 2,6-Dihydroxybenzamide research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Research of 2,6-Dihydroxybenzamide

Authored by Gemini, Senior Application Scientist

Foreword

This compound, a seemingly simple dihydroxy-substituted benzamide, stands at the crossroads of innovative medicinal chemistry and fundamental cell biology. While its structural relatives have been explored for decades, the specific ortho, ortho-positioning of the hydroxyl groups in this molecule confers distinct chemical properties that translate into potent and specific biological activity. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of facts to provide a synthesized understanding of the molecule's significance. We will delve into its synthesis, its critical role as an enzyme inhibitor, its modulation of the pivotal hypoxia-inducible factor (HIF) signaling pathway, and the therapeutic avenues this opens. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to provide a robust framework for future research and development.

Molecular Profile and Synthesis

Physicochemical Characteristics

This compound (also known as γ-Resorcylamide) is a phenolic compound with the molecular formula C₇H₇NO₃.[1][2][3] Its structure, featuring a carboxamide group flanked by two hydroxyl groups, is key to its chemical behavior and biological function.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₇H₇NO₃[1][3]
Molecular Weight 153.14 g/mol [1][3]
CAS Number 3147-50-0[1][3]
Synonyms γ-Resorcylamide, Benzamide, 2,6-dihydroxy-[1][3]

The presence of two hydroxyl groups and a carboxamide moiety allows for extensive hydrogen bonding, influencing its solubility and its ability to interact with biological macromolecules.

Chemical Synthesis and Purification

The synthesis of this compound can be approached through several routes, often starting from its parent compound, 2,6-dihydroxybenzoic acid.[4] A common laboratory-scale approach involves the amidation of a methyl ester derivative.

Protocol 1: Synthesis via Methyl Ester Amidation

This method is analogous to the synthesis of related isomers like 2,4-dihydroxybenzamide and relies on the high reactivity of esters with ammonia.[5]

  • Esterification: 2,6-dihydroxybenzoic acid is first converted to its methyl ester, methyl 2,6-dihydroxybenzoate, typically using methanol in the presence of an acid catalyst (e.g., H₂SO₄) under reflux. This step protects the carboxylic acid and makes it a better leaving group for the subsequent amidation.

  • Amidation: The purified methyl 2,6-dihydroxybenzoate is dissolved in a minimal amount of a suitable solvent and treated with an excess of aqueous or alcoholic ammonia. The reaction is stirred at room temperature for 24-48 hours. The nucleophilic attack of ammonia on the ester's carbonyl carbon displaces the methoxy group, forming the primary amide.

  • Work-up and Purification: The reaction mixture is concentrated under reduced pressure to remove excess ammonia and the solvent. The crude product is then typically purified by recrystallization from a suitable solvent like an ethanol/water mixture to yield pure this compound crystals.[6]

Alternative Synthetic Strategy: Enzymatic Carboxylation

A greener and more innovative approach involves the enzymatic synthesis of the precursor, 2,6-dihydroxybenzoic acid (2,6-DHBA), from resorcinol and CO₂.[7][8][9] This biocatalytic method highlights a shift towards sustainable chemical production.

  • Mechanism: The enzyme 2,6-dihydroxybenzoic acid decarboxylase (2,6-DHBD) from Rhizobium sp. can be used to catalyze the reverse reaction—carboxylation.[7]

  • Process: The reaction is performed in an aqueous medium with resorcinol as the substrate, using gaseous CO₂ as the carbon source.[7][8] An in-situ product removal (ISPR) technique, often using an ion-exchange resin like Dowex® 1X8-50, is employed to drive the thermodynamically unfavorable equilibrium towards product formation, achieving yields above 80%.[7][9] The resulting 2,6-DHBA can then be converted to the amide via the methods described above.

G cluster_0 Chemical Synthesis cluster_1 Purification A 2,6-Dihydroxybenzoic Acid B Methyl 2,6-Dihydroxybenzoate A->B Methanol, H+ C This compound (Crude) B->C Ammonia D Recrystallization C->D E Pure this compound D->E

Caption: Workflow for the chemical synthesis and purification of this compound.

Core Mechanism of Action: Inhibition of Prolyl Hydroxylase

The primary biological significance of this compound and its analogs lies in their ability to act as potent inhibitors of a class of enzymes known as Prolyl Hydroxylase Domain (PHD) enzymes.[10][11] This inhibitory action is the lynchpin that connects the molecule to the regulation of the Hypoxia-Inducible Factor (HIF) signaling pathway, a master regulator of cellular response to oxygen availability.

The Hypoxia-Inducible Factor (HIF) Signaling Pathway

The HIF pathway allows cells to adapt to low oxygen (hypoxia) conditions.[12][13] The key player is the HIF-1 transcription factor, a heterodimer composed of an oxygen-labile HIF-1α subunit and a constitutively stable HIF-1β subunit.[14][][16]

  • In Normoxia (Normal Oxygen): HIF-1α is continuously synthesized. However, PHD enzymes (PHD1, PHD2, and PHD3) use oxygen, Fe²⁺, and α-ketoglutarate as co-substrates to hydroxylate specific proline residues on HIF-1α.[12] This hydroxylation event is a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind, leading to the ubiquitination and rapid proteasomal degradation of HIF-1α. As a result, HIF-1α levels remain low, and the pathway is inactive.[12][16]

  • In Hypoxia (Low Oxygen): The activity of PHD enzymes is attenuated due to the lack of their essential co-substrate, oxygen.[14] Consequently, HIF-1α is not hydroxylated and escapes degradation. It accumulates, translocates to the nucleus, and dimerizes with HIF-1β.[12][14] This active HIF-1 complex binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating their transcription.[14]

Mimicking Hypoxia: The Role of this compound

This compound functions as a competitive inhibitor of the PHD enzymes. Its chemical structure allows it to chelate the active-site Fe²⁺ and act as a structural mimic of the co-substrate α-ketoglutarate. By binding to the active site of PHDs, it prevents the hydroxylation of HIF-1α, even under normal oxygen conditions.

This inhibition effectively "tricks" the cell into a hypoxic response. HIF-1α is stabilized, accumulates, and activates the transcription of downstream genes. This mechanism is the foundation for the therapeutic potential of PHD inhibitors.[10][17][18]

G cluster_normoxia Normoxia (Normal O2) cluster_inhibitor Normoxia + this compound PHD_N PHD Enzymes (Active) HIFa_OH HIF-1α-OH PHD_N->HIFa_OH Hydroxylation HIFa_N HIF-1α HIFa_N->PHD_N O2, Fe2+, α-KG VHL VHL Complex HIFa_OH->VHL Degradation Proteasomal Degradation VHL->Degradation Inhibitor This compound PHD_I PHD Enzymes (Inhibited) Inhibitor->PHD_I Inhibition HIFa_I HIF-1α (Stabilized) HIF_Active Active HIF-1 Complex (HIF-1α + HIF-1β) HIFa_I->HIF_Active Accumulation & Dimerization Gene Gene Transcription (e.g., EPO, VEGF) HIF_Active->Gene

Caption: The HIF-1 signaling pathway and the inhibitory action of this compound.

Therapeutic Potential and Drug Development

The stabilization of HIF-1α via PHD inhibition has profound physiological effects, opening up several promising therapeutic avenues.

Primary Application: Treatment of Renal Anemia

The most advanced clinical application for PHD inhibitors is the treatment of anemia associated with chronic kidney disease (CKD).[17][18][19]

  • Mechanism: One of the primary target genes of HIF is erythropoietin (EPO).[14][] EPO is the hormone that stimulates the production of red blood cells (erythropoiesis). In CKD patients, damaged kidneys fail to produce enough EPO, leading to anemia.

  • Therapeutic Strategy: By inhibiting PHDs, this compound and related compounds can increase endogenous EPO production in a more physiological manner compared to high-dose injections of recombinant EPO.[10] This oral therapeutic strategy represents a breakthrough for managing renal anemia.[11][18] Several PHD inhibitors are currently in late-stage clinical trials or have been approved for use in certain countries.[17][19]

Other Potential Applications

The broad range of HIF target genes suggests other potential uses:

  • Ischemia and Wound Healing: HIF activation promotes angiogenesis (the formation of new blood vessels) through the upregulation of Vascular Endothelial Growth Factor (VEGF).[14] This could be beneficial in treating ischemic conditions like peripheral artery disease and in promoting wound healing.

  • Inflammation and Immunity: The HIF pathway is intricately linked with inflammatory responses.[] Modulating this pathway could have applications in treating inflammatory diseases, although the effects are complex and context-dependent.

  • Anticancer Activity: While HIF-1 is often overexpressed in tumors and contributes to their survival and metastasis, the role of PHD inhibitors in oncology is complex.[14] Paradoxically, some structurally similar dihydroxybenzoic acid derivatives have shown antiproliferative activity against cancer cell lines, possibly through apoptosis induction.[6] This dual role requires careful investigation.

Structure-Activity Relationship (SAR) Insights

The specific arrangement of functional groups in this compound is crucial for its activity. SAR studies on related compounds provide valuable insights:

  • Hydroxyl Group Positioning: The ortho, ortho (2,6) positioning of the hydroxyl groups is critical for chelating the iron atom in the PHD active site. Other isomers, like the 2,4-dihydroxy variant, may exhibit different biological profiles.[6]

  • Benzamide Moiety: The benzamide core serves as a scaffold. Modifications to this ring or the amide group can fine-tune potency, selectivity, and pharmacokinetic properties.[20] For instance, in other classes of chitin-synthesis inhibitors, 2,6-disubstitution on the benzoyl moiety was found to be critical.[20]

Predicted Pharmacokinetic Profile

While specific pharmacokinetic (PK) data for this compound is not extensively published, we can predict its general behavior based on its physicochemical properties and data from related benzamide compounds.[21] A comprehensive PK analysis is a critical step in drug development.[22][23]

PK ParameterPredicted CharacteristicRationale
Absorption Moderate to High Oral BioavailabilitySmall molecule benzamides often show good oral absorption.[21]
Distribution Moderate Volume of Distribution (Vd)The LogP suggests distribution into tissues without extensive sequestration.[21]
Metabolism Hepatic (Liver)Phenolic hydroxyl groups are prime candidates for Phase II conjugation (e.g., glucuronidation by UGTs). The aromatic ring may undergo Phase I oxidation by CYPs.[21]
Excretion Primarily RenalWater-soluble metabolites, such as glucuronide conjugates, are typically eliminated via the urine.[21]

Key Experimental Protocols

To advance the study of this compound, robust and validated experimental protocols are essential.

Protocol 2: In Vitro PHD2 Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol provides a framework for quantifying the potency of this compound as a PHD inhibitor.[24]

  • Reagents & Materials: Recombinant human PHD2 enzyme, a peptide substrate corresponding to the HIF-1α hydroxylation site, α-ketoglutarate, FeSO₄, ascorbate, assay buffer, this compound stock solution, and a detection system (e.g., antibody-based or mass spectrometry-based to measure product formation).

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of PHD2 enzyme, and varying concentrations of this compound (typically in a serial dilution). Include control wells with no inhibitor.

  • Pre-incubation: Incubate the enzyme with the inhibitor for 15-20 minutes at the optimal temperature (e.g., 37°C) to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the peptide substrate, α-ketoglutarate, FeSO₄, and ascorbate to all wells.

  • Reaction & Termination: Allow the reaction to proceed for a set time (e.g., 60 minutes) and then terminate it, often by adding a strong acid or chelating agent like EDTA.

  • Detection & Analysis: Quantify the amount of hydroxylated peptide product formed. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 3: Western Blot for HIF-1α Stabilization in Cell Culture

This protocol validates the mechanism of action by directly observing the accumulation of HIF-1α in cells treated with the compound.

  • Cell Culture: Culture a suitable cell line (e.g., Hep3B, HeLa) in standard conditions.

  • Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 4-8 hours). Include a positive control (e.g., cells treated with a known PHD inhibitor or exposed to hypoxia) and a negative control (untreated cells).

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to prepare whole-cell extracts.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for HIF-1α.

    • Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A significant increase in the HIF-1α band intensity in treated cells compared to the untreated control confirms stabilization.

G cluster_0 In Vitro Assay cluster_1 Cell-Based Assay A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Incubate Enzyme + Inhibitor A->B C Initiate Reaction B->C D Quantify Product C->D E Calculate IC50 D->E F Treat Cells with Compound G Lyse Cells & Extract Protein F->G H Western Blot for HIF-1α G->H I Analyze Protein Levels H->I J Confirm HIF-1α Stabilization I->J

Caption: General workflow for the in vitro and cell-based evaluation of this compound.

Conclusion and Future Directions

This compound is more than just another phenolic compound; it is a potent modulator of a fundamental cellular oxygen-sensing pathway. Its ability to inhibit PHD enzymes and stabilize HIF-1α provides a powerful tool for both basic research and therapeutic development. The primary application in treating renal anemia is already revolutionizing patient care, and its potential in ischemic diseases and other areas warrants further rigorous investigation.

Future research should focus on:

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies are necessary to fully characterize its drug-like properties.

  • Selectivity Profiling: Investigating its selectivity for different PHD isoforms (PHD1, 2, and 3) and other related dioxygenases could reveal more nuanced biological effects and help minimize off-target activity.

  • Derivative Synthesis and SAR: The synthesis of novel analogs can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles, further optimizing its therapeutic potential.

By leveraging the foundational knowledge outlined in this guide, the scientific community can continue to unlock the full potential of this compound and the broader class of PHD inhibitors, translating elegant biochemistry into impactful clinical solutions.

References

  • Benchchem. (n.d.). 2,6-Dihydroxybenzohydrazide.
  • Benchchem. (n.d.). Application Notes and Protocols for 2,6-Dihydroxybenzoic Acid in Enzyme Inhibition Kinetic Studies.
  • Schmideder, S., et al. (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. MDPI.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
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  • PubChemLite. (n.d.). This compound (C7H7NO3).
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  • Nakagawa, Y., et al. (n.d.). Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. National Institutes of Health.
  • Grenier, D., et al. (n.d.). Synthesis and biological activities of 2,6-dihydroxy-4-isopentenyloxychalcone as an antimicrobial and anti-inflammatory compound. PubMed.
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Methodological & Application

Application Note & Protocol: A Validated Approach to the Synthesis of 2,6-Dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol for the synthesis of 2,6-dihydroxybenzamide from 2,6-dihydroxybenzoic acid. It is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. The protocol emphasizes a robust and reproducible methodology, grounded in established chemical principles. This guide includes a comprehensive explanation of the reaction mechanism, step-by-step procedures for synthesis and purification, and methods for analytical characterization of the final product.

Introduction

This compound is a valuable scaffold in medicinal chemistry, with its derivatives exhibiting a range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. The presence of both amide and phenol functionalities allows for diverse structural modifications, making it a key building block in the synthesis of more complex pharmaceutical agents.

The direct conversion of a carboxylic acid to an amide by reaction with an amine is generally unfavorable as the basic amine tends to deprotonate the acidic carboxylic acid, forming a highly unreactive carboxylate salt. Therefore, the synthesis of this compound from 2,6-dihydroxybenzoic acid necessitates the "activation" of the carboxylic acid group to facilitate nucleophilic attack by an amine. This application note details a reliable and efficient method for this transformation using thionyl chloride as an activating agent, followed by amination with aqueous ammonia.

Chemical Theory and Mechanism

The synthesis of this compound from 2,6-dihydroxybenzoic acid is a two-step process involving the activation of the carboxylic acid followed by nucleophilic acyl substitution.

Step 1: Activation of the Carboxylic Acid

The carboxylic acid is first converted into a more reactive acyl chloride through treatment with thionyl chloride (SOCl₂).[1] The mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion and the subsequent collapse of the intermediate, eliminating sulfur dioxide and a proton to form the highly reactive acyl chloride.

Step 2: Nucleophilic Acyl Substitution

The resulting acyl chloride is then subjected to nucleophilic attack by ammonia. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, reforming the carbonyl double bond and eliminating a chloride ion to yield the desired this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,6-Dihydroxybenzoic acid≥98%e.g., Sigma-Aldrich---
Thionyl chloride (SOCl₂)≥99%e.g., Sigma-AldrichHandle in a fume hood
Dichloromethane (DCM)Anhydrous, ≥99.8%e.g., Sigma-Aldrich---
Ammonium hydroxide28-30% aqueous solutione.g., Sigma-Aldrich---
Hydrochloric acid (HCl)Concentrated (37%)e.g., Sigma-Aldrich---
Deionized water---------
Anhydrous magnesium sulfate (MgSO₄)---e.g., Sigma-AldrichFor drying
Safety Precautions
  • Thionyl chloride is highly corrosive, toxic, and reacts violently with water. Always handle it in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dichloromethane is a volatile and suspected carcinogen. Handle in a fume hood and avoid inhalation and skin contact.

  • Ammonium hydroxide and hydrochloric acid are corrosive. Handle with care, wearing appropriate PPE.

  • The reaction of thionyl chloride with the carboxylic acid generates toxic gases (HCl and SO₂). Ensure the reaction is performed in a fume hood.

Synthesis Procedure

Step 1: Formation of 2,6-Dihydroxybenzoyl Chloride

  • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dihydroxybenzoic acid (5.0 g, 32.4 mmol).

  • Add anhydrous dichloromethane (40 mL) to the flask.

  • Slowly add thionyl chloride (3.5 mL, 48.7 mmol, 1.5 eq) to the suspension at room temperature with gentle stirring.

  • Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (i.e., the starting material is consumed), allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator. The crude 2,6-dihydroxybenzoyl chloride will be left as a residue.

Step 2: Amidation

  • Cool the flask containing the crude acyl chloride in an ice-water bath.

  • Slowly and carefully add chilled 28-30% aqueous ammonium hydroxide (25 mL) to the flask with vigorous stirring. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours.

  • Acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold deionized water (2 x 30 mL).

Purification
  • Recrystallize the crude product from hot water or an ethanol-water mixture to obtain pure this compound.

  • Dry the purified crystals in a vacuum oven at 60-70°C to a constant weight.

Experimental Workflow

G cluster_0 Activation Stage cluster_1 Amidation Stage cluster_2 Purification Stage start 2,6-Dihydroxybenzoic Acid in Anhydrous DCM add_socl2 Add Thionyl Chloride start->add_socl2 reflux Reflux for 2-3 hours add_socl2->reflux evaporation Rotary Evaporation reflux->evaporation acyl_chloride Crude 2,6-Dihydroxybenzoyl Chloride evaporation->acyl_chloride add_nh4oh Add Aqueous Ammonia (ice bath) acyl_chloride->add_nh4oh stir Stir at Room Temperature add_nh4oh->stir acidify Acidify with HCl stir->acidify filtration Vacuum Filtration acidify->filtration recrystallization Recrystallization filtration->recrystallization drying Vacuum Drying recrystallization->drying end_product Pure this compound drying->end_product

Caption: Experimental workflow for the synthesis of this compound.

Results and Discussion

Expected Outcomes
ParameterExpected Result
Yield 70-85%
Appearance White to off-white crystalline solid
Melting Point 169-172 °C
Molecular Formula C₇H₇NO₃[2]
Molecular Weight 153.14 g/mol [3]

The yield can be influenced by the purity of the starting materials and the exclusion of moisture during the acyl chloride formation step. The melting point of the final product should be sharp, indicating high purity.

Troubleshooting
ProblemPossible CauseSuggested Solution
Low Yield Incomplete reaction during the activation step.Ensure the reaction goes to completion by monitoring with TLC. Extend the reflux time if necessary.
Hydrolysis of the acyl chloride.Use anhydrous solvent and flame-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Loss of product during workup.Ensure complete precipitation by adjusting the pH carefully. Minimize the amount of solvent used for recrystallization.
Dark-colored product Impurities in the starting material or side reactions.Use high-purity starting materials. Avoid overheating during the reflux and drying steps. Purify the product by recrystallization.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the aromatic protons and the amide protons, with appropriate chemical shifts and coupling constants.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display the expected number of carbon signals, including the carbonyl carbon of the amide.

  • IR (Infrared) Spectroscopy: Characteristic absorption bands for the O-H (phenolic), N-H (amide), and C=O (amide) functional groups should be present.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound.[2]

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the final product.

G cluster_spectroscopy Structural Elucidation cluster_purity Purity and Identity product Synthesized Product nmr ¹H and ¹³C NMR product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms hplc HPLC product->hplc mp Melting Point product->mp confirmed_product Confirmed this compound nmr->confirmed_product ir->confirmed_product ms->confirmed_product hplc->confirmed_product mp->confirmed_product

Caption: Logical workflow for the analytical characterization of this compound.

References

  • Chemistry LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

  • RSC Advances. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]

  • MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms for the activation of carboxylic acid in amide bond formation. Retrieved from [Link]

  • NIST. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

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Protocol for the Synthesis, Purification, and Characterization of 2,6-Dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis and purification of 2,6-dihydroxybenzamide, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through the amidation of 2,6-dihydroxybenzoic acid using a carbodiimide-mediated coupling reaction, a robust and widely applicable method in modern organic synthesis. The subsequent purification via recrystallization is detailed to ensure high purity of the final compound. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, the rationale behind procedural choices, and methods for analytical validation.

Introduction and Scientific Background

This compound is a valuable building block in medicinal chemistry and organic synthesis. Its structural motif, featuring a carboxamide and two ortho-hydroxyl groups, allows for diverse downstream chemical modifications. The direct amidation of a carboxylic acid is often challenging due to the competitive acid-base reaction between the carboxylic acid and the amine, which forms a highly unreactive carboxylate salt.[1][2] To circumvent this, the carboxylic acid must be "activated."

This protocol employs N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent. DCC activates the carboxylic acid by converting the hydroxyl group into an excellent leaving group, facilitating nucleophilic attack by an amine.[2] The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which then readily reacts with the amine (in this case, ammonia) to form the desired amide bond.[3][4] The primary byproduct, N,N'-dicyclohexylurea (DCU), is largely insoluble in common organic solvents and can be conveniently removed by filtration.[3]

Synthesis Protocol: DCC-Mediated Amidation

This section details the procedure for the synthesis of this compound from 2,6-dihydroxybenzoic acid.

Principle of the Reaction

The core of this synthesis is the activation of the carboxylic acid group of 2,6-dihydroxybenzoic acid by DCC. This forms an O-acylisourea intermediate that is highly susceptible to nucleophilic attack. Ammonia, generated in situ from ammonium chloride and a non-nucleophilic base, serves as the nucleophile, attacking the activated carbonyl carbon to form the target amide and the DCU byproduct.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )QuantityMoles (mmol)Role
2,6-Dihydroxybenzoic AcidC₇H₆O₄154.125.00 g32.4Starting Material
Ammonium ChlorideNH₄Cl53.492.08 g38.9Ammonia Source
N,N'-Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.337.38 g35.7Coupling Agent
Triethylamine (TEA)(C₂H₅)₃N101.195.9 mL42.1Base
Tetrahydrofuran (THF)C₄H₈O72.11200 mL-Solvent
Step-by-Step Experimental Procedure
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-dihydroxybenzoic acid (5.00 g, 32.4 mmol) and ammonium chloride (2.08 g, 38.9 mmol).

  • Solvent Addition: Add 150 mL of anhydrous Tetrahydrofuran (THF) to the flask. Stir the suspension at room temperature.

  • Base Addition: Add triethylamine (5.9 mL, 42.1 mmol) to the suspension. Stir for 15 minutes. The triethylamine neutralizes the ammonium chloride to generate free ammonia in the reaction mixture.

  • DCC Solution Preparation: In a separate beaker, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (7.38 g, 35.7 mmol) in 50 mL of anhydrous THF.

  • Reaction Initiation: Cool the reaction flask to 0 °C using an ice-water bath. Slowly add the DCC solution dropwise to the stirred suspension over 30 minutes. The initial cooling is crucial to control the exothermic reaction and minimize the formation of the N-acylurea byproduct.[3][4]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-16 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 ratio) with a few drops of acetic acid. The disappearance of the starting material (2,6-dihydroxybenzoic acid) indicates reaction completion.

  • Byproduct Removal: After the reaction is complete, a dense white precipitate of N,N'-dicyclohexylurea (DCU) will have formed. Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation of DCU.

  • Filtration: Filter the mixture through a Büchner funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold THF (2 x 15 mL) to recover any trapped product.

  • Work-up: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude solid product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Isolation and Work-up reagents 1. Combine 2,6-Dihydroxybenzoic Acid, NH4Cl, and THF in flask. base 2. Add Triethylamine (TEA) to generate ammonia in situ. reagents->base cool 3. Cool flask to 0 °C. base->cool dcc_add 4. Add DCC solution dropwise. (Activates Carboxylic Acid) cool->dcc_add stir 5. Stir at room temperature for 12-16 hours. dcc_add->stir filter_dcu 6. Filter to remove precipitated Dicyclohexylurea (DCU). stir->filter_dcu concentrate 7. Concentrate filtrate under reduced pressure. filter_dcu->concentrate crude_product Crude this compound concentrate->crude_product

Caption: Workflow for the DCC-mediated synthesis of this compound.

Purification Protocol: Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids.[5] The principle relies on the differential solubility of the desired compound and its impurities in a specific solvent system at varying temperatures. The crude solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals while impurities remain in the mother liquor.[5][6]

Materials and Solvents
MaterialPurpose
Crude this compoundMaterial to be purified
95% EthanolPrimary dissolving solvent
Deionized WaterAnti-solvent to induce crystallization
Erlenmeyer FlasksFor dissolution and crystallization
Hot PlateFor heating
Büchner Funnel & Filter FlaskFor crystal collection
Step-by-Step Recrystallization Procedure
  • Dissolution: Place the crude this compound into a clean Erlenmeyer flask. Add a minimal amount of 95% ethanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Avoid adding excessive solvent to ensure a good recovery yield.[7]

  • Induce Supersaturation: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, well-defined crystals, which are typically purer than the small crystals formed by rapid cooling.

  • Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 30-60 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent (a 50:50 mixture of ethanol and water is suitable). This removes any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-70 °C) to remove residual solvent. The final product should be a fine, crystalline solid.

Purification Summary
ParameterDescription
Solvent System 95% Ethanol / Deionized Water
Expected Yield 65-80% (post-purification)
Expected Purity >98% (as determined by HPLC or NMR)
Appearance White to off-white crystalline solid
Purification Workflow Diagram

Purification_Workflow crude Crude Product dissolve 1. Dissolve in minimum amount of hot 95% Ethanol. crude->dissolve add_water 2. Add hot water until slight turbidity appears. dissolve->add_water reheat 3. Add a few drops of hot Ethanol for a clear solution. add_water->reheat cool_rt 4. Cool slowly to room temperature. reheat->cool_rt cool_ice 5. Place in ice bath to maximize precipitation. cool_rt->cool_ice filter 6. Collect crystals by vacuum filtration. cool_ice->filter wash 7. Wash crystals with ice-cold solvent. filter->wash dry 8. Dry crystals under vacuum. wash->dry pure_product Purified this compound dry->pure_product

Caption: Workflow for the purification of this compound via recrystallization.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals corresponding to the aromatic protons (typically in the δ 6.0-7.5 ppm range), the two hydroxyl protons (which may be broad and variable in chemical shift), and the two amide protons (which may also appear as a broad singlet).

  • ¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of the 7 unique carbon atoms in the molecule, including the characteristic carbonyl carbon signal around 170 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.[8]

    • O-H stretch: A broad band from ~3100-3500 cm⁻¹.

    • N-H stretch: Two sharp peaks characteristic of a primary amide around 3200-3400 cm⁻¹.

    • C=O stretch (Amide I): A strong, sharp absorption around 1650-1670 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.[9] The electron ionization (EI) or electrospray ionization (ESI) spectrum should show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z 153 or 154, respectively.

Safety and Handling Precautions

It is imperative to handle all chemicals with care, adhering to standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling any of the reagents.[10]

  • Ventilation: All steps of this procedure should be performed in a well-ventilated chemical fume hood.[10]

  • Reagent-Specific Hazards:

    • N,N'-Dicyclohexylcarbodiimide (DCC): DCC is a potent sensitizer and can cause severe allergic skin reactions upon contact. It is also toxic. Avoid inhalation of the powder and any skin contact.[11]

    • 2,6-Dihydroxybenzoic Acid: May cause skin, eye, and respiratory tract irritation.[12][13]

    • Triethylamine (TEA): Flammable liquid and vapor. It is corrosive and can cause severe skin burns and eye damage. It is also harmful if inhaled.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of amides using DCC (video). Retrieved from [Link]

  • LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Ohde, D., et al. (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76602, this compound. Retrieved from [Link]

  • Ohde, D., et al. (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. Molecules, 28(24), 8062. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook: this compound. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H7NO3). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9338, 2,6-Dihydroxybenzoic acid. Retrieved from [Link]

  • de Souza, R. O., et al. (2023). Biocatalytic amide bond formation. Green Chemistry. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. Retrieved from [Link]

  • Google Patents. (n.d.). US5304677A - Method for producing 2,6-dihydroxybenzoic acid.
  • Google Patents. (n.d.). CN102211995A - Preparation method of 2,6-dihydroxybenzoic acid.
  • Semantic Scholar. (n.d.). Preparation of 2,6-dialkoxybenzaldehydes. Retrieved from [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Recrystallization of SA CHCA DHB. Retrieved from [Link]

  • Mavlankulov, G., et al. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). EP0552912A2 - Method for producing 2,6-dihydroxybenzoic acid.
  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]

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Application Note & Protocol: Comprehensive Analytical Characterization of 2,6-Dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the analytical characterization of 2,6-Dihydroxybenzamide (2,6-DHB). It is intended for researchers, scientists, and professionals in drug development who require robust methodologies for confirming the identity, purity, and stability of this compound. The protocols herein are designed to be self-validating and are grounded in established analytical principles, ensuring a high degree of scientific integrity.

Introduction

This compound is a positional isomer of gentisamide (2,5-dihydroxybenzamide) and, as such, requires precise analytical techniques to differentiate it from related compounds and to ascertain its quality. Its chemical structure, featuring two hydroxyl groups ortho and meta to an amide group on a benzene ring, dictates its physicochemical properties and informs the selection of appropriate analytical methods. This guide presents a multi-technique approach for a comprehensive characterization of this compound.

Foundational Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for developing and optimizing analytical methods.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₇NO₃[1][2]
Molecular Weight153.14 g/mol [1][2]
AppearanceOff-white crystalline powder[3]
Melting PointApproximately 165 °C (with decomposition)[3]
SolubilitySoluble in methanol, ethanol; sparingly soluble in water[4]

These properties, particularly the polarity imparted by the hydroxyl and amide groups, are critical considerations for chromatographic separations and sample preparation.

Chromatographic Methods for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for evaluating the purity of this compound and for its quantification.

High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC separates analytes based on their polarity. This compound, a polar molecule, is well-suited for this technique, typically using a C18 stationary phase and a polar mobile phase. The inclusion of an acid, such as formic or phosphoric acid, in the mobile phase is often necessary to ensure good peak shape and reproducibility.[5]

Workflow for HPLC Method Development:

Caption: High-level workflow for the HPLC analysis of this compound.

Detailed HPLC Protocol:

  • Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing 0.1% formic acid. A typical starting condition is 20:80 (v/v) acetonitrile:water with 0.1% formic acid.[5]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound. Phenolic compounds often have strong absorbance between 220-270 nm.[7]

  • Sample and Standard Preparation:

    • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the this compound reference standard and sample in a suitable solvent like methanol.[6]

    • Working Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve for quantification.

  • Injection Volume: 10 µL.

  • Data Analysis:

    • Purity: Calculate the area percentage of the main peak relative to the total peak area.

    • Quantification: Create a calibration curve by plotting peak area against the concentration of the standards. Determine the concentration of the sample from this curve.[8]

Self-Validation and Trustworthiness: The reliability of the HPLC method must be established through validation, assessing parameters like linearity, accuracy, precision, and specificity as per regulatory guidelines such as those from the International Council for Harmonisation (ICH).

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are vital for the unambiguous confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. ¹H NMR elucidates the proton environment, while ¹³C NMR identifies the carbon skeleton.

¹H NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or methanol-d₄) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition and Analysis: Acquire the ¹H NMR spectrum. The chemical shifts, integration, and coupling patterns of the aromatic protons will be characteristic of the 1,2,3-trisubstituted benzene ring. The signals for the amide and hydroxyl protons should also be identified.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy identifies the functional groups within a molecule based on their characteristic absorption of infrared radiation, which causes vibrations of the chemical bonds.

FTIR-ATR Protocol:

  • Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition and Analysis: The IR spectrum is recorded, typically between 4000 and 400 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group VibrationReference
3550 - 3200 (broad)O-H and N-H stretching[9]
1690 - 1630C=O (Amide I) stretching[9]
1700 - 1500C=C Aromatic ring bending[9]

Molecular Weight Verification by Mass Spectrometry

Principle: Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

LC-MS Protocol:

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • HPLC Conditions: Utilize the HPLC method described in Section 3.1.

  • MS Parameters:

    • Ionization Mode: ESI can be run in positive or negative ion mode. For this compound, one would expect to observe the protonated molecule [M+H]⁺ at m/z 154.05 in positive mode or the deprotonated molecule [M-H]⁻ at m/z 152.03 in negative mode.[10]

    • Mass Range: A scan range of m/z 50-300 should be sufficient.

  • Data Analysis: Confirm the presence of the ion corresponding to the exact molecular weight of this compound.

Integrated Analytical Workflow for Structural Confirmation:

G cluster_0 Analytical Techniques cluster_1 Information Yielded cluster_2 Outcome NMR NMR (1H, 13C) NMR_Info Structural Connectivity NMR->NMR_Info IR IR Spectroscopy IR_Info Functional Groups IR->IR_Info MS Mass Spectrometry MS_Info Molecular Weight MS->MS_Info Confirmation Structural Confirmation of This compound NMR_Info->Confirmation IR_Info->Confirmation MS_Info->Confirmation

Caption: A schematic of the integrated approach for the structural elucidation of this compound.

Thermal Properties Analysis

Thermal analysis techniques are crucial for characterizing the solid-state properties and thermal stability of this compound.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) Protocol:

  • Instrumentation: A simultaneous DSC/TGA instrument is ideal.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an appropriate pan (e.g., aluminum).

  • Experimental Conditions:

    • Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

    • Temperature Range: From ambient to a temperature beyond the decomposition point (e.g., 300 °C).

  • Data Analysis:

    • The DSC data will reveal thermal events such as melting (endotherm) and decomposition (exotherm).

    • The TGA data will show mass loss as a function of temperature, indicating the onset of thermal degradation.[11]

Conclusion

The suite of analytical methods detailed in this guide provides a robust framework for the comprehensive characterization of this compound. The integration of chromatographic, spectroscopic, and thermal analysis techniques ensures the confident identification, purity assessment, and stability profiling of this compound. The provided protocols serve as a foundation for method development and must be validated for their specific intended use.

References

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • PubChemLite. (n.d.). This compound (C7H7NO3). Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 97% Purity, C7H7NO3, 5 grams. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Dihydroxybenzamide. PubChem. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Benzamide. BMRB. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2,4-Dihydroxybenzamide. NIST Chemistry WebBook. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2,6-Dihydroxybenzoic acid (FDB000845). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzamide, 2,5-dihydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular salts of 2,6-dihydroxybenzoic acid (2,6-DHB) with N-heterocycles: Crystal structures, spectral properties and Hirshfeld surface analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental IR absorbance spectra of the ligand N,2-Dihydroxybenzamide.... Retrieved from [Link]

  • ResearchGate. (2025). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]

  • ResearchGate. (n.d.). The structures of 2,6-dihydroxybenzoic acid and the alkaloids used for cocrystallization. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). The purpose of this study is to describe an analytical method for the analysis of dichlobenil and its metabolite 2,6-dichlorobenzamide in water. Retrieved from [Link]

  • Scribd. (n.d.). 2.2.34. Thermal Analysis. Retrieved from [Link]

  • ResearchGate. (2025). Thermal, spectroscopic and DFT studies of solid benzamide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. Retrieved from [Link]

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Comprehensive Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of 2,6-Dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,6-Dihydroxybenzamide. The protocols and methodologies detailed herein are designed for researchers, scientists, and professionals in the field of drug development and quality control, offering a blend of theoretical principles and practical, field-proven insights.

Introduction: The Significance of this compound Analysis

This compound, a phenolic amide, is a compound of interest in pharmaceutical research due to its potential biological activities. Accurate and precise analytical methods are paramount for its quantification in bulk drug substances, finished pharmaceutical products, and in various stages of drug development, including stability testing and pharmacokinetic studies. HPLC, with its high resolution and sensitivity, stands as the premier technique for this purpose. This guide elucidates a stability-indicating reversed-phase HPLC (RP-HPLC) method, ensuring that the quantification of this compound is specific and unaffected by the presence of impurities or degradation products.

Principle of the Method

The method described employs RP-HPLC with UV detection. The separation is achieved on a C18 stationary phase, which is nonpolar. A polar mobile phase, consisting of a gradient mixture of acidified water and an organic solvent (acetonitrile), is utilized to elute the analyte. The acidic modifier in the mobile phase helps to suppress the ionization of the phenolic hydroxyl groups and the amide functional group, leading to improved peak shape and retention. The gradient elution ensures the efficient separation of this compound from any potential impurities and degradation products that may have different polarities. Quantification is performed by monitoring the UV absorbance at a wavelength where this compound exhibits significant absorption. Based on the analysis of structurally similar dihydroxybenzoic acids, a detection wavelength of approximately 280 nm is a suitable starting point.[1][2]

PART 1: EXPERIMENTAL PROTOCOLS

This section provides a detailed, step-by-step methodology for the HPLC analysis of this compound.

Materials and Reagents
  • This compound Reference Standard: Of known purity.

  • Acetonitrile: HPLC grade.

  • Water: HPLC grade or purified to a resistivity of 18.2 MΩ·cm.

  • Phosphoric Acid (H₃PO₄) or Formic Acid (HCOOH): Analytical or HPLC grade.

  • Methanol: HPLC grade (for sample and standard preparation).

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂): Analytical grade (for forced degradation studies).

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable for this analysis.

Table 1: Recommended HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time Approximately 25 minutes

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
15.05050
20.01090
22.09010
25.09010

Note: This gradient is a starting point and may require optimization based on the specific sample matrix and the impurity profile.

Preparation of Solutions

To prepare Mobile Phase A, add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix thoroughly. Mobile Phase B is HPLC grade acetonitrile. Degas both mobile phases before use.

Accurately weigh approximately 100 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 5-10 minutes to ensure complete dissolution.

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Weigh and finely powder a representative number of tablets (e.g., 20) to ensure homogeneity.[3][4]

  • Accurately weigh a portion of the powder equivalent to a target concentration of this compound (e.g., 100 mg) and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15-20 minutes to extract the drug.

  • Allow the solution to cool to room temperature and then dilute to the mark with methanol.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[5]

  • Further dilute the filtered solution with the mobile phase (initial conditions) to obtain a final concentration within the calibration range.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing MobilePhase Mobile Phase (A: 0.1% H3PO4 in H2O, B: ACN) HPLC HPLC System (Pump, Autosampler, Column Oven) MobilePhase->HPLC Eluent Standard Standard Solutions (Stock & Working) Standard->HPLC Calibration Sample Sample Preparation (Extraction & Filtration) Sample->HPLC Analysis Column C18 Column (250x4.6mm, 5µm) HPLC->Column Separation Detector UV Detector (280 nm) Column->Detector Detection Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Generation Integration->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

PART 2: METHOD VALIDATION

Method validation is a critical step to ensure that the analytical procedure is suitable for its intended purpose. The following parameters should be assessed according to the International Council for Harmonisation (ICH) guidelines.

Specificity (Stability-Indicating Nature)

To demonstrate the specificity of the method, forced degradation studies should be performed on the this compound drug substance.[2][6] This involves subjecting the analyte to various stress conditions to generate potential degradation products.[7][8] The goal is to show that the peak corresponding to this compound is well-resolved from any peaks of degradants, impurities, or placebo components.

  • Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at 60 °C for a specified period (e.g., 2-8 hours).

  • Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at 60 °C for a specified period.

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105 °C) for 24 hours.

  • Photolytic Degradation: Expose the drug substance (solid and in solution) to UV light (254 nm) and visible light.

After exposure, neutralize the acidic and basic samples, dilute all samples to a suitable concentration, and analyze them using the developed HPLC method. The chromatograms should be examined for the appearance of new peaks and the resolution between the main peak and any degradation peaks.

Linearity

Prepare at least five concentrations of this compound spanning the expected working range (e.g., 50% to 150% of the target concentration). Inject each concentration in triplicate. Construct a calibration curve by plotting the peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day and by the same analyst.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

Calculate the relative standard deviation (%RSD) for the results.

  • Acceptance Criteria: The %RSD should be not more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve or by the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Robustness

Evaluate the robustness of the method by intentionally making small but deliberate variations in the method parameters and observing the effect on the results. Parameters to vary include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 5 °C)

  • Mobile phase composition (e.g., ± 2% organic component)

  • pH of the mobile phase buffer (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters should remain within the acceptable limits, and the results should not be significantly affected by the variations.

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
LOD Signal-to-Noise Ratio ≈ 3:1
LOQ Signal-to-Noise Ratio ≈ 10:1
Robustness System suitability parameters met under varied conditions.
System Suitability

Before each analytical run, perform a system suitability test to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution and evaluating parameters such as tailing factor, theoretical plates, and the reproducibility of replicate injections.

Table 4: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Areas (n=5) ≤ 2.0%
Logical Relationship Diagram for Method Validation

Validation_Logic Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOD_LOQ->Validated Robustness->Validated

Caption: Logical relationship of components in the HPLC method validation process.

PART 3: TROUBLESHOOTING

Table 5: Common HPLC Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing - Column degradation- Active sites on the stationary phase- Inappropriate mobile phase pH- Replace the column- Use a column with end-capping- Adjust mobile phase pH to suppress ionization
Ghost Peaks - Contamination in the mobile phase or injector- Carryover from previous injections- Use fresh, high-purity mobile phase- Clean the injector and autosampler- Implement a needle wash step
Baseline Drift - Column not equilibrated- Fluctuations in detector temperature- Mobile phase composition changing- Ensure adequate column equilibration time- Use a column oven for temperature control- Degas mobile phases properly
Split Peaks - Clogged frit or column inlet- Sample solvent incompatible with mobile phase- Replace the column frit or the column- Dissolve the sample in the initial mobile phase

References

  • Cao, Y., Ye, J., & Chen, G. (2004). Separation of Five Isomers of Dihydroxybenzoic Acid by High-Speed Counter-Current Chromatography with Dual-Rotation Elution Method. Journal of Liquid Chromatography & Related Technologies, 27(1), 119-128. [Link]

  • Jain, D., Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-14. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Agilent Technologies. (n.d.). Sample Preparation. [Link]

  • Kalogeropoulos, N., et al. (2018). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Foods, 7(1), 4. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,5-Dihydroxybenzoic acid. [Link]

  • Lian, H., et al. (2011). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 16(3), 2217-2251. [Link]

  • News-Medical.Net. (2015, December 14). Rapid and Effective Content Determination of Tablets Through Fully Automated Sample Preparation. [Link]

  • Dong, M. W. (2022, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America. [Link]

  • Pavlovic, D. M., Babic, S., Horvat, A. J. M., & Kaštelan-Macan, M. (2007). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry, 26(11), 1062-1075. [Link]

  • SIELC Technologies. (n.d.). HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column. [Link]

  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. [Link]

  • Ivanovic, D., et al. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Periodica Polytechnica Chemical Engineering, 63(3), 424-432. [Link]

  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040. [Link]

  • Alsante, K. M., et al. (2003). Forced degradation: a necessary approach to drug development. Pharmaceutical Technology, 27(3), 48-60. [Link]

  • Mattos, M. J., et al. (2006). HPLC Determination of Phenolic Acids, Flavonoids and Juglone in Walnut Leaves. Journal of Chromatographic Science, 44(9), 577-582. [Link]

  • Claeys, W. L., et al. (2001). Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography. Journal of Chromatography A, 927(1-2), 39-45. [Link]

  • Sonawane, L. V., & Gide, P. S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research and Innovation, 2(2), 1-11. [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • Kumar, V., et al. (2013). Summary of forced degradation results. ResearchGate. [Link]

  • PubChemLite. (n.d.). This compound (C7H7NO3). [Link]

  • Reddit. (2020, November 27). UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak? [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

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Application Notes and Protocols for FtsZ Protein Inhibition Assays Using 2,6-Dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Achilles' Heel of Bacterial Cell Division

The escalating crisis of antibiotic resistance necessitates the discovery and development of novel antibacterial agents that act on underexploited cellular targets. One such promising target is the Filamentous temperature-sensitive Z (FtsZ) protein.[1] FtsZ is a highly conserved prokaryotic homolog of eukaryotic tubulin and is the cornerstone of the bacterial cell division machinery.[2] In a GTP-dependent process, FtsZ monomers polymerize to form a dynamic ring structure, the Z-ring, at the future site of cell division.[2][3] This Z-ring serves as a scaffold for the recruitment of a cascade of other proteins that collectively form the divisome, the complex responsible for synthesizing the new cell septum and ultimately pinching the cell into two daughter cells.[2][3] The dynamic instability of the Z-ring, which is regulated by GTP hydrolysis, is paramount for its proper function.[4] Given its essential and ubiquitous nature in the bacterial kingdom, FtsZ represents an attractive target for the development of new classes of antibiotics.[3][5]

2,6-Dihydroxybenzamide is a small molecule belonging to the benzamide class of compounds, which have been identified as potent inhibitors of FtsZ.[6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of this compound in FtsZ protein inhibition assays. We will delve into the proposed mechanism of action, provide step-by-step protocols for key in vitro assays, and offer insights into data analysis and interpretation.

Proposed Mechanism of Action of this compound on FtsZ

While extensive research has been conducted on fluorinated benzamides, the precise mechanism of this compound is not as extensively documented. However, based on the well-established mode of action of other benzamide derivatives, we can propose a compelling mechanism.[6][7] Benzamide compounds are generally understood to act as stabilizers of the FtsZ polymer.[6][7] Instead of preventing polymerization, they are thought to bind to an allosteric site on FtsZ, distinct from the GTP-binding pocket, and lock the polymer in a hyper-stable state. This aberrant stabilization disrupts the delicate balance of assembly and disassembly that is crucial for the Z-ring's constrictive function, ultimately leading to a cessation of cell division and bacterial cell death.[6][7]

The following diagram illustrates the proposed mechanism of FtsZ inhibition by this compound:

FtsZ_Inhibition cluster_0 Normal FtsZ Dynamics cluster_1 Inhibition by this compound FtsZ_Monomers FtsZ Monomers FtsZ_Polymers Dynamic FtsZ Polymers (Z-ring component) FtsZ_Monomers->FtsZ_Polymers Polymerization GTP GTP GTP->FtsZ_Monomers binds FtsZ_Polymers->FtsZ_Monomers Depolymerization GDP GDP + Pi FtsZ_Polymers->GDP GTP Hydrolysis Cell_Division Successful Cell Division FtsZ_Polymers->Cell_Division Stabilized_Polymers Hyper-stabilized FtsZ Polymers Inhibitor This compound Inhibitor->FtsZ_Polymers binds & stabilizes Blocked_Division Blocked Cell Division Stabilized_Polymers->Blocked_Division

Caption: Proposed mechanism of FtsZ inhibition by this compound.

Experimental Protocols for FtsZ Inhibition Assays

To quantitatively assess the inhibitory potential of this compound on FtsZ, two fundamental in vitro assays are recommended: a light scattering assay to monitor the kinetics of FtsZ polymerization and a malachite green-based assay to measure the rate of GTP hydrolysis.

FtsZ Polymerization Light Scattering Assay

This assay monitors the change in light scattering intensity over time, which is proportional to the formation of FtsZ polymers. An increase in light scattering indicates polymer assembly.

Materials:

  • Purified FtsZ protein

  • This compound

  • Guanosine-5'-triphosphate (GTP)

  • Polymerization Buffer (50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)

  • Fluorometer or spectrophotometer with a 90° light scattering detection capability

  • Quartz cuvettes

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of FtsZ protein in a suitable storage buffer. The final concentration in the assay is typically 5-12 µM.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a 100 mM stock solution of GTP in polymerization buffer.

  • Assay Setup:

    • In a quartz cuvette, prepare a reaction mixture containing the polymerization buffer.

    • Add the desired concentration of this compound (or DMSO for the vehicle control). Ensure the final DMSO concentration does not exceed 1% (v/v).

    • Add FtsZ protein to the cuvette to a final concentration of 12.5 µM.

    • Incubate the mixture at 30°C for 5 minutes to allow for potential binding of the inhibitor to FtsZ.

  • Data Acquisition:

    • Place the cuvette in the fluorometer pre-equilibrated to 30°C.

    • Set the excitation and emission wavelengths to 350 nm.

    • Record a stable baseline for 2-3 minutes.

    • Initiate polymerization by adding GTP to a final concentration of 1 mM.

    • Immediately begin recording the light scattering signal at 90° for 15-20 minutes.

Data Analysis: The inhibitory effect of this compound is determined by comparing the rate and extent of polymerization in its presence to the control. The percentage of inhibition can be calculated, and by testing a range of inhibitor concentrations, an IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined.

FtsZ GTPase Activity Assay (Malachite Green)

This colorimetric assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of GTP by FtsZ. A decrease in the rate of Pi release in the presence of an inhibitor indicates a reduction in GTPase activity.

Materials:

  • Purified FtsZ protein

  • This compound

  • Guanosine-5'-triphosphate (GTP)

  • Assay Buffer (50 mM HEPES, pH 7.2, 50 mM KCl, 5 mM MgCl₂)

  • Malachite Green Reagent

  • Phosphate standard solution

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare reagents as described in the light scattering assay.

    • Prepare a series of phosphate standards (0-50 µM) in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, FtsZ protein (final concentration ~5 µM), and varying concentrations of this compound.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction and Detection:

    • Initiate the reaction by adding GTP to a final concentration of 1 mM.

    • Incubate the plate at 37°C.

    • At various time points (e.g., 0, 5, 10, 15, 20 minutes), stop the reaction in designated wells by adding the Malachite Green Reagent.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Data Acquisition:

    • Measure the absorbance at ~630 nm using a microplate reader.

Data Analysis: Create a standard curve using the phosphate standards. Convert the absorbance readings of the samples to phosphate concentrations. The rate of GTP hydrolysis is determined from the slope of the phosphate concentration versus time plot. The effect of this compound is quantified by comparing the reaction rates in the presence and absence of the inhibitor.

The following diagram outlines the general workflow for these FtsZ inhibition assays:

Assay_Workflow cluster_LS Light Scattering Assay cluster_MG GTPase Assay (Malachite Green) Start Start Reagent_Prep Prepare FtsZ, Inhibitor, Buffers, and GTP Start->Reagent_Prep Assay_Setup Set up reaction mixtures (with and without inhibitor) Reagent_Prep->Assay_Setup Pre_Incubation Pre-incubate at specified temperature Assay_Setup->Pre_Incubation Initiate_Reaction Initiate reaction with GTP Pre_Incubation->Initiate_Reaction Data_Acquisition Monitor reaction progress Initiate_Reaction->Data_Acquisition LS_Monitor Monitor 90° light scattering over time Data_Acquisition->LS_Monitor MG_Timepoints Stop reaction at time points with Malachite Green Data_Acquisition->MG_Timepoints Data_Analysis Analyze data and determine inhibition End End Data_Analysis->End LS_Analysis Calculate polymerization rate and extent LS_Monitor->LS_Analysis LS_Analysis->Data_Analysis MG_Absorbance Measure absorbance at ~630 nm MG_Timepoints->MG_Absorbance MG_Analysis Calculate rate of phosphate release MG_Absorbance->MG_Analysis MG_Analysis->Data_Analysis

Caption: General workflow for FtsZ inhibition assays.

Data Presentation and Interpretation

For clarity and ease of comparison, quantitative data from these assays should be summarized in tables.

Table 1: Example Data Summary for FtsZ Polymerization Inhibition

This compound (µM)Polymerization Rate (RFU/min)Max Polymerization (RFU)% Inhibition
0 (Control)15025000
1120200020
575125050
103050080
251015094

Table 2: Example Data Summary for FtsZ GTPase Activity Inhibition

This compound (µM)GTPase Rate (µM Pi/min)% Inhibition
0 (Control)0.50
10.420
50.2550
100.180
250.0492

These data can then be used to generate dose-response curves to accurately determine the IC₅₀ value of this compound for both FtsZ polymerization and GTPase activity.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for investigating the inhibitory effects of this compound on the bacterial cell division protein FtsZ. By employing these well-established in vitro assays, researchers can effectively characterize the potency and elucidate the mechanism of action of this and other potential FtsZ inhibitors. Such studies are critical for the advancement of novel antibacterial agents that can combat the growing threat of antibiotic resistance.

References

  • Goley, E. D., et al. (2017). GTPase activity regulates FtsZ ring positioning in Caulobacter crescentus. Molecular Biology of the Cell, 28(10), 1373-1384. Retrieved from [Link]

  • Artola, M., et al. (2023). Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. International Journal of Molecular Sciences, 24(5), 4436. Retrieved from [Link]

  • Straniero, V., et al. (2020). Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. Molecules, 25(7), 1699. Retrieved from [Link]

  • Beuria, T. K., et al. (2011). Multiple effects of benzamide antibiotics on FtsZ function. Molecular Microbiology, 81(5), 1295-1308. Retrieved from [Link]

  • Bisson-Filho, A. W., et al. (2017). GTPase activity–coupled treadmilling of the bacterial tubulin FtsZ organizes septal cell wall synthesis. Science, 355(6326), 739-742. Retrieved from [Link]

  • Cheung, C. H., et al. (2021). Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism. RSC Medicinal Chemistry, 12(8), 1361-1371. Retrieved from [Link]

  • Monteiro, J. M., et al. (2010). The antibacterial cell division inhibitor PC190723 is an FtsZ polymer-stabilizing agent that induces filament assembly and condensation. Journal of Biological Chemistry, 285(19), 14315-14324. Retrieved from [Link]

  • Kaul, M., et al. (2023). Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus. ACS Chemical Biology, 18(3), 635-647. Retrieved from [Link]

  • Slayden, R. A., & Crick, D. C. (2019). The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites. International Journal of Molecular Sciences, 20(18), 4436. Retrieved from [Link]

  • Straniero, V., et al. (2017). 2,6-Difluorobenzamide inhibitors of the bacterial cell division protein FtsZ: design, synthesis and Structure Activity Relationship study. ChemMedChem, 12(16), 1303-1318. Retrieved from [Link]

  • Gatadi, S., et al. (2021). Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. RSC Advances, 11(36), 22165-22174. Retrieved from [Link]

  • Patsnap. (2024). What are FtsZ inhibitors and how do they work?. Patsnap Synapse. Retrieved from [Link]

  • Gatadi, S., et al. (2021). Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. RSC Advances, 11(36), 22165-22174. Retrieved from [Link]

  • van den Ent, F., et al. (2010). The GTPase Activity of Escherichia coli FtsZ Determines the Magnitude of the FtsZ Polymer Bundling by ZapA in Vitro. Biochemistry, 49(43), 9348-9355. Retrieved from [Link]

  • Vaishnav, J., et al. (2021). Synthesis of 2,6-dichloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. International Journal of Pharmaceutical Sciences and Research, 12(8), 4334-4338. Retrieved from [Link]

  • Straniero, V., et al. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. ChemMedChem, 12(16), 1303–1318. Retrieved from [Link]

  • Mukherjee, A., & Lutkenhaus, J. (1998). Dynamic assembly of FtsZ regulated by GTP hydrolysis. The EMBO Journal, 17(2), 462-469. Retrieved from [Link]

  • Vaishnav, J., et al. (2021). Synthesis of 2,6-dichloro-benzamides for evaluation antimicrobial and disinfectant activity. Current Trends in Pharmacy and Pharmaceutical Chemistry, 4(2), 1-4. Retrieved from [Link]

  • Straniero, V., et al. (2017). 2,6‐Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure–Activity Relationships. ChemMedChem, 12, 1303-1318. Retrieved from [Link]

  • Straniero, V., et al. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. ChemMedChem, 12(16), 1303-1318. Retrieved from [Link]

  • Straniero, V., et al. (2023). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. Pharmaceuticals, 16(12), 1711. Retrieved from [Link]

  • Monterroso, B., et al. (2021). FtsZ Interactions and Biomolecular Condensates as Potential Targets for New Antibiotics. International Journal of Molecular Sciences, 22(16), 8758. Retrieved from [Link]

  • Mukherjee, A., & Lutkenhaus, J. (1998). Dynamic assembly of FtsZ regulated by GTP hydrolysis. The EMBO Journal, 17(2), 462-469. Retrieved from [Link]

Sources

Application Note & Protocol: In Vitro Evaluation of 2,6-Dihydroxybenzamide's Antibacterial Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antibacterial Agents

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. This necessitates a continuous search for new chemical entities with potent antibacterial properties. Benzamide derivatives have garnered interest in medicinal chemistry due to their diverse biological activities. This document provides a comprehensive guide for the in vitro testing of 2,6-Dihydroxybenzamide, a compound whose antibacterial potential remains to be fully elucidated. While some related structures have been explored for various therapeutic applications, this guide offers a foundational framework for researchers to systematically evaluate its intrinsic antibacterial efficacy against a panel of clinically relevant bacterial strains.[1]

The protocols detailed herein are grounded in the authoritative guidelines of the Clinical and Laboratory Standards Institute (CLSI), ensuring that the generated data is robust, reproducible, and comparable across different laboratories.[2] This application note will guide the user through the essential steps of determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), providing not just the methodology, but also the scientific rationale behind each critical step.

PART 1: Foundational Knowledge & Preparation

Understanding the Test Compound: this compound

This compound is a simple phenolic amide. While its primary antibacterial activity is not extensively documented in publicly available literature, its structural motifs are present in more complex molecules with biological activity.[3][4] For instance, it has been used as a building block in the synthesis of compounds for targeted drug delivery.[4] Before commencing any experimental work, it is crucial to understand the physicochemical properties of the compound, particularly its solubility, which is a critical factor for preparing accurate stock solutions.

Preparation of this compound Stock Solution:

  • Solvent Selection: Based on its chemical structure, this compound is predicted to have poor solubility in water. Therefore, a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) is recommended for creating a high-concentration stock solution. It is imperative to ensure that the final concentration of the solvent in the assay does not exceed a level that could be toxic to the bacteria (typically ≤1% v/v).

  • Protocol:

    • Accurately weigh 10 mg of this compound powder.

    • Dissolve in 1 mL of 100% DMSO to create a 10 mg/mL stock solution.

    • Vortex thoroughly until the compound is completely dissolved.

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Selection and Standardization of Bacterial Strains

The choice of bacterial strains is pivotal for a comprehensive assessment. A panel should ideally include Gram-positive and Gram-negative bacteria, encompassing both standard quality control (QC) strains and clinically relevant isolates.

Recommended QC Strains (from the American Type Culture Collection - ATCC):

  • Escherichia coli ATCC 25922: A standard Gram-negative control strain.

  • Staphylococcus aureus ATCC 29213: A standard Gram-positive control strain.

  • Pseudomonas aeruginosa ATCC 27853: A common opportunistic Gram-negative pathogen.

  • Enterococcus faecalis ATCC 29212: A medically important Gram-positive coccus.

Inoculum Preparation (Standardized to 0.5 McFarland):

The bacterial density must be rigorously standardized to ensure reproducibility. The CLSI guidelines recommend the McFarland turbidity standard for this purpose.[5]

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Transfer the colonies into a tube containing 5 mL of sterile saline (0.85% NaCl).

  • Vortex the suspension to create a smooth, homogenous mixture.

  • Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This is equivalent to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[5] This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13).

  • This standardized suspension must be further diluted for the assay to achieve the final target inoculum concentration.

PART 2: Core Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6][7][8] This protocol is adapted from CLSI guidelines.

Materials:

  • Sterile 96-well flat-bottom microtiter plates.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Standardized bacterial inoculum (prepared as in 1.2).

  • This compound stock solution.

  • Positive control antibiotic (e.g., Gentamicin).

  • Sterile multichannel pipettes and reservoirs.

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis stock Prepare Compound Stock Solution dilution Serial Dilute Compound in 96-Well Plate stock->dilution inoculum Standardize Bacterial Inoculum (0.5 McFarland) dilute_inoculum Dilute Inoculum to final concentration inoculum->dilute_inoculum add_inoculum Inoculate Wells dilution->add_inoculum dilute_inoculum->add_inoculum incubate Incubate Plate (37°C, 18-24h) add_inoculum->incubate read_mic Read MIC (Visual Inspection) incubate->read_mic MBC_Workflow start Completed MIC Plate subculture Subculture from Clear Wells (MIC, 2xMIC, 4xMIC) start->subculture plate_agar Spot 10 µL onto Antibiotic-Free Agar Plates subculture->plate_agar incubate Incubate Agar Plates (37°C, 18-24h) plate_agar->incubate read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate->read_mbc end MBC Determined read_mbc->end

Caption: Workflow for MBC determination following an MIC assay.

Step-by-Step Protocol:

  • Selection of Wells: Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC values. Also, include the growth control well.

  • Subculturing: Mix the contents of each selected well thoroughly. Using a sterile pipette, take a 10 µL aliquot from each of these wells.

  • Plating: Spot the 10 µL aliquot onto a quadrant of a sterile antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Reading the MBC: Count the number of colonies on each spot. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count. For practical purposes, if the initial inoculum was 5 x 10⁵ CFU/mL, a 10 µL spot contains 5000 CFU. A 99.9% reduction would mean ≤5 colonies.

PART 3: Data Interpretation and Presentation

Summarizing Quantitative Data

Results should be presented clearly in a tabular format. The following table provides an illustrative example of how to report MIC and MBC data for this compound against the QC panel.

Table 1: Illustrative Antibacterial Activity of this compound and Gentamicin (Note: Data are hypothetical for illustrative purposes only)

Bacterial StrainThis compound MIC (µg/mL)This compound MBC (µg/mL)Gentamicin MIC (µg/mL)Gentamicin MBC (µg/mL)
E. coli ATCC 25922128>2560.51
S. aureus ATCC 29213641280.250.5
P. aeruginosa ATCC 27853>256>25624
E. faecalis ATCC 2921212825648
Interpreting the Results
  • MIC Values: The MIC value provides a measure of the compound's potency. Lower MIC values indicate higher potency. [7][9]* MBC/MIC Ratio: The ratio of MBC to MIC can provide insight into whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

    • Bactericidal: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal.

    • Bacteriostatic: An MBC/MIC ratio of > 4 suggests the compound is primarily bacteriostatic.

  • Spectrum of Activity: The range of MIC values across different strains indicates the compound's spectrum of activity (e.g., broad-spectrum vs. narrow-spectrum).

Conclusion and Future Directions

This application note provides a standardized and robust framework for the initial in vitro evaluation of this compound's antibacterial properties. Adherence to these CLSI-based protocols will ensure the generation of high-quality, reproducible data. Should the compound demonstrate promising activity (e.g., low MIC values), further studies would be warranted. These could include time-kill kinetic assays, investigation of the mechanism of action, and testing against a broader panel of clinical isolates, including multidrug-resistant strains.

References

  • NCCLS Guidelines For Antimicrobial Susceptibility Testing. (n.d.). Google Cloud.
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Cell-based assays for evaluating 2,6-Dihydroxybenzamide cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Cell-based Assays for Evaluating 2,6-Dihydroxybenzamide Cytotoxicity Audience: Researchers, scientists, and drug development professionals.

A Multi-Assay Strategy for the Comprehensive Cytotoxic Profiling of this compound

Introduction and Scientific Rationale

This compound, also known as γ-resorcylic acid, is a phenolic compound and a metabolite of salicylic acid.[1][2][3] While its biological activity is reported to be relatively modest, its structural motifs are present in various biologically active molecules, warranting a thorough investigation of its cellular effects.[4][5] The evaluation of cytotoxicity is a critical first step in the preclinical assessment of any compound, providing essential data on its potential therapeutic window and off-target effects.[6][7]

A single cytotoxicity assay provides only a narrow view of a compound's interaction with a cell. A robust toxicological profile requires a multi-parametric approach. Compound-induced cell death can occur through various mechanisms, primarily classified as apoptosis (programmed cell death) or necrosis (uncontrolled cell death), and can be triggered by upstream events such as oxidative stress.[8][9] Therefore, a comprehensive assessment of this compound requires a panel of assays that can individually probe these distinct cellular demise pathways.

This application note provides a detailed framework and step-by-step protocols for evaluating the cytotoxicity of this compound. We will utilize four cornerstone assays:

  • MTT Assay: To assess overall cell viability by measuring mitochondrial metabolic activity.[10][11]

  • LDH Release Assay: To specifically quantify necrosis through the detection of compromised plasma membrane integrity.[12][13]

  • Caspase-3/7 Activity Assay: To quantify apoptosis by measuring the activity of key executioner caspases.[14][15]

  • Reactive Oxygen Species (ROS) Assay: To measure oxidative stress, a common initiator of cytotoxic responses.[16][17]

This integrated approach ensures a trustworthy and holistic understanding of the compound's cytotoxic potential and its primary mechanism of action.

Foundational Experimental Considerations

The choice of cell line is critical and depends on the research context.[18] It is advisable to use at least two cell lines: a cancer cell line relevant to a potential therapeutic area (e.g., HepG2 , human hepatocellular carcinoma, or A549 , human lung carcinoma) and a non-cancerous cell line (e.g., hTERT-immortalized fibroblasts ) to assess for general toxicity versus cancer-specific effects.[19][20]

This compound is soluble in dimethyl sulfoxide (DMSO).[4] A concentrated stock solution (e.g., 100 mM) should be prepared in 100% DMSO.

Trustworthiness Principle: The final concentration of the vehicle (DMSO) in the cell culture medium must be consistent across all experimental and control wells and should not exceed 0.5%, with a target of ≤0.1% to prevent solvent-induced cytotoxicity.[21] A "vehicle control" (cells treated with the same final concentration of DMSO as the highest compound dose) is mandatory in every experiment to isolate the effect of the compound from that of the solvent.

Integrated Experimental Workflow

The following diagram illustrates the overall workflow for a comprehensive cytotoxicity assessment.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Multi-Parametric Assays CellCulture 1. Cell Line Culture (e.g., HepG2, Fibroblasts) Seeding 3. Seed Cells in 96-Well Plates CellCulture->Seeding CompoundPrep 2. Prepare this compound Stock Solution in DMSO Treatment 4. Treat Cells with Serial Dilutions of Compound and Controls (24h, 48h, 72h) Seeding->Treatment MTT MTT Assay (Viability) Treatment->MTT LDH LDH Assay (Necrosis) Treatment->LDH Caspase Caspase-3/7 Assay (Apoptosis) Treatment->Caspase ROS ROS Assay (Oxidative Stress) Treatment->ROS G cluster_pathways Potential Cytotoxic Mechanisms cluster_assays Confirmatory Assays Compound This compound OxidativeStress Oxidative Stress ROS Production Compound->OxidativeStress Apoptosis Apoptosis Caspase-3/7 Activation Compound->Apoptosis Necrosis Necrosis Membrane Damage Compound->Necrosis ROS_Assay ROS (DCFDA) Assay OxidativeStress:measurement->ROS_Assay Measures Viability Overall Outcome Decreased Viability OxidativeStress->Viability:head Caspase_Assay Caspase-Glo® 3/7 Assay Apoptosis:measurement->Caspase_Assay Measures Apoptosis->Viability:head LDH_Assay LDH Release Assay Necrosis:measurement->LDH_Assay Measures Necrosis->Viability:head MTT_Assay MTT Assay Viability:measurement->MTT_Assay Measures

Caption: Relationship between cytotoxic mechanisms and assays.

Example Data Summary:

Concentration (µM)% Viability (MTT)% Cytotoxicity (LDH)Caspase-3/7 Activity (Fold Change)ROS Production (Fold Change)
Vehicle (0.1% DMSO) 100 ± 4.52.1 ± 0.81.0 ± 0.11.0 ± 0.2
1 98 ± 5.13.0 ± 1.11.2 ± 0.21.5 ± 0.3
10 85 ± 6.25.5 ± 1.52.5 ± 0.43.1 ± 0.5
50 52 ± 7.110.2 ± 2.06.8 ± 0.95.4 ± 0.7
100 21 ± 4.815.8 ± 2.57.5 ± 1.15.9 ± 0.8
Positive Control 15 ± 3.0 (Doxo)100 ± 3.5 (Lysis)8.2 ± 0.7 (Doxo)6.5 ± 0.6 (H₂O₂)

Data are hypothetical mean ± SD.

Interpretation of Hypothetical Data:

  • Dose-Dependent Viability Loss: The MTT assay shows that this compound reduces cell viability in a dose-dependent manner.

  • Primary Mechanism is Apoptosis: There is a strong, dose-dependent increase in caspase-3/7 activity, which correlates well with the loss of viability.

  • Minimal Necrosis: The LDH release is only modest even at high concentrations, suggesting necrosis is not the primary mode of cell death.

  • Oxidative Stress as a Trigger: The significant increase in ROS production, which occurs at lower concentrations and precedes the peak caspase activity, suggests that oxidative stress may be an early event that triggers the apoptotic cascade.

References
  • Chan, F. K., Moriwaki, K., & De Rosa, M. J. (2013). Detection of necrosis by release of lactate dehydrogenase (LDH) activity. Methods in Molecular Biology, 979, 65–70. [Link]

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  • Ma, N., et al. (2016). Flow Cytometric Detection of Reactive Oxygen Species. Bio-protocol, 6(23). [Link]

  • AntBio. (2025). Cellular reactive oxygen species (ROS) assay strategy. Technical Note. [Link]

  • Semantic Scholar. (n.d.). Detection of necrosis by release of lactate dehydrogenase activity. Topic Page. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Protocol Guide. [Link]

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  • InvivoGen. (n.d.). Cell Death Detection - Lactate dehydrogenase (LDH) release assay. Product Page. [Link]

  • National Center for Biotechnology Information. (2013). Detection of necrosis by release of lactate dehydrogenase activity. PubMed. [Link]

  • Taylor & Francis Online. (n.d.). Detection of Necrosis by Release of Lactate Dehydrogenase Activity. Journal Article. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual - Cell Viability Assays. NCBI Bookshelf. [Link]

  • Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Product Manual. [Link]

  • baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Resource Page. [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Service Page. [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ Cell Viability and Cytotoxicity Assay. Product Page. [Link]

  • National Center for Biotechnology Information. (2018). Highlight report: Cell type selection for toxicity testing. PMC. [Link]

  • National Center for Biotechnology Information. (2025). Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents. PMC. [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Q&A Forum. [Link]

  • National Center for Biotechnology Information. (2017). Cytotoxicity, mutagenicity, and antimutagenicity of the gentisic acid on HTC cells. PubMed. [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Blog Post. [Link]

  • ResearchGate. (2019). Complexes of 2,6-dihydroxybenzoic acid with divalent metal ions: Synthesis, crystal structure, spectral studies, and biological activity enhancement. Publication. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6-Dihydroxybenzoic Acid. PubChem. [Link]

  • National Center for Biotechnology Information. (2006). Cytotoxicity effects of di- and tri-hydroxybenzaldehydes as a chemopreventive potential agent on tumor cells. PubMed. [Link]

  • National Center for Biotechnology Information. (2022). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. PMC. [Link]

  • National Center for Biotechnology Information. (2023). Antimicrobial and cytotoxic activities of natural (Z)-13-docosenamide derived from Penicillium chrysogenum. PMC. [Link]

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Application Note & Protocols: High-Throughput Synthesis of a 2,6-Dihydroxybenzamide Derivative Library for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,6-dihydroxybenzamide scaffold is a recognized "privileged structure" in medicinal chemistry, frequently appearing in molecules with significant biological activity.[1][2] Its rigid conformation and capacity for multiple hydrogen bond interactions make it an ideal starting point for the discovery of novel therapeutic agents.[3][4] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic design, synthesis, purification, and validation of a diverse library of this compound derivatives. By employing principles of combinatorial chemistry, these protocols are designed for high-throughput parallel synthesis, enabling the rapid generation of hundreds of unique compounds for biological screening.[5][6]

Introduction: The Strategic Value of the this compound Scaffold

In the quest for novel drug candidates, the selection of a core molecular scaffold is a critical decision. The this compound moiety is particularly attractive due to its structural features. The ortho-phenolic hydroxyl group and the adjacent amide can form a stable six-membered intramolecular hydrogen bond, which pre-organizes the molecule's conformation. This reduction in conformational flexibility can lead to higher binding affinities for biological targets. Furthermore, the scaffold possesses multiple vectors for chemical diversification: the amide nitrogen, the two phenolic hydroxyls, and the aromatic ring itself.

This guide moves beyond theoretical concepts to provide actionable, field-proven protocols. We will detail the synthesis of a core, orthogonally-protected scaffold and subsequently outline parallel synthesis methodologies for creating a diverse chemical library. The causality behind each step—from the choice of protecting groups to the high-throughput purification strategy—is explained to empower researchers to adapt and troubleshoot these methods for their specific discovery campaigns.

Overall Library Synthesis Workflow

The creation of a high-quality chemical library is a multi-stage process that demands precision at each step. The workflow is designed to be systematic, scalable, and self-validating, ensuring that the final compounds are suitable for high-throughput screening (HTS).

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Processing & QC cluster_2 Phase 3: Final Library A Start: 2,6-Dihydroxy benzoic Acid B Amide Formation to This compound A->B C Orthogonal Protection of Hydroxyl Groups B->C D Parallel Diversification (e.g., N-Acylation) C->D E High-Throughput Purification (Prep-HPLC/MS) D->E F Quality Control Analysis (LC-MS & Representative NMR) E->F G QC Pass/Fail Decision F->G H Compound Plating (DMSO Stocks) G->H I Database Archiving H->I J Ready for HTS I->J

Caption: Overall workflow for this compound library generation.

Synthetic Strategy and Diversification Pathways

The success of a library synthesis campaign hinges on a robust and flexible synthetic route that allows for the introduction of diverse chemical functionalities from readily available building blocks.

Core Scaffold Synthesis and Protection

Direct derivatization of this compound is challenging due to the reactivity of the phenolic hydroxyls. Therefore, a protection strategy is essential. We utilize methoxymethyl (MOM) ether as a protecting group for its stability under basic conditions (used for subsequent N-alkylation/acylation) and its straightforward removal under acidic conditions.

Protocol 1: Synthesis of MOM-Protected this compound Core

  • Amidation of 2,6-Dihydroxybenzoic Acid:

    • To a solution of 2,6-dihydroxybenzoic acid (1.0 eq) in dry THF, add carbonyldiimidazole (CDI) (1.1 eq).

    • Stir at room temperature for 2 hours until CO₂ evolution ceases.

    • Cool the mixture to 0°C and bubble ammonia gas through the solution or add aqueous ammonium hydroxide (2.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify with 1M HCl and extract with ethyl acetate. The crude this compound[7][8] can be purified by crystallization or chromatography.

  • Protection of Phenolic Hydroxyls:

    • Dissolve the this compound (1.0 eq) in dry DCM.

    • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Cool the solution to 0°C and add methoxymethyl chloride (MOM-Cl) (2.5 eq) dropwise.

    • Allow the reaction to stir at room temperature for 12-16 hours.

    • Quench the reaction with saturated aq. NaHCO₃ and extract with DCM.

    • Purify the resulting bis-MOM protected core scaffold by silica gel chromatography. This protected core is the starting material for the library.

Library Diversification Pathways

With the protected core in hand, multiple diversification points can be addressed in a parallel format. The primary and most facile point of diversification is the amide nitrogen.

Caption: Key diversification vectors on the this compound scaffold.

Protocol 2: Parallel N-Acylation Library Synthesis (96-Well Plate Format)

This protocol outlines the synthesis of an amide library using a diverse set of commercially available carboxylic acids.

  • Plate Preparation:

    • To each well of a 96-well plate, add a solution of the protected core scaffold in DMF (e.g., 50 µL of a 0.2 M solution, 10 µmol).

    • To each well, add a unique carboxylic acid building block (1.2 eq, 12 µmol) from a pre-prepared stock solution plate.

    • Add the coupling agent HATU (1.2 eq, 12 µmol) and DIPEA (2.5 eq, 25 µmol) to each well.

  • Reaction:

    • Seal the plate securely with a cap mat.

    • Place the plate on an orbital shaker and agitate at room temperature for 16 hours.

  • Workup & Deprotection:

    • Quench the reactions by adding water (100 µL) to each well.

    • Extract the products using an automated liquid handler with ethyl acetate (2 x 200 µL).

    • Evaporate the solvent in vacuo.

    • To the dry residue in each well, add a solution of 4M HCl in Dioxane (100 µL).

    • Seal and shake at room temperature for 4 hours to cleave the MOM protecting groups.

    • Neutralize with saturated aq. NaHCO₃ and again extract with ethyl acetate.

    • Evaporate the solvent to yield the crude final products, ready for purification.

Component Stock Conc. Volume/Well Final Moles (µmol) Rationale
Protected Core0.2 M in DMF50 µL10Limiting Reagent
Carboxylic Acid0.3 M in DMF40 µL121.2 eq. excess to drive reaction
HATU0.3 M in DMF40 µL12Efficient amide coupling agent
DIPEA1.0 M in DMF25 µL25Non-nucleophilic base for activation

High-Throughput Purification and Quality Control

A library's utility in screening is directly proportional to the purity of its members.[9] Contaminants can lead to false positives or negatives, wasting significant resources. Mass-directed preparative HPLC is the industry-standard method for purifying combinatorial libraries.[10][11][12]

Protocol 3: Automated Purification
  • Sample Preparation: Dissolve the crude product from each well of the synthesis plate in a suitable solvent (e.g., 200 µL of DMSO/Methanol 1:1).

  • Method: Utilize a reversed-phase C18 column with a gradient of water (0.1% formic acid) to acetonitrile (0.1% formic acid).

  • Injection & Fraction Collection: The autosampler injects each sample sequentially. The mass spectrometer is programmed to detect the theoretical mass of the expected product in each run. When the target mass is detected eluting from the column, the system automatically triggers the fraction collector to capture that specific peak.[13]

  • Post-Purification: The collected fractions are evaporated in vacuo to yield the purified compounds as powders or oils.

Quality Control (QC) Workflow

Every purified compound must be validated to confirm its identity and purity before being added to the screening collection.[14]

G cluster_0 QC Analysis A Purified Library Member B Analytical LC-MS A->B C NMR (1H, 13C) (on 5-10% of library) A->C representative samples D Data Review B->D C->D E PASS (Purity >95%, Mass Correct) D->E Criteria Met F FAIL (Repurify or Discard) D->F Criteria Not Met G Archive to Compound Database E->G

Caption: Quality control workflow for library compound validation.

QC Acceptance Criteria:

Analysis Parameter Acceptance Criterion Rationale
LC-MS Purity>95% by UV/ELSDEnsures compound is the major component, minimizing off-target effects in assays.[15]
IdentityObserved [M+H]⁺ matches theoretical mass ± 0.1 DaConfirms the molecular weight of the synthesized compound.[16]
¹H NMR StructureSpectrum consistent with proposed structureConfirms structural integrity and regiochemistry for representative library members.[17][18]

Conclusion

This application note provides a robust and scalable framework for the creation of a this compound derivative library. By combining rational scaffold selection with efficient parallel synthesis and rigorous, automated purification and QC, researchers can rapidly generate high-quality compound collections. This approach accelerates the hit-finding process in drug discovery by providing diverse, pure, and well-characterized molecules for biological screening, ultimately increasing the probability of identifying promising new lead compounds.

References

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Application of 2,6-Dihydroxybenzamide in Enzyme Inhibition Studies: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2,6-dihydroxybenzamide in enzyme inhibition studies. While specific literature on the enzyme inhibitory properties of this compound is not extensively available, its structural similarity to 2,6-dihydroxybenzoic acid, a known enzyme modulator, provides a strong rationale for its investigation as a potential inhibitor.[1] This guide will, therefore, leverage established protocols for structurally related compounds to provide a robust framework for initiating and conducting detailed enzyme inhibition assays with this compound.

Introduction to this compound and its Potential as an Enzyme Inhibitor

This compound is a phenolic compound characterized by a benzamide core with two hydroxyl groups at the 2 and 6 positions.[2][3][4] The benzamide moiety is a recognized pharmacophore present in a variety of therapeutically active compounds. Hydroxy-substituted benzamides, as a class, have been shown to interact with a range of biological targets, including enzymes and receptors.[5] Their mechanisms of action often involve dopamine receptor antagonism and the inhibition of enzymes such as histone deacetylases (HDACs), ribonucleotide reductase, acetylcholinesterase (AChE), and 12-lipoxygenase (12-LOX).[5]

The structural analogue, 2,6-dihydroxybenzoic acid, has been investigated for its inhibitory activity against enzymes like cyclooxygenase and α-amylase.[1] Although some reports suggest that 2,6-dihydroxybenzoic acid exhibits "poor biological performance" in certain antioxidant and microbial growth inhibition assays, the potential for its derivatives, including this compound, to act as uncharacterized enzyme inhibitors remains a compelling area of research.[1] This guide provides the necessary protocols to explore this potential systematically.

Foundational Knowledge for Designing Enzyme Inhibition Assays

Before proceeding to specific protocols, it is crucial to understand the fundamental principles of enzyme inhibition kinetics. The choice of assay conditions and the interpretation of results depend on a solid grasp of these concepts.

Key Parameters: IC50 and Ki
  • IC50 (Half-maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions. It is a practical measure of inhibitor potency.

  • Ki (Inhibition Constant): This is a more fundamental measure of the binding affinity of an inhibitor to an enzyme. It represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher affinity and, therefore, a more potent inhibitor.

Modes of Enzyme Inhibition

Understanding the mechanism of inhibition is critical for drug development. The primary reversible inhibition mechanisms are:

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. In this mode, the apparent Km increases, while Vmax remains unchanged.

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, causing a conformational change that reduces its catalytic efficiency. Here, Vmax decreases, while Km remains unchanged.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. In this case, both Vmax and Km decrease.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both Km and Vmax.

The following diagram illustrates these basic modes of reversible enzyme inhibition.

InhibitionMechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + S E_I Enzyme-Inhibitor Complex E->E_I + I S Substrate ES->E P Product ES->P E_I->E E2 Enzyme ES2 Enzyme-Substrate Complex E2->ES2 + S E_I2 Enzyme-Inhibitor Complex E2->E_I2 + I S2 Substrate ES2->E2 ESI2 Enzyme-Substrate-Inhibitor Complex ES2->ESI2 + I P2 Product ES2->P2 E_I2->E2 ESI2->ES2 E3 Enzyme ES3 Enzyme-Substrate Complex E3->ES3 + S S3 Substrate ES3->E3 ESI3 Enzyme-Substrate-Inhibitor Complex ES3->ESI3 + I P3 Product ES3->P3 ESI3->ES3

Caption: Modes of Reversible Enzyme Inhibition.

Experimental Protocols

The following protocols are adapted from established methods for enzyme inhibition assays and provide a starting point for the investigation of this compound.[1] It is imperative to optimize these protocols for the specific enzyme of interest.

Materials and Reagents
  • Target enzyme

  • Enzyme-specific substrate

  • This compound (stock solution, typically in DMSO)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • 96-well microplates (clear, black, or white, depending on the detection method)

  • Microplate reader (spectrophotometer, fluorometer, or luminometer)

  • DMSO or other appropriate solvent for the inhibitor stock

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50)

This protocol outlines the steps to determine the concentration of this compound required to inhibit 50% of the target enzyme's activity.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM in 100% DMSO).

    • Perform a serial dilution of the stock solution in the assay buffer to create a range of working concentrations for the dose-response curve.

    • Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).[1]

    • Prepare working solutions of the enzyme and substrate in the assay buffer at their optimal concentrations.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add assay buffer, a fixed volume of the enzyme solution, and varying concentrations of the this compound solution.

    • Control Well (100% activity): Add assay buffer, enzyme solution, and the same volume of solvent (e.g., DMSO) used for the inhibitor, but without the inhibitor.

    • Blank Well (no enzyme): Add assay buffer and substrate, but no enzyme. This is to correct for any non-enzymatic substrate degradation.[1]

    • Pre-incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 15 minutes) to allow for the inhibitor to bind to the enzyme.[1]

  • Initiate and Monitor the Reaction:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Immediately begin monitoring the change in absorbance, fluorescence, or luminescence over time using a microplate reader. The reaction should be monitored within its linear range.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the progress curves.

    • Subtract the rate of the blank well from all other wells.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the control well (0% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism, SigmaPlot).

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Serial Dilutions C Set up 96-well Plate (Test, Control, Blank) A->C B Prepare Enzyme and Substrate Solutions B->C D Pre-incubate Enzyme with Inhibitor C->D E Initiate Reaction with Substrate D->E F Monitor Reaction Kinetics E->F G Calculate Initial Velocities F->G H Determine Percent Inhibition G->H I Plot Dose-Response Curve H->I J Calculate IC50 Value I->J

Caption: Workflow for IC50 Determination.

Protocol 2: Determination of the Mechanism of Inhibition and Ki

This protocol is designed to elucidate the mode of inhibition and to determine the inhibition constant (Ki).

Step-by-Step Methodology:

  • Experimental Design:

    • This experiment requires measuring initial reaction rates at multiple substrate concentrations in the absence and presence of several fixed concentrations of this compound.

    • Choose a range of substrate concentrations, typically from 0.2 to 5 times the Michaelis-Menten constant (Km) of the enzyme for that substrate.

    • Select at least two different fixed concentrations of this compound, based on the previously determined IC50 value (e.g., concentrations around the IC50).[1]

  • Assay Procedure:

    • For each fixed concentration of this compound (including zero), perform a set of reactions with varying substrate concentrations.

    • Follow the assay setup and reaction monitoring steps as described in Protocol 1.

  • Data Analysis:

    • Calculate the initial velocity (v) for each combination of substrate and inhibitor concentration.

    • Generate a Michaelis-Menten plot (v vs. [Substrate]) for each inhibitor concentration.

    • To determine the mechanism of inhibition, create a Lineweaver-Burk plot (1/v vs. 1/[Substrate]).[1] The pattern of the lines will indicate the mode of inhibition:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

    • Fit the data to the appropriate enzyme inhibition models using non-linear regression software to determine the Ki value.

Data Presentation and Interpretation

Tabular Summary of Inhibition Data

Summarize the key quantitative data in a table for easy comparison.

Target EnzymeSubstrateSubstrate Concentration (μM)Assay Buffer pHTemperature (°C)IC50 (μM) of this compoundKi (μM)Mode of Inhibition
Enzyme ASubstrate X[X]pHTempValueValueMode
Enzyme BSubstrate Y[Y]pHTempValueValueMode
Enzyme CSubstrate Z[Z]pHTempValueValueMode

Note: The data in this table is hypothetical and serves as a template for presenting experimental findings.

Troubleshooting and Considerations

  • Solubility: this compound may have limited solubility in aqueous buffers. Ensure it is fully dissolved in the stock solution and does not precipitate upon dilution into the assay buffer.

  • Compound Interference: The intrinsic properties of this compound (e.g., absorbance or fluorescence) could interfere with the assay signal. Always run appropriate controls, such as wells containing the inhibitor but no enzyme, to account for this.

  • Enzyme Stability: The presence of DMSO or the inhibitor itself may affect enzyme stability over the course of the assay. Conduct control experiments to assess enzyme activity in the presence of the highest concentration of DMSO used.

  • Data Quality: Ensure that the initial rates are measured in the linear range of the reaction and that the data points for the dose-response and kinetic plots are of high quality to allow for accurate curve fitting.

Conclusion

While direct studies on the enzyme inhibitory effects of this compound are limited, its structural relationship to other bioactive benzamides makes it a compound of interest for enzyme inhibition screening and drug discovery. The protocols and guidelines presented here offer a comprehensive framework for researchers to initiate investigations into the potential of this compound as an enzyme inhibitor. Rigorous experimental design, careful execution, and thorough data analysis will be crucial in elucidating its biological activity and mechanism of action.

References

  • PubChemLite. (n.d.). This compound (C7H7NO3). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • Komar-Gorka, A., et al. (2022). Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1859-1883. Retrieved from [Link]

  • Thakurta, S., & Ghosh, B. (2021). Overview on the Mechanism of Action of Two Well-known Antibacterial Drugs Based on Enzyme Inhibition. Novel Approaches in Drug Designing & Development, 6(2). Retrieved from [Link]

  • Chan, G. N., et al. (2023). Accelerating inhibitor discovery for deubiquitinating enzymes. Nature Chemical Biology, 19(2), 206-216. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76602, this compound. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,6-Dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-dihydroxybenzamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to make informed decisions and overcome common challenges in the synthesis of this important organic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The synthesis of this compound typically involves two key stages: the formation of the precursor, 2,6-dihydroxybenzoic acid (2,6-DHBA), followed by its amidation.

There are two main approaches for the synthesis of 2,6-DHBA:

  • Carboxylation of Resorcinol: This is a common method where resorcinol is reacted with carbon dioxide under pressure, often with the aid of an alkali metal salt.[1] Enzymatic carboxylation of resorcinol to 2,6-DHBA has also been explored to improve reaction yields under milder conditions.[2][3][4]

  • From 2,6-Dichlorobenzaldehyde: An alternative route involves the chlorination of 2,6-dichlorobenzaldehyde to form 2,6-dichlorobenzoyl chloride, which is then hydrolyzed to 2,6-dihydroxybenzoic acid.[5]

Once 2,6-DHBA is obtained, it can be converted to this compound. The direct amidation of 2,6-DHBA can be challenging due to the presence of the two phenolic hydroxyl groups, which can interfere with the reaction. Therefore, strategies involving protecting groups are often employed.

A common approach is to first protect the hydroxyl groups of 2,6-DHBA, for example, by converting them to methoxy groups to form 2,6-dimethoxybenzoic acid.[6][7][8][9] This protected intermediate can then be readily converted to the corresponding amide, 2,6-dimethoxybenzamide. The final step involves the deprotection (demethylation) of the methoxy groups to yield the desired this compound.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low Yield in the Synthesis of 2,6-Dihydroxybenzoic Acid (2,6-DHBA) from Resorcinol

Possible Causes:

  • Unfavorable Thermodynamic Equilibrium: The carboxylation of resorcinol is often limited by an unfavorable thermodynamic equilibrium.[2][3][4]

  • Suboptimal Reaction Conditions: Factors such as temperature, pressure, and reaction time can significantly impact the yield.[1]

  • Formation of Isomeric Byproducts: The formation of the 2,4-dihydroxybenzoic acid isomer is a common side reaction.[10]

Solutions:

  • In Situ Product Removal: To overcome the thermodynamic limitation, employing an adsorbent resin like Dowex® 1X8-50 for in situ product removal can significantly improve the reaction yield, with reports of achieving over 80%.[2][3][4]

  • Optimization of Reaction Parameters:

    • Temperature and Pressure: For the traditional carboxylation method, reacting at 130-150°C under a pressure of 1.35-1.45 MPa for 3-4 hours has been suggested.[1]

    • Solvent: Using absolute ethanol as a solvent can be favorable for subsequent product separation and can help reduce energy consumption.[1]

  • Purification to Remove Isomers: If the formation of the 2,4-DHBA isomer is significant, a pH-controlled selective decomposition and precipitation method can be highly effective for purification.[10]

Workflow for 2,6-DHBA Synthesis with In Situ Product Removal

cluster_reaction Reaction Stage cluster_separation Separation & Purification Resorcinol Resorcinol & CO2 ReactionVessel Reaction Vessel (e.g., Aqueous Triethanolamine) Resorcinol->ReactionVessel ProductAdsorbed Resin with Adsorbed 2,6-DHBA ReactionVessel->ProductAdsorbed 2,6-DHBA binds to resin Adsorber Adsorber Resin (e.g., Dowex® 1X8-50) Adsorber->ReactionVessel Elution Elution (e.g., 1 M HCl in Methanol) ProductAdsorbed->Elution Distillation Vacuum Distillation (to remove methanol) Elution->Distillation Precipitation Precipitation of 2,6-DHBA Distillation->Precipitation Drying Drying Precipitation->Drying PureProduct Pure 2,6-DHBA Drying->PureProduct

Caption: Workflow for 2,6-DHBA synthesis with in situ product removal.

Problem 2: Low Yield During the Amidation Step

Possible Causes:

  • Side Reactions Involving Phenolic Hydroxyl Groups: The hydroxyl groups of 2,6-DHBA can be acylated or can interfere with the coupling reagents, leading to the formation of unwanted byproducts. This is a known challenge in the acylation of hydroxy-substituted benzoic acids.[11]

  • Hydrolysis of Reagents: The presence of moisture can lead to the hydrolysis of the acid chloride or the activated carboxylic acid intermediate, reducing the amount of reagent available for the desired amidation reaction.[12]

  • Incomplete Reaction: Insufficient reaction time or suboptimal temperature can lead to incomplete conversion of the starting materials.[12]

Solutions:

  • Protecting Group Strategy:

    • Protection: Protect the hydroxyl groups of 2,6-DHBA, for instance, by methylation to form 2,6-dimethoxybenzoic acid.

    • Amidation: Convert the protected acid to the amide using standard coupling methods. Common coupling reagents include EDC/HOBt or converting the acid to an acid chloride followed by reaction with an ammonia source.[13]

    • Deprotection: Remove the protecting groups (e.g., demethylation) to obtain the final this compound.

  • Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried to minimize hydrolysis.[13]

  • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction and determine the optimal reaction time.[13]

Table 1: Troubleshooting Low Amidation Yield
Symptom Possible Cause Recommended Action
Complex mixture of products observed by TLC/LC-MS Side reactions involving unprotected hydroxyl groups.Implement a protecting group strategy for the hydroxyl functions.
Starting material (acid) remains after prolonged reaction time Incomplete activation of the carboxylic acid or decomposition of the coupling agent.Ensure anhydrous conditions. Consider using a more potent coupling agent.[13]
Low product yield despite complete consumption of starting acid Hydrolysis of the activated intermediate. Product loss during workup.Ensure anhydrous conditions. Optimize the pH during the aqueous workup to prevent product hydrolysis.[13]
Formation of an oil instead of a solid product Presence of impurities or a low-melting eutectic mixture.Try to induce crystallization by scratching the flask or seeding with a crystal of the pure product. If an oil persists, purify by column chromatography.[12]

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dimethoxybenzamide from 2,6-Dimethoxybenzoic Acid

This protocol assumes you have already synthesized or purchased 2,6-dimethoxybenzoic acid.

Materials:

  • 2,6-dimethoxybenzoic acid

  • Oxalyl chloride or thionyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • A catalytic amount of N,N-Dimethylformamide (DMF)

  • Ammonia source (e.g., ammonium hydroxide solution or ammonia gas)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Acid Chloride Formation:

    • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dimethoxybenzoic acid (1.0 equivalent) and anhydrous DCM.

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add oxalyl chloride (1.2 - 1.5 equivalents) to the solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.

  • Amidation:

    • Cool the acid chloride solution to 0 °C.

    • Slowly add a concentrated solution of ammonium hydroxide (a slight excess).

    • Stir vigorously for 1-2 hours at 0 °C and then allow to warm to room temperature.

  • Workup and Purification:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain pure 2,6-dimethoxybenzamide.

Protocol 2: Deprotection of 2,6-Dimethoxybenzamide

Materials:

  • 2,6-dimethoxybenzamide

  • Boron tribromide (BBr₃) solution in DCM

  • Anhydrous DCM

  • Methanol

  • Saturated aqueous NaHCO₃ solution

Procedure:

  • Demethylation:

    • Dissolve 2,6-dimethoxybenzamide in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of BBr₃ in DCM (2.2 - 2.5 equivalents).

    • Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.

  • Quenching and Workup:

    • Cool the reaction mixture to 0 °C and slowly quench by the addition of methanol.

    • Remove the solvent under reduced pressure.

    • Add more methanol and evaporate again to ensure all boron residues are removed as trimethyl borate.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification:

    • Purify the crude this compound by recrystallization (e.g., from an ethanol/water mixture) or column chromatography.[10]

Logical Flow for Troubleshooting Synthesis

cluster_DHBA Troubleshooting 2,6-DHBA Synthesis cluster_Amidation Troubleshooting Amidation Start Start Synthesis of This compound CheckYield Low Yield? Start->CheckYield IdentifyStep Identify Problematic Step CheckYield->IdentifyStep Yes Success Successful Synthesis CheckYield->Success No DHBA_Yield Low 2,6-DHBA Yield? IdentifyStep->DHBA_Yield Amidation_Yield Low Amidation Yield? IdentifyStep->Amidation_Yield OptimizeDHBA Optimize Reaction Conditions (Temp, Pressure, Time) DHBA_Yield->OptimizeDHBA Yes InSituRemoval Implement In Situ Product Removal DHBA_Yield->InSituRemoval Yes OptimizeDHBA->Success InSituRemoval->Success CheckPurity Check Starting Material Purity Amidation_Yield->CheckPurity Yes ProtectingGroups Use Protecting Groups Amidation_Yield->ProtectingGroups Yes Anhydrous Ensure Anhydrous Conditions Amidation_Yield->Anhydrous Yes ProtectingGroups->Success

Caption: A logical workflow for troubleshooting the synthesis of this compound.

References

  • Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO 2 and In Situ Product Removal. MDPI. Available at: [Link]

  • Synthesis of 2,6-dihydroxybenzoic acid by decarboxylase-catalyzed carboxylation using CO2 and in situ product removal. TUHH Open Research. Available at: [Link]

  • Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation UsingCO2 and In Situ Product Removal. MDPI. Available at: [Link]

  • A kind of preparation method of 2, 6- dihydroxy-benzoic acid. Google Patents.
  • 2,6-Dihydroxybenzoic Acid PubChem CID 9338. PubChem. Available at: [Link]

  • Biocatalytic amide bond formation. Royal Society of Chemistry. Available at: [Link]

  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. ResearchGate. Available at: [Link]

  • This compound PubChem CID 76602. PubChem. Available at: [Link]

  • (PDF) Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. ResearchGate. Available at: [Link]

  • Preparation method of 2,6-dihydroxybenzoic acid. Google Patents.
  • Method for producing 2,6-dihydroxybenzoic acid. Google Patents.
  • Redetermination of 2,6-dimethoxybenzoic acid. Acta Crystallographica Section E. Available at: [Link]

  • Redetermination of 2,6-dimethoxy-benzoic acid. PubMed. Available at: [Link]

  • Showing metabocard for 2,6-Dimethoxybenzoic acid (HMDB0029273). Human Metabolome Database. Available at: [Link]

  • 4-Methoxybenzamidinium 2,6-dimethoxybenzoate. Acta Crystallographica Section E. Available at: [Link]

  • 2,6-Dimethoxybenzoic Acid PubChem CID 15109. PubChem. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2,6-Dihydroxybenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-dihydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshoot common issues, and answer frequently asked questions related to this specific amide bond formation. The presence of two hydroxyl groups on the aromatic ring introduces unique challenges and considerations that will be addressed herein.

Part 1: Foundational Knowledge and Core Protocol

The Synthetic Challenge: Understanding the Reaction

The synthesis of this compound from 2,6-dihydroxybenzoic acid is a classic amidation reaction. However, the phenolic hydroxyl groups can compete with the amine nucleophile, potentially leading to side reactions such as O-acylation. Therefore, careful selection of coupling agents and reaction conditions is paramount to ensure a high yield of the desired amide product.

The most common and reliable method for this transformation involves the in-situ activation of the carboxylic acid using a carbodiimide reagent, often in the presence of an additive to suppress side reactions and enhance efficiency.

Mechanism of Carbodiimide-Mediated Amidation

The reaction proceeds through a key intermediate, the O-acylisourea. Understanding this mechanism is crucial for effective troubleshooting.

  • Activation: The carbodiimide (e.g., DCC or EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1]

  • Nucleophilic Attack: The primary amine attacks the carbonyl carbon of the O-acylisourea.

  • Product Formation: The intermediate collapses to form the stable amide bond and a urea byproduct (e.g., dicyclohexylurea, DCU).[1]

A common side reaction is the intramolecular rearrangement of the O-acylisourea to a stable N-acylurea, which is unreactive towards the amine and halts the desired reaction.[1][2] Additives like 1-hydroxybenzotriazole (HOBt) are used to prevent this by converting the O-acylisourea into an activated HOBt ester, which is more stable and less prone to rearrangement.[3]

Amidation Mechanism cluster_activation Activation Step cluster_coupling Coupling Step cluster_side_reaction Side Reaction Carboxylic_Acid 2,6-Dihydroxy benzoic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide DCC or EDC Carbodiimide->O_Acylisourea Amide_Product This compound O_Acylisourea->Amide_Product + Amine Urea_Byproduct Urea Byproduct (e.g., DCU) O_Acylisourea->Urea_Byproduct + Amine N_Acylurea N-Acylurea (Unreactive) O_Acylisourea->N_Acylurea Rearrangement Amine Ammonia Source (e.g., NH4Cl)

Figure 1. Simplified workflow of carbodiimide-mediated amidation and a key side reaction.
Recommended Experimental Protocol

This protocol is a robust starting point for the synthesis of this compound, incorporating best practices to minimize side reactions.

Materials:

  • 2,6-Dihydroxybenzoic acid

  • Ammonium chloride (NH₄Cl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Setup: In a round-bottom flask under an inert atmosphere, dissolve 2,6-dihydroxybenzoic acid (1.0 eq), ammonium chloride (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Base Addition: Add DIPEA (2.5 eq) to the mixture and stir until all solids are dissolved. The base is crucial for deprotonating the ammonium chloride to generate free ammonia in situ.

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Filter the reaction mixture to remove any precipitated urea byproduct.

    • Dilute the filtrate with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Carboxylic Acid Activation: Insufficient or degraded coupling reagent.- Use fresh, high-purity EDC or DCC.- Ensure a slight excess (1.2-1.5 eq) of the coupling reagent is used.
2. Amine Deactivation: Insufficient base to liberate free ammonia from ammonium chloride.- Use a non-nucleophilic base like DIPEA or triethylamine (TEA) in sufficient excess (at least 2.2 eq) to neutralize the ammonium salt and any generated HCl.
3. Hydrolysis of Activated Intermediate: Presence of water in the reaction.- Use anhydrous solvents and reagents. Dry glassware thoroughly before use.- Perform the reaction under an inert atmosphere (N₂ or Ar) to exclude moisture.[4]
Formation of a Major, Unidentified Byproduct 1. N-Acylurea Formation: Rearrangement of the O-acylisourea intermediate.[2]- Ensure HOBt or another additive is used. It intercepts the O-acylisourea to form a more stable active ester.[3]- Maintain a low reaction temperature (0 °C) during the addition of the carbodiimide.
2. O-Acylation of Phenolic Groups: The hydroxyl groups on the benzene ring can be acylated by the activated carboxylic acid, especially if the amine concentration is low.- Consider using a protecting group strategy for the hydroxyls if this is a persistent issue (see FAQ section).- Ensure the amine is present in a slight excess and that the base is sufficient to generate free ammonia effectively.
Difficulty in Purifying the Product 1. Urea Byproduct Contamination: The urea byproduct (e.g., DCU from DCC) can be difficult to remove.- If using DCC, DCU is insoluble in many organic solvents and can often be removed by filtration. If solubility is an issue, consider switching to water-soluble EDC, where the urea byproduct can be removed during an aqueous workup.
2. Co-elution with Starting Material: The product and starting acid may have similar polarities.- Optimize your chromatography mobile phase. A gradient elution may be necessary.- Consider a basic wash (e.g., dilute NaHCO₃) during workup to remove unreacted 2,6-dihydroxybenzoic acid.

Part 3: Frequently Asked Questions (FAQs)

Q1: Do I need to protect the hydroxyl groups on the 2,6-dihydroxybenzoic acid?

A1: In many cases, protection is not strictly necessary if the reaction conditions are carefully controlled. The nucleophilicity of the primary amine (ammonia in this case) is generally higher than that of the phenolic hydroxyl groups. However, if you are experiencing significant O-acylation side products, a protecting group strategy may be required. Common protecting groups for phenols include silyl ethers (e.g., TBDMS) or benzyl ethers, which are stable under the coupling conditions and can be removed later.[5]

Q2: What is the best coupling reagent for this synthesis?

A2: Carbodiimides like EDC and DCC are excellent starting points. EDC is often preferred due to the water-solubility of its urea byproduct, which simplifies purification.[6] For more challenging or sterically hindered couplings, phosphonium-based reagents (e.g., PyBOP, HBTU) or uronium-based reagents (e.g., HATU) can be more effective, although they are also more expensive.

Q3: My reaction is sluggish. How can I increase the reaction rate?

A3:

  • Increase Temperature: Gently warming the reaction (e.g., to 40 °C) after the initial activation at 0 °C can increase the rate. However, be cautious as this can also promote side reactions.

  • Solvent Choice: DMF is a more polar solvent than DCM and can sometimes improve the solubility of reagents and accelerate the reaction.

  • Use a More Powerful Activating Agent: Consider switching to HATU or PyBOP if carbodiimide methods are proving ineffective.

Q4: Can I use a different source of ammonia?

A4: Yes, while ammonium chloride with a base is a convenient way to generate ammonia in situ, other sources can be used. A solution of ammonia in an organic solvent (e.g., 2M ammonia in methanol or THF) can be used, but be aware that the solvent itself could be nucleophilic (e.g., methanol can lead to methyl ester formation). Anhydrous ammonia gas can also be bubbled through the reaction mixture, but this requires specialized equipment.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of this compound should be confirmed using standard analytical techniques.

Technique Expected Result
¹H NMR Check for characteristic aromatic and amide proton signals. The spectrum can be compared against reference data.[7]
Mass Spectrometry The molecular ion peak should correspond to the molecular weight of the product (153.14 g/mol ).[7]
Melting Point A sharp melting point close to the literature value indicates high purity.
FT-IR Spectroscopy Look for characteristic peaks for the amide C=O stretch, N-H stretch, and O-H stretch.

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Sources

Technical Support Center: 2,6-Dihydroxybenzamide HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the High-Performance Liquid Chromatography (HPLC) analysis of 2,6-Dihydroxybenzamide. This guide is designed for researchers, analytical scientists, and quality control professionals to navigate and resolve common challenges encountered during method development and routine analysis. Here, we address specific issues in a direct question-and-answer format, grounding our advice in established chromatographic principles and the unique physicochemical properties of your analyte.

Section 1: Foundational Knowledge & Recommended Method

Before troubleshooting, establishing a robust starting point is critical. This compound's structure, featuring two acidic hydroxyl groups flanking an amide, presents specific challenges, including potential for peak tailing and retention variability.

Analyte Profile: this compound

PropertyValue / CharacteristicImplication for HPLC Analysis
Structure Benzamide with hydroxyl groups at positions 2 and 6.The two hydroxyl groups are acidic and can engage in secondary interactions with the stationary phase. The molecule has a propensity for metal chelation.
pKa (estimated) The first phenolic proton is expected to be highly acidic (pKa1 < 4) due to intramolecular hydrogen bonding, similar to 2,6-dihydroxybenzoic acid (pKa ~1.3-1.5).[1][2] The second phenolic proton will be significantly less acidic (pKa2 ~8-10).Mobile phase pH is a critical parameter. To ensure the analyte is in a single, non-ionized form for good peak shape and stable retention, the mobile phase pH should be at least 2 units below the first pKa. A pH of <2 is ideal.
UV Absorbance (λmax) Expected maxima around 258 nm and 292 nm , based on data for the closely related 2,6-dihydroxybenzoic acid.[3]Set the UV detector to one of these wavelengths for optimal sensitivity. 258 nm may offer a higher response, but 292 nm could provide better selectivity against certain impurities.
Recommended Starting HPLC Conditions

This method provides a robust baseline for the analysis of this compound. Parameters can be adjusted based on system suitability results and specific sample matrix requirements.

ParameterRecommended Condition
Column Reversed-Phase C18, 150 mm x 4.6 mm, 3.5 µm or 5 µm
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in Water (pH ~2.1)
Mobile Phase B Acetonitrile
Gradient Program 5% B to 95% B over 15 minutes, hold for 3 min, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 258 nm or 292 nm
Injection Volume 5 µL
Sample Diluent Mobile Phase A / Acetonitrile (e.g., 90:10 v/v)

Section 2: Troubleshooting Peak Shape Issues

Poor peak shape is the most common problem reported for phenolic compounds like this compound.

Q1: My peak for this compound is showing significant tailing (Tailing Factor > 1.5). What is the cause and how do I fix it?

Answer:

Peak tailing for this analyte is almost always due to unwanted secondary interactions between the phenolic hydroxyl groups and the HPLC system or stationary phase. There are two primary mechanisms at play:

  • Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based C18 columns are acidic and can form strong hydrogen bonds with your analyte, causing a portion of the molecules to lag behind the main peak.

  • Metal Chelation: The ortho-dihydroxy configuration of your analyte makes it an excellent chelating agent for trace metal ions (e.g., Fe³⁺, Al³⁺) that may be present in the stainless-steel components of your HPLC (frits, tubing) or within the silica of the column itself. This interaction also leads to delayed elution and tailing.

Follow this systematic approach to diagnose and resolve peak tailing:

G start Observe Peak Tailing (TF > 1.5) check_ph Step 1: Verify Mobile Phase pH Is pH < 2.5? start->check_ph adjust_ph Action: Lower Mobile Phase pH Use 0.1% Phosphoric or Formic Acid. Ensure pH is stable. check_ph->adjust_ph No check_column Step 2: Assess Column Health Is the column old or known to have high silanol activity? check_ph->check_column Yes adjust_ph->start Re-inject use_endcapped Action: Use a High-Purity, Endcapped Column Modern, base-deactivated columns minimize silanol interactions. check_column->use_endcapped Yes check_metal Step 3: Suspect Metal Chelation Does tailing persist with a new, high-quality column? check_column->check_metal No use_endcapped->start Re-inject add_chelator Action: Add a Chelating Agent Add 0.1-0.5 mM EDTA to the aqueous mobile phase (Mobile Phase A). check_metal->add_chelator Yes solution Result: Symmetrical Peak (TF ≈ 1.0) check_metal->solution No, problem solved. add_chelator->start Re-inject & Equilibrate

Caption: Troubleshooting workflow for peak tailing.

Detailed Protocols:

  • Protocol for Lowering Mobile Phase pH:

    • Prepare Mobile Phase A by adding 1.0 mL of concentrated phosphoric acid or formic acid to 1 L of HPLC-grade water.

    • Sonicate or degas the mobile phase thoroughly.

    • When introducing this new mobile phase, ensure the column is equilibrated with at least 20 column volumes before injecting your sample.

  • Protocol for Adding a Chelating Agent (EDTA):

    • Prepare a 10 mM EDTA stock solution in HPLC-grade water.

    • Add the appropriate volume of the stock solution to your prepared Mobile Phase A to achieve a final concentration of 0.1-0.5 mM. For example, add 10 mL of 10 mM stock to 990 mL of Mobile Phase A for a final concentration of 0.1 mM.

    • Equilibrate the entire HPLC system, including the column, for an extended period (e.g., 30-60 minutes) to ensure the EDTA has passivated all active metal sites before analysis.

Section 3: Troubleshooting Retention Time & Baseline Issues

Q2: The retention time of my this compound peak is drifting to shorter times with each injection. What's happening?

Answer:

A consistent drift in retention time, particularly to earlier elution, often indicates a change in the stationary phase chemistry or inadequate equilibration.

  • Cause 1: Column Equilibration: If you have recently changed mobile phases, the column may not be fully equilibrated. This is especially true if your mobile phase contains additives like ion-pairing agents or chelators.

    • Solution: Always equilibrate the column with at least 10-20 column volumes of the new mobile phase before starting a sequence. If additives are present, this may require a longer equilibration time.

  • Cause 2: Mobile Phase pH Instability: Since this compound's retention is highly sensitive to pH, any instability can cause drift. Using an unbuffered mobile phase or a volatile acid (like formic acid) can lead to pH changes as CO₂ from the air dissolves or the acid evaporates from the reservoir.

    • Solution: Ensure your mobile phase is adequately buffered. Phosphoric acid provides a very stable low pH. Keep mobile phase reservoirs capped to minimize evaporation and gas exchange.

  • Cause 3: Column Contamination: Strongly retained matrix components from previous injections can accumulate on the column, altering its surface chemistry and leading to retention shifts.

    • Solution: Implement a robust column wash step at the end of your gradient (e.g., holding at 95% Acetonitrile for several minutes). If contamination is suspected, flush the column with a strong, non-buffered solvent. Using a guard column can also protect your analytical column.

Q3: I am observing a noisy or drifting baseline, which is affecting my ability to integrate small impurity peaks. What are the common causes?

Answer:

Baseline issues can originate from the mobile phase, the pump, or the detector. A systematic approach is key to identifying the source.

G start Observe Baseline Noise or Drift check_mp Step 1: Check Mobile Phase Is it freshly prepared? Is it properly degassed? start->check_mp prep_mp Action: Prepare Fresh Mobile Phase Use high-purity solvents and salts. Degas thoroughly via sonication or vacuum. check_mp->prep_mp No check_pump Step 2: Check Pump & System Is the pressure stable? Are there any visible leaks? check_mp->check_pump Yes prep_mp->start Evaluate purge_pump Action: Purge Pump Channels Check for air bubbles. Tighten all fittings. check_pump->purge_pump No check_detector Step 3: Check Detector Is the lamp energy sufficient? Is the flow cell clean? check_pump->check_detector Yes purge_pump->start Evaluate flush_cell Action: Flush Flow Cell If noise persists, check lamp usage hours and consider replacement. check_detector->flush_cell No solution Result: Stable Baseline check_detector->solution Yes, problem solved. flush_cell->start Evaluate

Caption: Diagnostic workflow for baseline issues.

Key Considerations:

  • Mobile Phase Mixing: If you are running a gradient, improper mixing of Mobile Phase A and B is a common cause of periodic baseline fluctuations. Ensure your pump's mixer is functioning correctly.

  • Contamination: Contaminants leaching from tubing, filters, or the solvents themselves can create baseline noise. Always use high-purity, HPLC-grade solvents.

Section 4: Atypical Peak Issues

Q4: I am seeing unexpected peaks, often called "ghost peaks," in my blank injections. Where are they coming from?

Answer:

Ghost peaks are extraneous peaks that appear in your chromatogram, even when injecting a blank solvent. They typically originate from one of three sources:

  • Sample Carryover: This is the most common source, where remnants of a previous, concentrated sample are injected with the subsequent blank.

    • Diagnosis: The ghost peak will have the same retention time as a peak from a previous sample injection.

    • Solution: Optimize your autosampler's needle wash protocol. Use a wash solvent that is stronger than your mobile phase (e.g., 100% Acetonitrile or a mix of Acetonitrile/Isopropanol) to effectively clean the needle and injection port between runs.

  • Mobile Phase or System Contamination: Impurities can build up in the mobile phase reservoirs, tubing, or on the column itself.

    • Diagnosis: Ghost peaks appear consistently even after multiple blank injections and may increase in size during a gradient run as contaminants are eluted by the stronger solvent.

    • Solution: Prepare fresh mobile phase using ultra-pure solvents. If contamination is suspected in the system, systematically flush each component, from the pump to the detector, with a strong solvent.

  • Late Elution from a Previous Injection: A strongly retained compound from a previous analysis may not have eluted during its run and appears in a subsequent run.

    • Diagnosis: The ghost peak is often broad and appears at a consistent time in every run following the injection of a particular sample.

    • Solution: Extend the run time or add a high-organic wash step at the end of your gradient to ensure all components are eluted from the column before the next injection.

All troubleshooting and method adjustments should be performed in accordance with your laboratory's standard operating procedures and regulatory guidelines, such as those outlined in USP General Chapter <621> Chromatography and ICH Q2(R1).[3][4][5][6][7]

References

  • U.S. Pharmacopeia. (2022). <621> Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2,6-Dihydroxybenzoic acid (FDB000845). Retrieved from [Link]

  • ResearchGate. (n.d.). UV spectra of the dihydroxybenzoic acid isomers in MeOH, in the range of 230-400 nm. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]

  • Phenomenex. (2015). Ghost Peaks Technical Tip. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • DSDP Analytics. (n.d.). USP <621> Chromatography. Retrieved from [Link]

  • Hawach. (2025). Troubleshooting HPLC Column Retention Time Drift. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Separation Science. (2024). Conquer Ghost Peaks in HPLC: Identification and Elimination. Retrieved from [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]

  • Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Agilent. (n.d.). Video Notes LC Troubleshooting Series Ghost Peaks. Retrieved from [Link]

  • LabVeda. (2024). Drifting HPLC Peak Retention Times. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

Sources

Stability testing of 2,6-Dihydroxybenzamide under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 2,6-Dihydroxybenzamide

Welcome to the technical support center for the stability testing of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights into ensuring the stability and integrity of this compound throughout the development lifecycle. This resource moves beyond standard protocols to explain the "why" behind experimental choices, empowering you to troubleshoot issues and design robust stability programs.

Forced degradation studies are a critical component of pharmaceutical development, providing a controlled method to understand a drug's behavior under stress.[1] These studies are essential for identifying potential degradation pathways, evaluating the stability of a molecule, and validating analytical methods.[2] The International Council for Harmonisation (ICH) provides guidelines for stability testing, which are crucial for regulatory compliance.[3][4][5][6]

Frequently Asked Questions (FAQs)

Q1: What are the most critical environmental factors affecting the stability of this compound?

A1: Based on the chemical structure (a benzamide with two hydroxyl groups), this compound is susceptible to degradation under several conditions. The primary factors of concern are pH, light (photostability), and oxidation. The amide linkage can be susceptible to hydrolysis under acidic or basic conditions, while the hydroxyl groups on the aromatic ring make it prone to oxidation.

Q2: I'm observing a new peak in my HPLC chromatogram after storing my this compound solution at a low pH. What could this be?

A2: Storing this compound at a low pH can lead to acid-catalyzed hydrolysis of the amide bond. This would result in the formation of 2,6-dihydroxybenzoic acid and ammonia. The new peak you are observing is likely 2,6-dihydroxybenzoic acid. To confirm, you should compare the retention time with a known standard of this potential degradant.

Q3: My this compound sample is turning a brownish color upon exposure to air and light. What is causing this discoloration?

A3: The discoloration is likely due to oxidative degradation. The two hydroxyl groups on the benzene ring are susceptible to oxidation, which can lead to the formation of colored quinone-type structures. This process can be accelerated by exposure to light (photo-oxidation). It is crucial to store both the solid material and solutions of this compound protected from light and in an inert atmosphere if possible.

Q4: What is the ideal pH range for maintaining the stability of this compound in aqueous solutions?

A4: Generally, neutral to slightly acidic conditions (pH 4-6) are recommended to minimize both acid and base-catalyzed hydrolysis of the amide group. However, the optimal pH should be determined experimentally through a systematic pH stability study.

Q5: How can I prevent the oxidative degradation of this compound in my formulations?

A5: To minimize oxidation, consider the following:

  • Inert Atmosphere: Prepare and store solutions under an inert gas like nitrogen or argon.

  • Antioxidants: The addition of antioxidants to the formulation can be beneficial.

  • Chelating Agents: Trace metal ions can catalyze oxidation. Including a chelating agent like EDTA can help mitigate this.

  • Light Protection: Store the product in light-resistant containers.

Troubleshooting Guide for Stability Studies

Issue Potential Cause Recommended Solution
Significant loss of this compound potency in acidic or basic conditions. Amide hydrolysis.Confirm the formation of 2,6-dihydroxybenzoic acid via HPLC with a reference standard or LC-MS. For formulation, adjust the pH to a more neutral range.
Appearance of multiple, poorly resolved peaks in the chromatogram after oxidative stress. Formation of various oxidation byproducts.Use a gradient HPLC method to improve separation. Employ a mass spectrometer (LC-MS) to identify the major degradation products. Consider using a milder oxidizing agent or shorter exposure time.
Inconsistent results in photostability studies. Inadequate control of light exposure or temperature fluctuations.Ensure the use of a calibrated photostability chamber that provides controlled and measurable light exposure (both UV and visible).[7][8] Always include a dark control sample stored at the same temperature to differentiate between thermal and photolytic degradation.[8]
Precipitation of the sample during thermal stress testing in solution. Limited solubility at elevated temperatures or formation of insoluble degradation products.Check the solubility of this compound at the test temperature. If solubility is an issue, consider using a co-solvent. If a degradant is precipitating, this is a critical stability issue that needs to be addressed in the formulation.

Experimental Protocols: Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products, which helps in understanding the molecule's intrinsic stability and developing stability-indicating analytical methods.[9]

Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

Acidic Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 1N hydrochloric acid.

  • Heat the mixture at 80°C for 2 hours in a water bath.

  • Cool the solution to room temperature and neutralize with 1N sodium hydroxide.

  • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Analyze by HPLC.

Rationale: This condition targets functional groups prone to acid-catalyzed hydrolysis, such as amides.[1]

Basic Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 1N sodium hydroxide.

  • Keep the mixture at room temperature for 2 hours.

  • Neutralize the solution with 1N hydrochloric acid.

  • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Analyze by HPLC.

Rationale: Basic conditions also promote the hydrolysis of amide bonds.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature, protected from light, for 24 hours.

  • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Analyze by HPLC.

Rationale: This simulates potential oxidation that can occur during manufacturing or storage.[3]

Thermal Degradation
  • Place the solid this compound powder in a hot air oven at 105°C for 24 hours.

  • After exposure, prepare a 100 µg/mL solution in the mobile phase.

  • Analyze by HPLC.

Rationale: High temperatures can cause the degradation of heat-sensitive compounds.[10]

Photolytic Degradation
  • Expose a solution of this compound (100 µg/mL in mobile phase) to a photostability chamber.

  • The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter of near UV light, as per ICH Q1B guidelines.[7]

  • Keep a control sample wrapped in aluminum foil to protect it from light and store it under the same conditions.

  • Analyze both the exposed and control samples by HPLC.

Rationale: This evaluates the impact of light exposure on the drug substance.[11]

Workflow for Forced Degradation and Analysis

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution of this compound Acid Acidic Hydrolysis (1N HCl, 80°C, 2h) Stock->Acid From Solution Base Basic Hydrolysis (1N NaOH, RT, 2h) Stock->Base From Solution Oxidation Oxidative Degradation (3% H2O2, RT, 24h) Stock->Oxidation From Solution Photo Photolytic Degradation (ICH Q1B Guidelines) Stock->Photo From Solution Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal Solid State Thermal->Neutralize Photo->Neutralize HPLC HPLC Analysis (Stability-Indicating Method) Neutralize->HPLC Data Data Interpretation (Peak Purity, Mass Balance) HPLC->Data

Caption: Workflow for forced degradation studies of this compound.

Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance or drug product over time.[12]

  • Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This method should be validated to demonstrate its specificity, linearity, accuracy, precision, and robustness in quantifying this compound and separating it from its degradation products.

Potential Degradation Pathway of this compound

Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation 2_6_DHB This compound 2_6_DHBA 2,6-Dihydroxybenzoic Acid 2_6_DHB->2_6_DHBA Acid/Base Quinone Quinone-type Products (Colored) 2_6_DHB->Quinone Oxidizing Agent / Light

Caption: Potential degradation pathways for this compound.

Summary of Expected Stability

Condition Stress Agent Expected Degradation Primary Degradation Product(s)
Acidic Hydrolysis 1N HCl, 80°CSignificant2,6-Dihydroxybenzoic Acid
Basic Hydrolysis 1N NaOH, RTModerate2,6-Dihydroxybenzoic Acid
Oxidation 3% H₂O₂, RTSignificantOxidized quinone-type products
Thermal 105°C (Solid)Minimal to ModeratePotential for various minor degradants
Photolytic ICH Q1B exposureModerateOxidized products

This guide provides a foundational framework for assessing the stability of this compound. It is imperative to adapt these protocols to your specific formulation and regulatory requirements.

References

  • Sharp Services. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Murdock. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • ResolveMass Laboratories Inc. Forced Degradation Testing in Pharma. [Link]

  • European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • SlideShare. Ich guidelines for stability studies 1. [Link]

  • ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions. [Link]

  • Pharmaceutical Technology. Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing. [Link]

  • National Institutes of Health. This compound | C7H7NO3 | CID 76602 - PubChem. [Link]

  • National Institutes of Health. Study of Degradation Intermediates Formed During Electrochemical Oxidation of Pesticide Residue 2,6-dichlorobenzamide (BAM) at Boron Doped Diamond (BDD) and Platinum-Iridium Anodes. [Link]

  • National Institutes of Health. 2,6-Difluoro-3-hydroxybenzamide | C7H5F2NO2 | CID 45120136 - PubChem. [Link]

  • PubChemLite. This compound (C7H7NO3). [Link]

  • National Institutes of Health. Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. [Link]

  • MDPI. Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. [Link]

  • U.S. Environmental Protection Agency. The purpose of this study is to describe an analytical method for the analysis of dichlobenil and its metabolite 2,6-dichlorobenzamide in water. [Link]

  • International Council for Harmonisation. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • ResearchGate. Photostability and Photostabilization of Drugs and Drug Products. [Link]

  • Eawag. 2,6-Dichlorobenzonitrile Degradation Pathway. [Link]

  • Q1 Scientific. Photostability testing theory and practice. [Link]

  • National Institutes of Health. Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. [Link]

  • MDPI. Oxidative Degradation of the Microcontaminant 2,6-Dichlorobenzoquinone by UV: Effect of H2O2 Dosage on Water Quality. [Link]

  • National Institutes of Health. Characterization of the pH-dependent protein stability of 3α-hydroxysteroid dehydrogenase/carbonyl reductase by differential scanning fluorimetry. [Link]

  • ResearchGate. Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. [Link]

  • National Institutes of Health. Comparative Stability Study of Polysorbate 20 and Polysorbate 80 Related to Oxidative Degradation. [Link]

  • National Institutes of Health. Degradation of 2,6-dicholorophenol by Trichoderma longibraciatum Isolated from an industrial Soil Sample in Dammam, Saudi Arabia. [Link]

  • ResearchGate. What is the stability of 2 3-dihydroxyquinoxaline in acidic water? [Link]

  • ResearchGate. Thermal degradation and melting point determination of diclofenac. [Link]

Sources

Technical Support Center: Preventing Degradation of 2,6-Dihydroxybenzamide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Dihydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to address the inherent instability of this compound in solution. As a phenolic compound, it is highly susceptible to degradation, which can compromise experimental results. This document provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations to ensure the integrity of your work.

Part 1: Understanding the Instability of this compound

Q: Why is my this compound solution changing color, often turning yellow or brown, after preparation?

This is the most common observation and a clear indicator of chemical degradation. The molecular structure of this compound contains a resorcinol moiety (two hydroxyl groups on a benzene ring), which makes it highly susceptible to oxidation.[1][2] This process is often initiated by factors like dissolved oxygen, exposure to light, or the presence of trace metal ions in the solution.[3][4] The oxidation pathway typically involves the formation of highly colored quinone-type species, which are responsible for the observed color change from a clear to a yellow or brown solution.[1][5]

cluster_main Simplified Oxidative Degradation Pathway Compound This compound (Colorless) Oxidized Oxidized Intermediates (e.g., Semiquinone radicals) Compound->Oxidized O₂, light, metal ions DegradationProduct Quinone-type Products (Colored) Oxidized->DegradationProduct Further Oxidation

Caption: Simplified oxidative degradation pathway.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments.

Q: What are the primary degradation pathways for this compound in solution?
  • Oxidation: As detailed above, this is the most significant and rapid degradation pathway. The two electron-donating hydroxyl groups make the aromatic ring electron-rich and thus highly prone to oxidation.[1][6]

  • Hydrolysis: The amide bond can undergo hydrolysis to form 2,6-dihydroxybenzoic acid and ammonia. However, this reaction is generally much slower than oxidation and typically requires more extreme conditions, such as highly acidic or basic pH and elevated temperatures, to become significant.[7][8]

Q: What is the optimal pH for storing solutions of this compound?

An acidic pH, typically in the range of 3 to 5 , is strongly recommended for enhanced stability.

Causality: In acidic conditions, the phenolic hydroxyl groups remain protonated (-OH). At neutral or alkaline pH, these groups can deprotonate to form phenoxide ions (-O⁻), which are far more electron-rich and exponentially more susceptible to oxidation.[1] Therefore, maintaining an acidic environment is the most critical step in preventing oxidative degradation.

Q: How critical are temperature and light for stability?

Both are extremely critical.

  • Temperature: Higher temperatures significantly accelerate the rate of all chemical degradation reactions, including both oxidation and hydrolysis.[6][9] Storing solutions at low temperatures is essential.

  • Light: Exposure to light, especially UV wavelengths, provides the energy to initiate and propagate oxidative reactions (photodegradation).[2][3][4]

For optimal stability, solutions should always be stored at low temperatures and protected from light.

Q: My protocol requires a DMSO stock solution. Is this stable?

Dimethyl Sulfoxide (DMSO) is excellent for initial solubilization, but long-term stability requires careful handling.

  • Purity Matters: Use only high-purity, anhydrous-grade DMSO, as impurities can accelerate degradation.

  • Oxygen is the Enemy: DMSO readily absorbs atmospheric moisture and oxygen. For long-term storage, it is crucial to overlay the vial with an inert gas (argon or nitrogen) before sealing and freezing.[1]

  • Storage: Store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles and re-exposure to air.

  • Working Solutions: Always prepare fresh aqueous working solutions from your frozen DMSO stock immediately before an experiment. Do not store dilute aqueous solutions for extended periods unless they are prepared in a specially formulated stabilizing buffer.

Q: Are there any additives that can actively improve the stability of my aqueous solution?

Yes. For applications requiring the use of aqueous solutions for more than a few hours, preparing a stabilized buffer is highly recommended. This involves two key types of additives:

  • Antioxidants: A sacrificial antioxidant, such as L-Ascorbic acid , will be preferentially oxidized, thereby protecting the this compound.[1]

  • Chelating Agents: Trace metal ions (e.g., Fe²⁺, Cu²⁺) are potent catalysts for oxidation. A chelating agent, such as EDTA (Ethylenediaminetetraacetic acid) , sequesters these ions, rendering them inactive.[1]

Part 3: Recommended Protocols & Methodologies

Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound

This protocol is designed to maximize the stability of the compound in an aqueous environment for experimental use.

Workflow Diagram:

cluster_workflow Workflow for Preparing a Stabilized Solution A 1. Prepare Buffer (e.g., 0.1 M Citrate-Phosphate, pH 4.0) B 2. Add Stabilizers (1 mM Ascorbic Acid, 0.1 mM EDTA) A->B C 3. Deoxygenate Buffer (Sparge with N₂ or Ar for 20+ min) B->C D 4. Dissolve Compound (Weigh this compound into amber vial, add deoxygenated buffer) C->D E 5. Store Properly (Seal, protect from light, store at 2-8°C short-term or -80°C long-term) D->E

Caption: Experimental workflow for solution preparation.

Step-by-Step Methodology:

  • Prepare Stabilized Buffer: a. Prepare 100 mL of a suitable buffer, such as 0.1 M Citrate-Phosphate, and adjust the pH to 4.0 . b. Add L-Ascorbic acid to a final concentration of 1 mM (e.g., 17.6 mg). c. Add EDTA disodium salt to a final concentration of 0.1 mM (e.g., 3.7 mg). d. Stir until all components are fully dissolved.

  • Deoxygenate the Buffer: a. Transfer the stabilized buffer to a flask or bottle with a narrow opening. b. Sparge the solution by bubbling a gentle stream of inert gas (nitrogen or argon) through it for a minimum of 20 minutes to effectively remove dissolved oxygen.[1]

  • Prepare the Compound Solution: a. Weigh the required amount of this compound directly into a tared amber glass vial to protect it from light. b. Using a pipette, add the appropriate volume of the deoxygenated, stabilized buffer to the vial. c. Mix gently (vortex or sonicate briefly) until the compound is fully dissolved.

  • Storage: a. If not for immediate use, overlay the headspace in the vial with inert gas before sealing tightly. b. For short-term storage (up to 24 hours), keep at 2-8°C. c. For long-term storage, flash-freeze and store at -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This method allows for the quantitative analysis of this compound, enabling you to monitor its concentration over time and detect the appearance of degradation products.

  • HPLC System: Standard HPLC with UV or DAD detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (approx. 210 nm and 280 nm).

  • Analysis: Inject a freshly prepared standard and compare the peak area of the parent compound in your stored samples. The emergence of new, earlier-eluting peaks often corresponds to more polar degradation products. This approach is standard for analyzing benzamides and their metabolites.[10][11]

Part 4: Summary of Stability-Influencing Factors

FactorRiskRecommended Mitigation StrategyRationale
pH High (Neutral/Alkaline)Maintain solution pH between 3 and 5 using an acidic buffer.[1]Prevents deprotonation of hydroxyl groups, reducing susceptibility to oxidation.
Oxygen HighDeoxygenate solvents with inert gas (N₂/Ar); store under an inert atmosphere.[1]Removes a primary reactant required for oxidative degradation.
Light HighUse amber vials; protect solutions from ambient and UV light at all times.[2][4]Prevents light-induced photodegradation.
Temperature HighPrepare solutions on ice; store at 2-8°C (short-term) or -80°C (long-term).[9][12]Slows the kinetic rate of all degradation reactions.
Metal Ions ModerateAdd a chelating agent like 0.1 mM EDTA to the buffer.[1]Sequesters catalytic metal ions that promote oxidation.
Solvent Purity ModerateUse high-purity, anhydrous-grade solvents (e.g., DMSO, Acetonitrile).Minimizes contaminants that could initiate or catalyze degradation.

References

  • Singh, S., & Kumar, V. (2013). Proposed degradation pathways of the drug under different hydrolytic conditions.
  • Srisawat, T., et al. (2022). Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. MDPI.
  • Cai, B., et al. (2017). Degradation of Diphenyl Ether in Sphingobium phenoxybenzoativorans SC_3 Is Initiated by a Novel Ring Cleavage Dioxygenase.
  • Holtze, M. S., et al. (2007). Microbial Degradation Pathways of the Herbicide Dichlobenil in Soils With Different History of Dichlobenil-Exposure. PubMed.
  • Orsavová, J., et al. (2019). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed Central.
  • PubChem. (n.d.). This compound.
  • Hahn, J., et al. (2002). Stabilizing agent for hydroxylamine solutions.
  • BenchChem. (2025). Enhancing the stability of "2-amino-N-benzyl-5-hydroxybenzamide" in solution. BenchChem.
  • Shamsudin, R., et al. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. PubMed Central.
  • Stolz, A., et al. (2016).
  • Dionex Corporation. (2010). Improving the Quantitation of Unknown Impurity Analysis Using Dual-Gradient HPLC with Charged Aerosol Detection. Thermo Fisher Scientific.
  • Orsavová, J., et al. (2019). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements.
  • Holtze, M. S., et al. (2009). Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. PubMed.
  • Environmental Protection Agency. (1999).
  • Su, D., et al. (2018). Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp. MDPI.
  • Zhang, Z., et al. (2022). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. MDPI.
  • Rosenau, T., et al. (2018). Degradation of the cellulosic key chromophore 2,5-dihydroxy-[7][10]-benzoquinone (DHBQ) under conditions of chlorine dioxide pulp bleaching. ResearchGate.

  • Popović, J., et al. (2024).
  • Groeneveld, I., et al. (2020). Parameters that affect the photodegradation of dyes and pigments in solution and on substrate – An overview.

Sources

Technical Support Center: Enhancing the Bioavailability of 2,6-Dihydroxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

Welcome to the technical support center for 2,6-dihydroxybenzamide derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working to overcome the inherent bioavailability challenges of this important class of molecules. The unique structural motif of a this compound, exemplified by compounds like niclosamide, presents a recurring set of obstacles: poor aqueous solubility and extensive pre-systemic (first-pass) metabolism.

This resource provides a series of frequently asked questions (FAQs) to build a strong foundational understanding, followed by in-depth troubleshooting guides. These guides offer not just protocols, but the underlying scientific rationale to empower you to make informed decisions and rationally design your experimental strategies.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of this compound derivatives?

The low oral bioavailability of this class of compounds typically stems from two core physicochemical properties:

  • Poor Aqueous Solubility : The often rigid, planar structure and potential for strong intermolecular hydrogen bonding in the crystalline state can lead to very low solubility in gastrointestinal fluids. This is a rate-limiting step for absorption; a drug must be in solution to pass through the intestinal wall.[1][2]

  • Extensive First-Pass Metabolism : The two phenolic hydroxyl groups are prime targets for Phase II conjugation reactions, primarily glucuronidation (by UDP-glucuronosyltransferases, UGTs) and sulfation, in the gut wall and liver.[3] This metabolic process rapidly converts the active drug into a more water-soluble, inactive form that is quickly eliminated, significantly reducing the amount of active drug reaching systemic circulation.[3][4]

Q2: What are the main strategic pillars for enhancing the bioavailability of these compounds?

There are three principal strategies, which can be used alone or in combination:

  • Chemical Modification (Prodrugs) : Temporarily mask the problematic phenolic hydroxyl groups through chemical bonding.[5][6] These "prodrugs" are designed to be inactive but have improved solubility and/or metabolic stability. Once absorbed, enzymes in the body cleave the masking group to release the active parent drug.[7]

  • Formulation-Based Approaches : Modify the physical form of the drug to enhance its dissolution rate and solubility without changing its chemical structure.[8] Key examples include Amorphous Solid Dispersions (ASDs) and nanosuspensions.[9][10][11]

  • Excipient-Based Delivery Systems : Utilize specialized excipients to create a favorable microenvironment for drug absorption in the GI tract. Lipid-based drug delivery systems (LBDDS) are a prominent example.[][13]

Q3: What is the difference between kinetic and thermodynamic solubility, and which should I measure first?
  • Kinetic Solubility is the concentration of a compound that can be achieved by adding a small amount of a concentrated DMSO stock solution to an aqueous buffer.[14][15][16] It reflects the solubility of the metastable form of the compound and is a rapid, high-throughput measurement ideal for early-stage discovery to quickly flag potential issues.[15][17]

  • Thermodynamic (or Equilibrium) Solubility is the true solubility of the most stable crystalline form of the compound at equilibrium.[18] It is measured by incubating an excess of the solid compound in a buffer for an extended period (e.g., 24-72 hours) until equilibrium is reached.[15][16] This is a more time-consuming but accurate measure, crucial for later-stage development and formulation. Recommendation : Start with a kinetic solubility assay for initial compound screening. If a compound shows promise but has low kinetic solubility, proceed to a thermodynamic solubility assay to get a definitive value for guiding formulation development.

Part 2: Troubleshooting Guides & Experimental Protocols

This section is organized by common experimental challenges. Each guide provides a decision-making framework, detailed protocols, and the scientific rationale for each step.

Challenge 1: My this compound derivative has very low aqueous solubility (<10 µg/mL).

Low solubility is a primary barrier to absorption. The goal is to increase the dissolution rate and concentration of the drug in the gastrointestinal fluids.

G cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Experimental Execution cluster_3 Analysis Start Compound has <10 µg/mL Kinetic Solubility CheckThermo Measure Thermodynamic Solubility Start->CheckThermo Decision Is the compound thermally stable? CheckThermo->Decision ASD Strategy 1: Amorphous Solid Dispersion (ASD) Decision->ASD Yes Nano Strategy 2: Nanosuspension Decision->Nano No / Unsure ASD_Protocol Run ASD Screening Protocol (Solvent Evaporation) ASD->ASD_Protocol Nano_Protocol Run Nanosuspension Protocol (Media Milling or Precipitation) Nano->Nano_Protocol Analyze Assess Dissolution Profile & Physical Stability ASD_Protocol->Analyze Nano_Protocol->Analyze

Caption: Decision workflow for selecting a solubility enhancement strategy.

Causality : Crystalline drugs require energy to break their crystal lattice before they can dissolve. By converting the drug to a high-energy amorphous state and dispersing it within a polymer matrix, this energy barrier is overcome.[2][19] The polymer also prevents the drug from recrystallizing in solution, maintaining a supersaturated state that enhances absorption.[20]

Protocol: Screening ASD Formulations via Solvent Evaporation

  • Polymer Selection : Choose a set of pharmaceutically relevant polymers. Good starting points include PVP/VA 64 (Kollidon® VA 64), HPMC-AS, and Soluplus®.

  • Solvent System : Identify a common solvent that dissolves both your compound and the chosen polymer (e.g., methanol, acetone, or a mixture).

  • Preparation : a. Prepare separate stock solutions of your drug (e.g., 20 mg/mL) and each polymer (e.g., 20 mg/mL) in the chosen solvent. b. In a glass vial, mix the drug and polymer solutions to achieve different drug:polymer ratios (e.g., 1:1, 1:3, 1:9 w/w). c. Vortex thoroughly to ensure a homogenous solution.

  • Evaporation : Remove the solvent under a stream of nitrogen or using a rotary evaporator at a controlled temperature (e.g., 40°C) to form a thin film.

  • Secondary Drying : Place the vials under high vacuum for 24-48 hours to remove all residual solvent.

  • Characterization : a. Scrape the solid material from the vial. b. Confirm the amorphous nature using Powder X-Ray Diffraction (PXRD) (absence of sharp peaks) and Differential Scanning Calorimetry (DSC) (presence of a single glass transition temperature, Tg). c. Perform a dissolution test in simulated gastric fluid (SGF) and fasted state simulated intestinal fluid (FaSSIF) to compare the dissolution rate and extent against the unformulated crystalline drug.

Parameter PVP/VA 64 HPMC-AS Soluplus®
Solubility High in aqueous & organic solventspH-dependent (insoluble in acid)Amphiphilic, good for many APIs
Tg (°C) ~101~120~70
Mechanism Prevents recrystallizationMaintains supersaturation, especially in intestineMicellar solubilization
Best For General purpose, immediate releaseEnteric release, preventing precipitation in intestineDifficult-to-solubilize compounds
Caption: Comparison of common polymers for Amorphous Solid Dispersions.

Causality : According to the Ostwald-Freundlich equation, reducing the particle size of a drug to the nanometer range (<1000 nm) increases its surface area-to-volume ratio dramatically.[21] This leads to a significant increase in both the dissolution velocity and the saturation solubility of the compound.[8][21]

Protocol: Nanosuspension Preparation via Bottom-Up (Precipitation) Method

  • Solvent/Antisolvent Selection : a. Find a water-miscible organic solvent that readily dissolves your drug (e.g., DMSO, methanol). This is your "solvent." b. The "antisolvent" will be an aqueous buffer, typically containing a stabilizer.

  • Stabilizer Screening : Dissolve a stabilizer (e.g., Pluronic F68, HPMC, Vitamin E TPGS) in the aqueous antisolvent at a concentration of 0.5-2.0% (w/v).[22]

  • Precipitation : a. Prepare a concentrated solution of your drug in the organic solvent (e.g., 20-50 mg/mL). b. Vigorously stir the antisolvent solution (e.g., on a magnetic stir plate at >1000 rpm). c. Rapidly inject the drug solution into the stirred antisolvent. An immediate formation of a milky suspension indicates nanoparticle formation.

  • Solvent Removal : Remove the organic solvent via dialysis or rotary evaporation under reduced pressure.

  • Characterization : a. Measure particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). The target is a mean particle size < 500 nm and a PDI < 0.3. b. Assess the zeta potential to predict physical stability (a value of ±30 mV is desirable). c. Compare the dissolution profile against the unformulated drug.

Challenge 2: My compound has adequate solubility but shows poor permeability in a Caco-2 assay.

Poor permeability suggests the compound cannot efficiently cross the intestinal epithelial barrier. This can be due to its intrinsic properties (e.g., high polarity, large size) or because it is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen.

G cluster_0 Initial Assessment cluster_1 Diagnosis & Strategy cluster_2 Execution Start Low Permeability in Caco-2 Assay CheckEfflux Calculate Efflux Ratio (Papp B-A / Papp A-B) Start->CheckEfflux Decision Is Efflux Ratio > 2? CheckEfflux->Decision Efflux Diagnosis: P-gp Efflux Strategy: Prodrug to mask P-gp recognition sites. Decision->Efflux Yes Passive Diagnosis: Poor Passive Diffusion Strategy: Prodrug to increase lipophilicity. Decision->Passive No ProdrugSynth Synthesize Ester or Amino Acid Prodrugs Efflux->ProdrugSynth Passive->ProdrugSynth

Caption: Diagnostic workflow for poor permeability issues.

Causality : The polar phenolic hydroxyl groups can be a liability for passive diffusion and are often recognition sites for both metabolic enzymes and efflux transporters. By masking these groups with a lipophilic, enzyme-labile promoiety (e.g., an ester), you can increase the compound's lipophilicity to favor passive transcellular diffusion and block the recognition sites for P-gp and UGTs.[5][6][23]

Protocol: Synthesis of an Acetate Ester Prodrug (This is a representative protocol and must be adapted by a qualified synthetic chemist.)

  • Reaction Setup : Dissolve the this compound derivative (1 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) under an inert atmosphere (Nitrogen or Argon).

  • Base Addition : Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2.5 equivalents), to the solution and stir.

  • Acylation : Cool the reaction mixture to 0°C in an ice bath. Slowly add acetyl chloride or acetic anhydride (2.2 equivalents) dropwise.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup and Purification : a. Quench the reaction by adding water or a saturated solution of sodium bicarbonate. b. Extract the product into an organic solvent (e.g., ethyl acetate). c. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel to yield the pure di-acetylated prodrug.

  • Validation : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

  • Re-testing : Evaluate the permeability of the purified prodrug in the Caco-2 assay. A significant increase in the A-to-B permeability (Papp) and a reduction in the efflux ratio is expected.

Challenge 3: In vivo pharmacokinetic (PK) study shows very low oral bioavailability (F < 5%) despite good solubility and permeability.

This classic profile points towards extensive first-pass metabolism. Even if the drug dissolves and permeates the gut wall, it is being rapidly metabolized in the intestinal cells or the liver before it can reach systemic circulation.

G cluster_0 GI Lumen cluster_1 Enterocyte (Gut Wall) cluster_2 Portal Vein to Liver Drug_Lumen Drug in Solution Drug_Entero Drug Absorbed Drug_Lumen->Drug_Entero Absorption UGT_Enzyme UGT Enzymes Drug_Entero->UGT_Enzyme Drug_Portal Remaining Drug Drug_Entero->Drug_Portal To Liver Metabolite_Entero Drug-Glucuronide (Inactive) UGT_Enzyme->Metabolite_Entero Glucuronidation

Sources

Technical Support Center: Refining the Purification of Synthetic 2,6-Dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of synthetic 2,6-Dihydroxybenzamide. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflow effectively. We will address common challenges from low yield to persistent impurities, ensuring you can achieve the desired purity for your critical applications.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the purification of this compound and related phenolic compounds.

Q1: What are the most common impurities I should expect in my crude this compound?

The impurity profile of your crude product is intrinsically linked to its synthetic route. However, common organic impurities can be broadly categorized:

  • Starting Materials: Unreacted precursors, such as resorcinol or 2,6-dihydroxybenzoic acid, are common contaminants.

  • Isomeric Byproducts: Depending on the synthesis, positional isomers can form. For instance, if derived from a carboxylation reaction of resorcin, the 2,4-dihydroxy isomer is a well-known and often difficult-to-separate byproduct.[1][2][3]

  • Reagents and Catalysts: Residual reagents, ligands, or catalysts used in the synthesis may persist.[]

  • Degradation Products: this compound, like many phenolic compounds, can be susceptible to oxidation or hydrolysis, especially under harsh pH or temperature conditions during workup and storage.[5][6][7] This can lead to the formation of colored impurities.

Q2: Which purification method is most suitable for this compound: Recrystallization or Column Chromatography?

The choice is dictated by the purity of your crude material and the scale of your experiment.

  • Recrystallization is the preferred method for purifying material that is already relatively pure (e.g., >85-90%). It is scalable, cost-effective, and excellent for removing minor, less-soluble, or more-soluble impurities. A mixed solvent system, such as ethanol/water, is often effective.[2]

  • Column Chromatography is the method of choice for complex mixtures with multiple components or when separating impurities with very similar solubility profiles to the desired product (like positional isomers).[8] While highly effective, it is more labor-intensive and uses larger volumes of solvent, making it less ideal for large-scale purification.

Q3: How can I reliably assess the purity of my final this compound product?

A combination of methods provides the most comprehensive assessment of purity:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase HPLC method can accurately quantify the main product and resolve it from impurities.[1][2][9]

  • Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point. Impurities typically cause the melting point to be depressed and broaden the melting range.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural identity of your compound and can reveal the presence of proton-containing impurities.[1]

Purification Workflow & Decision Making

The following diagram outlines a general workflow for purifying crude this compound, including key decision points.

G cluster_0 Start: Crude Product Analysis cluster_1 Primary Purification Strategy cluster_2 Post-Purification & Analysis start Crude Synthetic this compound tlc Analyze by TLC/HPLC start->tlc decision Purity >90% & Few Impurities? tlc->decision recryst Recrystallization decision->recryst  Yes chrom Column Chromatography decision->chrom  No isolate Isolate & Dry Product recryst->isolate chrom->isolate analysis Purity Analysis (HPLC, MP, NMR) isolate->analysis final_decision Purity Meets Spec? analysis->final_decision pass Final Pure Product final_decision->pass  Yes fail Repurify final_decision->fail  No fail->decision Re-evaluate Strategy

Caption: A decision-making workflow for the purification of crude this compound.

Troubleshooting Guide

This guide is formatted to help you diagnose and solve common problems encountered during purification.

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield After Recrystallization 1. Excessive Solvent Use: Too much solvent was used for dissolution, keeping the product in the mother liquor upon cooling.[2][10] 2. Premature Crystallization: The product crystallized during a hot filtration step, resulting in loss. 3. Inappropriate Rinsing: The collected crystals were washed with room temperature solvent, re-dissolving a portion of the product.[10]1. Use Minimal Solvent: Add the hot solvent portion-wise only until the solid just dissolves. To recover dissolved product, you can try to partially evaporate the solvent from the mother liquor and cool again for a second crop of crystals. 2. Prevent Cooling: Ensure the funnel and receiving flask are pre-heated before hot filtration. Keep the solution near its boiling point. 3. Use Ice-Cold Solvent: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to minimize loss.[10]
Product "Oils Out" Instead of Crystallizing 1. High Impurity Load: A high concentration of impurities can disrupt crystal lattice formation and lower the mixture's melting point.[2] 2. Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for orderly crystal lattice formation.[2][10] 3. Solvent Choice: The boiling point of the solvent may be higher than the melting point of your impure product.1. Pre-Purify: If the crude is very impure, perform a preliminary purification (e.g., a quick column or an acid-base extraction) before attempting recrystallization. 2. Slow Down Cooling: Allow the flask to cool slowly to room temperature on a benchtop (insulating it with foil can help) before moving it to an ice bath.[11] Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.[12] 3. Re-dissolve and Adjust: Re-heat the solution to dissolve the oil, add a small amount of additional solvent to reduce saturation, and attempt to cool more slowly.[2]
Colored Impurities Persist in Final Product 1. Oxidation/Degradation: Phenolic compounds can oxidize, especially when heated in the presence of air, forming highly colored chromophoric byproducts.[6] 2. Strongly Adsorbed Impurities: Some impurities may co-crystallize with the product.1. Use Activated Charcoal: During recrystallization, after dissolving the crude solid, cool the solution slightly and add a very small amount of activated charcoal. Re-heat to boiling for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities.[10] Use charcoal sparingly as it can also adsorb your product.2. Consider Column Chromatography: If charcoal treatment is ineffective, the impurities may need to be separated by chromatography.
Poor Separation on Silica Gel Column 1. Inappropriate Solvent System: The eluent polarity is either too high (all compounds elute together) or too low (product does not move). 2. Strong Compound-Silica Interaction: The acidic nature of silica gel can lead to strong interactions with the phenolic hydroxyl groups, causing streaking or tailing.[13] 3. Column Overload: Too much crude material was loaded onto the column.1. Optimize Mobile Phase via TLC: Systematically test solvent systems using Thin Layer Chromatography (TLC) to find a mixture that gives your product an Rf value of ~0.3-0.4. 2. Modify Mobile Phase/Stationary Phase: Add a small amount (~0.5-1%) of a polar modifier like methanol or acetic acid to the eluent to reduce tailing.[13] Alternatively, consider using a different stationary phase, such as neutral alumina.[13] 3. Reduce Sample Load: Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight).
Troubleshooting Flowchart: Product "Oiling Out"

G start Problem: Product 'Oiled Out' During Recrystallization action1 Re-heat solution to dissolve the oil start->action1 decision1 Is crude material known to be highly impure? action1->decision1 action2a Perform preliminary purification (e.g., column chromatography) decision1->action2a  Yes action2b Add a small amount of additional hot solvent decision1->action2b  No action2a->start Retry Recrystallization action3 Allow solution to cool VERY slowly (e.g., insulate flask) action2b->action3 action4 Induce Crystallization: - Scratch flask with glass rod - Add a seed crystal action3->action4 result Monitor for crystal formation action4->result

Caption: A step-by-step troubleshooting guide for when a product oils out during recrystallization.

Detailed Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System

This protocol is a robust starting point for purifying this compound that is at least 85% pure. The principle relies on the high solubility of the compound in hot ethanol and its low solubility in water.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. In a separate beaker, heat a volume of 95% ethanol on a hot plate. Add the minimum amount of hot ethanol to the flask while stirring to completely dissolve the crude solid.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool for a moment, and add a spatula-tip worth of activated charcoal.[10] Place the flask back on the hot plate and gently boil for 2-3 minutes.

  • Hot Filtration (Critical if charcoal was used or insoluble impurities are present): Place a stemless funnel with fluted filter paper into the neck of a clean, pre-heated Erlenmeyer flask. Bring the solution back to a boil and quickly pour it through the filter paper to remove the charcoal or other solids. Rinse the original flask with a very small amount of hot solvent and pass this through the filter as well.

  • Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes faintly and persistently turbid. This indicates the point of supersaturation. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature undisturbed. Slow cooling is essential for the formation of large, pure crystals.[11] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12] Wash the crystals on the filter paper with a small amount of ice-cold water or a pre-chilled ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

Protocol 2: Purification by Silica Gel Column Chromatography

This method is ideal for separating this compound from impurities with similar solubility, such as isomers.

  • TLC Analysis: Determine an appropriate mobile phase (eluent) using TLC. A good starting point is a mixture of ethyl acetate and hexanes. The ideal solvent system will give the desired product an Rf value of approximately 0.3-0.4 and show good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pack a glass column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed, and drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). It is crucial to use as little solvent as possible. Carefully add the sample solution to the top of the silica bed. Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or vials. The polarity of the eluent can be gradually increased (gradient elution) by slowly adding more of the polar solvent (e.g., ethyl acetate) to the non-polar solvent (e.g., hexanes) to elute more polar compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator under reduced pressure to yield the purified this compound.

References

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. SIELC.
  • BenchChem. (2025). A Researcher's Guide to Assessing the Purity of Commercial 2,6-Dihydroxybenzoic Acid. BenchChem.
  • MedChemExpress. (n.d.). 2,6-Dihydroxybenzoic acid. MedChemExpress.
  • BenchChem. (2025). Technical Support Center: Purification of 2,6-Dihydroxybenzoic Acid. BenchChem.
  • Ohde, D., et al. (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. MDPI.
  • FooDB. (2010). Showing Compound 2,6-Dihydroxybenzoic acid (FDB000845). FooDB.
  • Cytiva. (n.d.). Size Exclusion Chromatography, Principles and Methods. Cytiva.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • ResearchGate. (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. ResearchGate.
  • Semantic Scholar. (n.d.). Preparation of 2,6-dialkoxybenzaldehydes. Semantic Scholar.
  • Google Patents. (n.d.). Method for producing 2,6-dihydroxybenzoic acid. Google Patents.
  • Wikipedia. (2025). 2,6-Dihydroxybenzoic acid. Wikipedia.
  • BenchChem. (2025). Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification. BenchChem.
  • Selleck Chemicals. (n.d.). 2,6-Dihydroxybenzoic acid. Selleck Chemicals.
  • ArtMolecule. (n.d.). Impurities and Degradation products. ArtMolecule.
  • Kushwaha, P. (2009). Significance of Stability Studies on Degradation Product. Research J. Pharm. and Tech.
  • Professor Dave Explains. (2020). Recrystallization. YouTube.
  • NIST. (n.d.). This compound. NIST WebBook.
  • Vanderbilt University Mass Spectrometry Research Center. (n.d.). Recrystallization of SA CHCA DHB. Vanderbilt University.
  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate.
  • BOC Sciences. (n.d.). Pharmaceutical impurities, degradations, metabolites of active pharmaceutical ingredients. BOC Sciences.
  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.
  • Google Patents. (n.d.). Method for producing 2,6-dihydroxybenzoic acid. Google Patents.
  • BenchChem. (2025). Column chromatography methods for 2-Hydroxy-6-nitrobenzaldehyde purification. BenchChem.

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Technical Support Center: Scaling Up 2,6-Dihydroxybenzamide Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2,6-Dihydroxybenzamide. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during laboratory-scale synthesis and industrial scale-up. As your virtual application scientist, I will provide field-proven insights and troubleshooting strategies grounded in established chemical principles.

Introduction: The Synthetic Challenge

This compound is an important intermediate in the pharmaceutical and agrochemical industries.[1] Its synthesis, while conceptually straightforward, presents several practical challenges, particularly when transitioning from bench-scale to pilot or production scale. The primary synthetic route involves the conversion of its precursor, 2,6-dihydroxybenzoic acid (2,6-DHBA), which is itself typically produced via the carboxylation of resorcinol.[1][2]

The main hurdles in this process often revolve around reaction equilibrium, isomer control, product purity, and the physical challenges of scaling up multi-step chemical processes.[3] This guide provides a structured, question-and-answer-based approach to troubleshoot these issues effectively.

Troubleshooting Guide: From Synthesis to Scale-Up

This section addresses specific problems you may encounter during your experiments. The answers provide not just solutions, but the underlying chemical reasoning to empower your process optimization.

Q1: My yield of 2,6-dihydroxybenzoic acid (2,6-DHBA) from resorcinol is consistently low. What are the primary causes and how can I improve it?

Answer: Low yield in the carboxylation of resorcinol is a common and multifaceted problem. It primarily stems from two key factors: an unfavorable thermodynamic equilibrium and the concurrent formation of the undesired 2,4-dihydroxybenzoic acid isomer.[2][4][5]

Causality & Strategic Solutions:

  • Thermodynamic Equilibrium: The direct carboxylation of resorcinol is a reversible reaction, which inherently limits the maximum achievable yield under standard conditions.[6] To drive the reaction forward, you must shift the equilibrium towards the product side.

    • In-Situ Product Removal (ISPR): A highly effective strategy is to remove the 2,6-DHBA from the reaction medium as it is formed. This can be achieved using an adsorption-based method, for example, with a high-affinity adsorber like Dowex® ion-exchange resin.[4][6] By continuously sequestering the product, the equilibrium is constantly shifted, enabling reaction yields to surpass 80%.[6]

    • CO2 Pressure & Concentration: Increasing the partial pressure of carbon dioxide can also enhance the forward reaction rate, though its effect on the final equilibrium position may be limited without other interventions.[1]

  • Isomer Formation: The carboxylation of resorcinol non-selectively produces both 2,6-DHBA and 2,4-DHBA. The separation of these isomers is a significant challenge that complicates purification and reduces the effective yield of the desired product.[2][5]

    • Selective Decomposition: A patented method involves heating an aqueous solution of the mixed acids to a pH of 4 or higher. Under these conditions, the 2,4-DHBA isomer selectively decomposes back to resorcinol, which can then be recovered and recycled.[2][5] This dramatically simplifies purification and improves the overall process economy.

The following workflow illustrates a robust approach to maximizing 2,6-DHBA yield.

G cluster_0 Carboxylation Stage cluster_1 Purification Stage Resorcinol Resorcinol + CO2 Reaction Carboxylation Reaction (e.g., with alkali metal salt) Resorcinol->Reaction ISPR In-Situ Product Removal (e.g., Adsorber Resin) Reaction->ISPR Product Formation ISPR->Reaction Shift Equilibrium Crude Crude Product Mix (2,6-DHBA + 2,4-DHBA) ISPR->Crude Elution from Adsorber Decomp Selective Decomposition (Heat at pH > 4) Crude->Decomp Separation Separation (e.g., Acid Precipitation) Decomp->Separation 2,4-DHBA Decomposed Pure_DHBA High-Purity 2,6-DHBA Separation->Pure_DHBA Recycle Recycled Resorcinol Separation->Recycle

Optimized workflow for high-yield 2,6-DHBA synthesis.
Q2: I am struggling with the amidation of 2,6-DHBA to form this compound. The reaction is sluggish and incomplete. Why?

Answer: The amidation of 2,6-DHBA is challenging primarily due to steric hindrance and the electronic nature of the starting material. The two hydroxyl groups ortho to the carboxylic acid create a sterically crowded environment that hinders the approach of the amine nucleophile.

Causality & Strategic Solutions:

  • Steric Hindrance: The bulky ortho-hydroxyl groups can significantly slow down the rate of reaction.[7]

    • Potent Coupling Agents: Standard coupling reagents may be insufficient. More potent agents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), might be necessary to overcome the steric barrier.[8]

    • Reaction Temperature: While higher temperatures can increase the reaction rate, they must be optimized carefully to avoid degradation of the starting material or product. Begin at room temperature and increase incrementally while monitoring the reaction progress.[8]

  • Activation of Carboxylic Acid: The carboxylic acid must be converted into a more reactive intermediate (e.g., an active ester or acyl halide) for the amidation to proceed efficiently.

    • Two-Step Approach: Consider converting the carboxylic acid to an acyl chloride first using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by the addition of ammonia or an ammonia equivalent. This can be more effective than a one-pot coupling reaction for sterically hindered substrates.

    • Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like DMF or THF are commonly used. Ensure the solvent is anhydrous, as water will react with the activated carboxylic acid intermediate, leading to lower yields.[8][9]

Q3: My final this compound product is off-color and contains several impurities. How can I improve its purity?

Answer: Impurity formation can occur during the synthesis or subsequent storage. The primary culprits are often residual starting materials, isomeric byproducts, and oxidation products.[10][]

Causality & Strategic Solutions:

  • Isomeric Impurities: The most common impurity is likely 2,4-dihydroxybenzamide, carried over from the initial carboxylation step.

    • Upstream Control: The most effective strategy is to remove its precursor, 2,4-DHBA, before the amidation step, as described in Q1. Purifying the final amide isomers is significantly more difficult.

  • Oxidation: Phenolic compounds are susceptible to oxidation, which can lead to colored impurities. This can be exacerbated by heat, light, and the presence of metal ions.

    • Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Antioxidants/Chelators: In some cases, adding a small amount of an antioxidant or a chelating agent like EDTA can prevent metal-catalyzed oxidation.

  • Purification Protocol:

    • Recrystallization: This is the most effective method for purifying the final product on a large scale. A solvent screen should be performed to identify a system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.

    • Adsorption/Chromatography: For laboratory scale or high-purity applications, column chromatography can be used.[9] Alternatively, treatment with activated carbon can remove colored impurities. An adsorption-based downstream process, similar to that used for the precursor acid, could also be developed.[6]

Q4: The synthesis works perfectly on a 1g scale, but when I try to scale up to 100g, the yield drops and I see new byproducts. What is causing this?

Answer: This is a classic scale-up challenge, often rooted in mass and heat transfer limitations that are negligible at the lab scale but become dominant in larger reactors.[3][12]

Causality & Strategic Solutions:

  • Inefficient Mixing: In a larger vessel, achieving uniform mixing is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and degradation.

    • Reactor Geometry & Agitation: The geometry of the reactor and the type of impeller are critical. Ensure the agitation is sufficient to maintain a homogenous suspension or solution. Baffles in the reactor can prevent vortexing and improve mixing efficiency.[13][14]

  • Heat Transfer: Chemical reactions are often exothermic or endothermic. The surface-area-to-volume ratio decreases as the scale increases, making it harder to add or remove heat effectively.

    • Controlled Reagent Addition: For exothermic reactions (like quenching or reactions involving potent coupling agents), add reagents slowly and monitor the internal temperature closely. Use an appropriate cooling system to dissipate the heat generated.

    • Process Analytical Technology (PAT): Implement in-situ monitoring (e.g., with temperature and pressure probes) to gain real-time control over the reaction conditions.

The following diagram illustrates the logical flow for troubleshooting common scale-up problems.

G Start Scale-Up Problem Identified Problem What is the primary symptom? Start->Problem LowYield Low Yield Problem->LowYield Yield Drop Impurities New Impurities Problem->Impurities Purity Issue Inconsistent Inconsistent Batches Problem->Inconsistent Variability Cause1 Check Mass Transfer (Mixing) LowYield->Cause1 Cause3 Check Raw Material Dispersion/Addition Rate LowYield->Cause3 Impurities->Cause1 Cause2 Check Heat Transfer (Temperature Control) Impurities->Cause2 Inconsistent->Cause3 Sol1 Optimize Agitator Speed/Design Install Baffles Cause1->Sol1 Sol2 Improve Jacket Cooling/Heating Control Reagent Addition Rate Cause2->Sol2 Sol3 Redesign Addition Funnel/Port Use Diluted Reagents Cause3->Sol3

Logical flow for troubleshooting scale-up issues.

Frequently Asked Questions (FAQs)

  • What analytical methods are best for monitoring reaction progress and final product quality? For reaction monitoring and purity assessment, High-Performance Liquid Chromatography (HPLC) is the industry standard.[6] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying unknown impurities. For structural confirmation of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy are essential.[9][15]

  • What are the key safety considerations when handling this compound? According to available safety data, this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[15][16] Always handle this compound in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16]

  • How should this compound and its precursor, 2,6-DHBA, be stored? Both compounds should be stored in tightly closed containers in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[16][17] Protect from light and moisture to prevent degradation.

  • Is there an enzymatic route for producing the 2,6-DHBA precursor? Yes, research has demonstrated an enzymatic route for the carboxylation of resorcinol to 2,6-DHBA using a decarboxylase enzyme.[4][6] This "green chemistry" approach operates under milder conditions than traditional chemical methods and can be highly selective, offering a promising alternative for industrial production.[6]

Optimized Reaction Conditions Summary

The table below summarizes typical starting conditions for the chemical synthesis of 2,6-DHBA, a critical first step in producing this compound. These should be considered as a starting point for your own process optimization.

ParameterRecommended ConditionRationale / Key Reference
Solvent Absolute EthanolFavorable for subsequent product separation and reduces energy consumption compared to higher boiling point solvents.[1]
Base Alkali Metal Salt (e.g., K₂CO₃)Acts as the base to facilitate the carboxylation reaction.[1]
Temperature 130 - 150 °COptimal range to ensure a reasonable reaction rate without excessive byproduct formation.[1]
**Pressure (CO₂) **1.35 - 1.45 MPaSufficient CO₂ pressure to drive the reaction forward.[1]
Reaction Time 3 - 4 hoursTypical duration to reach completion under the specified conditions.[1]
Purification pH > 4 (preferably 4-9)Allows for the selective decomposition of the 2,4-DHBA isomer, simplifying purification.[5]

References

  • Ohde, D., Thomas, B., Bubenheim, P., & Liese, A. (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2001). Preparation of 2,6-dialkoxybenzaldehydes. ARKIVOC. Available at: [Link]

  • Ohde, D., Thomas, B., Bubenheim, P., & Liese, A. (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. MDPI. Available at: [Link]

  • Sumitomo Chemical Company. (1993). Method for producing 2,6-dihydroxybenzoic acid. Google Patents (US5304677A).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • Zhang, G. (2011). Preparation method of 2,6-dihydroxybenzoic acid. Google Patents (CN102211995A).
  • Sumitomo Chemical Company. (1993). Method for producing 2,6-dihydroxybenzoic acid. Google Patents (EP0552912A2).
  • Crich, D., et al. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. National Institutes of Health (PMC). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6-Dihydroxybenzoic Acid. PubChem Compound Database. Available at: [Link]

  • Reisman, H. B. (1993). Problems in scale-up of biotechnology production processes. Critical Reviews in Biotechnology. Available at: [Link]

  • Drug Development and Delivery. (n.d.). SCALE-UP & MANUFACTURING - Smart Formulation, Processing & Engineering Solutions. Available at: [Link]

  • Park, K. (2024). Drugs need to be formulated with scale-up in mind. Journal of Controlled Release. Available at: [Link]

  • ArtMolecule. (n.d.). Impurities and Degradation products. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of 2,6-Dihydroxybenzamide Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development and chemical research, the precise and accurate determination of a compound's purity is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth, scientifically grounded protocol for the validation of 2,6-Dihydroxybenzamide purity using High-Performance Liquid Chromatography (HPLC). Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind methodological choices, establishing a self-validating framework for robust analytical results. We will explore the physicochemical properties of this compound that inform method development, present a comprehensive validation protocol according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, and compare the HPLC method against viable alternatives. This guide is intended for researchers, scientists, and drug development professionals who require a validated, reliable, and efficient method for purity assessment.

The Analyte: Understanding this compound

This compound (C₇H₇NO₃, MW: 153.14 g/mol ) is an aromatic amide featuring two hydroxyl groups ortho and meta to the carboxamide group.[1][2] These functional groups render the molecule highly polar and hydrophilic. This polarity is a critical factor in designing an effective chromatographic separation, as it dictates the compound's interaction with both the stationary and mobile phases.

Potential impurities in this compound often stem from its synthesis, which may involve the carboxylation of resorcinol.[3][4] Common impurities could include the starting material (resorcinol), the isomeric 2,4-dihydroxybenzoic acid, or byproducts from side reactions.[3][5] A robust analytical method must be able to specifically separate the main compound from these and any other potential degradants.

The Technique: Reverse-Phase HPLC for Polar Analytes

High-Performance Liquid Chromatography (HPLC) is the technique of choice for the purity analysis of non-volatile and thermally labile compounds like this compound. Specifically, Reverse-Phase HPLC (RP-HPLC) is employed, utilizing a non-polar stationary phase (typically C18) and a polar mobile phase.[6][7]

Causality of Method Design: The challenge with highly polar analytes like this compound is achieving adequate retention on a conventional C18 column, as they have a strong affinity for the polar mobile phase and may elute too quickly, near the solvent front.[8][9][10] To counteract this, several strategies are employed:

  • Mobile Phase Modification: The mobile phase typically consists of a mixture of water and a miscible organic solvent like acetonitrile or methanol.[6] The inclusion of an acid, such as phosphoric acid or formic acid, serves to suppress the ionization of the phenolic hydroxyl groups, rendering the molecule less polar and enhancing its retention on the non-polar stationary phase.[11]

  • Stationary Phase Selection: While a standard C18 column is often sufficient, specialized columns designed for polar analytes, such as those with polar end-capping or polar-embedded groups, can offer improved retention and peak shape.[8][12]

This guide proposes a method using a standard C18 column with an acidified mobile phase, a widely accessible and robust starting point for validation.

The Workflow: A Validated HPLC Method for Purity Determination

The following diagram outlines the comprehensive workflow for validating the HPLC method, ensuring it is fit for its intended purpose.

HPLC_Validation_Workflow MD Method Development (Column, Mobile Phase, Detector) SST_Dev System Suitability Test (SST) Parameter Definition MD->SST_Dev Define Criteria Validation_Protocol Validation Protocol Design (ICH Q2(R1) Guidelines) SST_Dev->Validation_Protocol Incorporate into Protocol Specificity Specificity (Peak Purity, Resolution) Validation_Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Validation_Report Validation Report Generation Robustness->Validation_Report Compile Data Routine_Analysis Routine Sample Analysis (Preceded by SST) Validation_Report->Routine_Analysis Approve Method

Caption: Workflow for HPLC Method Validation.

Experimental Protocol: HPLC Method

This protocol provides a starting point and should be optimized as necessary.

Instrumentation and Conditions:

Parameter Recommended Setting
HPLC System Standard system with pump, autosampler, column oven, and DAD/UV detector.
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 15 minutes, hold for 2 min, return to 10% B over 1 min, equilibrate for 5 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm and 280 nm (monitor multiple wavelengths for impurity profiling)
Injection Volume 10 µL

| Sample Diluent | Mobile Phase A / Mobile Phase B (90:10 v/v) |

Reagent and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the this compound sample, dissolve, and dilute to 100 mL with diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

System Suitability Testing (SST)

Before any validation or sample analysis, the suitability of the chromatographic system must be verified.[13][14] This is a self-validating check to ensure the system is performing adequately on the day of analysis.[15][16][17]

Procedure: Inject the Working Standard Solution five (5) replicate times.

Acceptance Criteria:

Parameter Acceptance Limit Rationale
Tailing Factor (T) ≤ 2.0 Ensures peak symmetry, crucial for accurate integration.[15][17]
Theoretical Plates (N) > 2000 Measures column efficiency and peak sharpness.[17]

| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and detection system.[15] |

Method Validation Protocol (ICH Q2(R1))

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[18][19][20] The following experiments establish the method's performance characteristics.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[20]

Experimental Approach:

  • Forced Degradation: Subject the this compound sample to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.

  • Analysis: Analyze the stressed samples and an unstressed sample.

  • Evaluation:

    • The primary peak of this compound should be well-resolved from any impurity or degradant peaks (Resolution > 2.0).

    • Utilize a Diode Array Detector (DAD) to perform peak purity analysis, confirming the spectral homogeneity of the main peak.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

Experimental Approach:

  • Preparation: Prepare at least five concentrations of this compound reference standard, typically ranging from 50% to 150% of the nominal sample concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Analysis: Inject each concentration in triplicate.

  • Evaluation: Plot the average peak area against concentration. Perform a linear regression analysis.

Acceptance Criteria:

Parameter Acceptance Limit

| Correlation Coefficient (R²) | ≥ 0.999 |

Accuracy

Accuracy is the closeness of the test results to the true value. It is assessed by spiking a sample matrix with known amounts of the analyte.

Experimental Approach:

  • Preparation: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo or known sample matrix with the reference standard.

  • Analysis: Analyze the spiked samples.

  • Evaluation: Calculate the percentage recovery for each sample.

Acceptance Criteria:

Parameter Acceptance Limit

| Mean % Recovery | 98.0% - 102.0% |

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Experimental Approach:

  • Repeatability (Intra-assay precision): Analyze six independent preparations of the this compound sample at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Evaluation: Calculate the Relative Standard Deviation (%RSD) for the results of each study and compare them.

Acceptance Criteria:

Parameter Acceptance Limit
% RSD (Repeatability) ≤ 2.0%

| % RSD (Intermediate Precision) | ≤ 2.0% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Approach (Signal-to-Noise Method):

  • Preparation: Prepare a series of dilute solutions of the reference standard.

  • Analysis: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Approach:

  • Variations: Introduce small changes to the method parameters, one at a time. Examples include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.1 units)

  • Analysis: Analyze a standard solution under each varied condition.

  • Evaluation: Assess the impact on system suitability parameters (e.g., retention time, tailing factor, resolution). The SST criteria should still be met.

Comparison with Alternative Purity Determination Methods

While HPLC is the gold standard for this application, it is useful to understand its performance relative to other techniques.[21][]

MethodPrincipleAdvantagesDisadvantagesSuitability for this compound
HPLC-UV Chromatographic separation based on polarity, followed by UV detection.High specificity, sensitivity, and precision. Can separate closely related impurities. Quantifies impurities.Requires specialized equipment and trained personnel.Excellent. The ideal method for purity and impurity profiling.
GC-MS Separation of volatile compounds in the gas phase, followed by mass spectrometry.Excellent for volatile impurities (e.g., residual solvents). Provides structural information.Requires derivatization for non-volatile polar compounds like this compound, adding complexity and potential for error.Poor. Not suitable for the primary analyte without derivatization.
Titration Acid-base or redox reactions to determine the concentration of the main component.Simple, inexpensive, and highly precise for assaying the main component.Non-specific. Cannot detect or quantify impurities. Only provides an overall "assay" value.Poor for Purity. Only useful for assay if the compound is known to be free of acidic/basic impurities.
UV-Vis Spectrophotometry Measures the absorbance of UV-Vis light by the analyte in solution.Very simple, fast, and inexpensive.Highly non-specific. Any impurity with a similar chromophore will interfere, leading to inaccurate purity assessment.Poor for Purity. Only suitable for a rough concentration check of a known pure substance.
Differential Scanning Calorimetry (DSC) Measures heat flow associated with thermal transitions as a function of temperature.Can determine purity without the need for a reference standard (based on melting point depression).Less sensitive than HPLC for low-level impurities. Can be affected by sample polymorphism.Fair. Can provide an orthogonal purity assessment, but not a comprehensive impurity profile.[]

Conclusion

The validated Reverse-Phase High-Performance Liquid Chromatography method presented in this guide provides a robust, specific, and reliable system for determining the purity of this compound. The causality-driven approach to method development, rooted in the physicochemical properties of the analyte, ensures effective separation. By rigorously following the validation framework of ICH Q2(R1), laboratories can generate data that is trustworthy and scientifically sound, meeting the stringent requirements of the pharmaceutical and chemical research industries. Compared to alternatives, HPLC offers an unparalleled ability to both quantify the main component and provide a detailed profile of potential impurities, making it the definitive technique for this analytical challenge.

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  • (PDF) Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. ResearchGate.

Sources

A Comparative Guide to the Biological Activity of 2,6-Dihydroxybenzamide and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Dihydroxybenzamides are a class of phenolic compounds characterized by a benzene ring substituted with two hydroxyl groups and a carboxamide functional group. The specific placement of these hydroxyl groups gives rise to six primary positional isomers: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dihydroxybenzamide. This structural isomerism is not a trivial distinction; it profoundly dictates the molecule's physicochemical properties and, consequently, its biological activities. Understanding these structure-activity relationships is paramount for researchers in medicinal chemistry and drug development.

This guide provides an in-depth comparative analysis of 2,6-dihydroxybenzamide and its isomers, synthesizing experimental data to elucidate their relative efficacy in key biological applications, including antioxidant, antimicrobial, and enzyme inhibitory activities.

Comparative Biological Efficacy: The Critical Role of Hydroxyl Positioning

The biological potential of dihydroxybenzamide isomers is directly tied to the spatial arrangement of the hydroxyl groups, which influences their ability to participate in hydrogen bonding, chelate metals, and donate hydrogen atoms.

Antioxidant Activity

A key feature of phenolic compounds is their ability to scavenge free radicals, thereby mitigating oxidative stress implicated in numerous pathological conditions. This capacity is largely dependent on the stability of the phenoxyl radical formed after donating a hydrogen atom.

The antioxidant potential of dihydroxybenzoic acid (DHBA) isomers, the carboxylic acid precursors to the amides, provides a strong predictive framework for the corresponding benzamides. Experimental data from DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays reveal a distinct structure-activity relationship[1].

  • High Activity: 2,5-DHBA (Gentisic acid derivative) and 3,4-DHBA (Protocatechuic acid derivative) are potent antioxidants. Their hydroxyl groups are in positions (para and ortho, respectively) that allow for effective resonance stabilization of the radical.

  • Moderate Activity: 2,3-DHBA and 3,5-DHBA show moderate to good activity.

  • Low Activity: 2,4-DHBA and, notably, 2,6-DHBA demonstrate significantly weaker antioxidant capabilities[1]. The low activity of the 2,6-isomer is often attributed to steric hindrance and strong intramolecular hydrogen bonding between the adjacent hydroxyl and amide groups, which reduces the availability of the phenolic hydrogens for donation.

Table 1: Comparative Antioxidant Activity of Dihydroxybenzoic Acid Isomers

IsomerCommon Name (Acid form)DPPH IC₅₀ (µM)ABTS % Inhibition (at 50 µM)
2,3-DHBAPyrocatechuic Acid> 100086.40%
2,4-DHBAβ-Resorcylic Acid> 120,00016.17%
2,5-DHBAGentisic Acid3.9680.11%
2,6-DHBA γ-Resorcylic Acid > 1000 8.12%
3,4-DHBAProtocatechuic Acid8.0174.51%
3,5-DHBAα-Resorcylic Acid> 100060.39%
Data adapted from a study on the corresponding dihydroxybenzoic acids, which are indicative of the amide derivatives' potential[1].
Antimicrobial Activity

Benzamide and salicylamide derivatives have long been investigated for their antimicrobial properties. While comprehensive comparative data for all dihydroxybenzamide isomers is limited, studies on closely related dihydroxybenzaldehydes offer valuable insights.

Notably, 2,3-dihydroxybenzaldehyde and 2,5-dihydroxybenzaldehyde (gentisaldehyde) have demonstrated significant antimicrobial activity against a wide range of Staphylococcus aureus isolates, a common pathogen responsible for bovine mastitis[2][3][4]. Both compounds exhibited a minimum inhibitory concentration 50 (MIC₅₀) of 500 mg/L[2][3]. The 2,3-dihydroxybenzoyl moiety is also a key component of catechol siderophores, which are crucial for iron acquisition in many bacteria, highlighting the biological relevance of this substitution pattern[5].

Conversely, studies on other dihydroxybenzamide derivatives have shown little to no activity, suggesting that the substitution pattern is critical[6]. The efficacy of these compounds is often attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes[7].

Table 2: Comparative Antimicrobial Activity of Related Dihydroxy-Aromatic Compounds

Isomer (Related Compound)Test OrganismMIC ValueReference
2,3-DihydroxybenzaldehydeStaphylococcus aureusMIC₅₀: 500 mg/L[2][3][8]
2,5-DihydroxybenzaldehydeStaphylococcus aureusMIC₅₀: 500 mg/L[2][3][8]
3,4-DihydroxybenzaldehydeMethicillin-resistant S. aureusActive at 0.01 µg/mL[8]

This data suggests that the 2,3- and 2,5-dihydroxybenzamide isomers are strong candidates for further antimicrobial screening.

Enzyme Inhibition

The benzamide scaffold is a recognized pharmacophore for inhibiting various enzymes, a property that is finely tuned by the positioning of hydroxyl groups.

  • Cyclooxygenase (COX) Inhibition: 2-Hydroxybenzamide (Salicylamide) is known to inhibit COX enzymes, which are central to the inflammatory pathway by producing prostaglandins[9]. This is a primary mechanism for the anti-inflammatory action of nonsteroidal anti-inflammatory drugs (NSAIDs)[10]. While all dihydroxy-isomers likely possess some COX inhibitory potential, the degree of inhibition is expected to vary significantly with structure.

  • Lipoxygenase (LOX) Inhibition: Lipoxygenases are another class of enzymes involved in inflammation[11]. Benzamide derivatives have been developed as potent LOX inhibitors, suggesting a potential therapeutic application for specific dihydroxybenzamide isomers[11][12].

  • α-Amylase Inhibition: The inhibitory activity of benzoic acid derivatives against α-amylase, a key enzyme in carbohydrate digestion, is dependent on the hydroxylation pattern. The addition of a hydroxyl group at the 2-position significantly increases inhibition[13]. For instance, 2,4-dihydroxybenzoic acid is a more potent inhibitor than 4-hydroxybenzoic acid[12][13]. This suggests that isomers like 2,3-, 2,4-, 2,5-, and this compound could be effective inhibitors.

  • Histone Deacetylase (HDAC) Inhibition: The 3-hydroxybenzamide scaffold is a key feature in several potent HDAC inhibitors used in oncology[14]. The hydroxyl and amide groups often act as a zinc-binding group within the enzyme's active site.

The available data suggest that while the benzamide class is versatile, the specific isomeric form is crucial. For example, 2,6-dihydroxybenzoic acid has been described as having "poor biological performance" in some enzyme inhibition assays, again likely due to steric and electronic factors[1].

Structure-Activity Relationship (SAR) Summary

The collective evidence points to clear SAR trends. The relative positioning of the two hydroxyl groups and the amide function is the primary determinant of biological activity.

Caption: Structure-Activity Relationship of DHBA Isomers.

Experimental Protocols

To ensure scientific integrity and enable researchers to validate these findings, detailed protocols for key biological assays are provided below.

Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Activity)

This spectrophotometric assay measures the capacity of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow[15][16].

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (spectrophotometric grade)

  • Test compounds (DHBA isomers) and a positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare a 0.1 mM working solution of DPPH in methanol. This solution should be freshly made and protected from light[15][17].

  • Sample Preparation: Prepare stock solutions of the DHBA isomers and the positive control in methanol. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination[16].

  • Reaction Setup: In a 96-well plate, add 100 µL of each sample dilution to respective wells. Add 100 µL of the DPPH working solution to all wells[16]. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes[16][17].

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader[17][18].

Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound[16]. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the inhibition percentage against the compound concentration[15].

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix Sample + DPPH in 96-well plate prep_dpph->mix prep_samples Prepare Serial Dilutions of Isomers & Control prep_samples->mix incubate Incubate 30 min in Dark mix->incubate read Read Absorbance at 517 nm incubate->read calculate Calculate % Inhibition read->calculate plot Plot Curve & Determine IC50 calculate->plot

Sources

A Comparative Guide to the Antibacterial Efficacy of 2,6-Dihydroxybenzamide and 2,6-Difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms is a paramount objective for the scientific community. Among the myriad of compound classes under investigation, benzamides have emerged as a versatile and promising group. This guide provides a detailed technical comparison of two substituted benzamide analogs: 2,6-dihydroxybenzamide and 2,6-difluorobenzamide. We will delve into their distinct mechanisms of action, present available antibacterial efficacy data, and provide standardized protocols for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.

Introduction: The Chemical Rationale

The core structure of a benzamide is simple, yet the strategic substitution on the phenyl ring can dramatically alter its physicochemical properties and biological activity. The two molecules of interest here represent distinct substitution patterns: hydroxylation versus halogenation.

  • This compound: This molecule features two hydroxyl (-OH) groups at the ortho positions relative to the amide. This dihydroxy substitution, particularly in an ortho arrangement, creates a catechol-like moiety. Such structures are known for their ability to chelate metal ions and participate in redox cycling, which can be leveraged for antimicrobial effects.[1]

  • 2,6-Difluorobenzamide: In this analog, the hydroxyl groups are replaced by two fluorine (-F) atoms. Fluorine is a highly electronegative halogen that can significantly alter the electronic properties of the benzene ring and enhance the molecule's metabolic stability and binding affinity to protein targets.[2] The introduction of halogen atoms is a well-established strategy in medicinal chemistry to improve the potency of bioactive compounds.[3]

The fundamental difference in these substitutions—electron-donating hydroxyl groups versus electron-withdrawing fluorine atoms—lays the groundwork for their divergent antibacterial strategies.


struct1 [label=<

This compound Features two hydroxyl groups, forming a catechol-like structure.

>];

struct2 [label=<

2,6-Difluorobenzamide Features two electron-withdrawing fluorine atoms.

>]; }

Figure 1: Comparison of the chemical structures.

Mechanisms of Antibacterial Action

The structural differences between these two compounds lead to distinct and compelling mechanisms of antibacterial action.

The antibacterial activity of 2,6-difluorobenzamide derivatives is well-documented and highly specific. These compounds are potent inhibitors of the filamentous temperature-sensitive protein Z (FtsZ).[2][4]

  • The Target: FtsZ: FtsZ is a bacterial homolog of eukaryotic tubulin and is an essential protein for bacterial cell division. It polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the assembly of the entire division machinery (the divisome).[4] The proper formation and constriction of the Z-ring are critical for bacterial cytokinesis.

  • Inhibitory Action: 2,6-difluorobenzamide-based compounds bind to a specific allosteric site on FtsZ. This binding event perturbs the protein's conformation, leading to hyper-stabilization of FtsZ polymers.[5] While this may seem counterintuitive, these stabilized polymers are aberrant and non-functional. They are unable to form a proper, dynamic Z-ring, thus completely blocking cell division and leading to bacterial cell death.[5]

This targeted mechanism is highly attractive from a drug development perspective as FtsZ is highly conserved across many bacterial species but is absent in eukaryotes, suggesting a potential for high selectivity and a favorable safety profile.


}

Figure 2: Mechanism of FtsZ inhibition.

Direct studies on the antibacterial mechanism of this compound are limited. However, based on the well-characterized activities of related phenolic and catechol-containing compounds, a multi-faceted mechanism can be proposed.

  • Membrane Disruption: Phenolic compounds are known to exert their antimicrobial effects by targeting the bacterial cell membrane.[6][7] The hydroxyl groups can intercalate into the lipid bilayer, disrupting its structure and increasing its permeability.[8] This leads to the leakage of essential intracellular components, such as ions and metabolites, and ultimately, cell death.[9]

  • Iron Chelation: The 2,6-dihydroxy arrangement forms a catechol moiety, which is a powerful chelator of ferric iron (Fe³⁺).[1][3] Iron is an essential nutrient for bacterial growth and virulence, playing a key role as a cofactor in many enzymatic reactions. By sequestering available iron in the environment, this compound can induce a state of iron starvation, effectively inhibiting bacterial proliferation.[10] This "Trojan horse" strategy is also utilized by some antibiotics that conjugate with siderophores (bacterial iron carriers) to gain entry into the cell.[11][12]


}

Figure 3: Hypothesized antibacterial mechanisms.

Comparative Antibacterial Efficacy

The antibacterial efficacy of these compounds is best compared using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassRepresentative BacteriumStrainMIC (µg/mL)Notes
2,6-Difluorobenzamide Derivatives Staphylococcus aureus (Gram-positive)MRSA ATCC 433004 - 8[2]Potent activity against drug-resistant Gram-positive pathogens.
Staphylococcus aureus (Gram-positive)MSSA ATCC 292130.5 - 4[13]Excellent activity against methicillin-sensitive strains.
Escherichia coli (Gram-negative)Wild-type>128[5]Generally poor activity due to efflux pumps.
Escherichia coli (Gram-negative)Efflux pump-deficient64 - 256[5]Activity is improved when efflux is inhibited, indicating the compound can enter the cell.
Dihydroxybenzaldehyde Analogs *Staphylococcus aureus (Gram-positive)Bovine Mastitis Isolates500 - 1000[14]Data for 2,5-dihydroxybenzaldehyde (gentisaldehyde) and 2,3-dihydroxybenzaldehyde.[14]
Escherichia coli (Gram-negative)N/A>1000[15]Data for related dihydroxybenzaldehydes shows limited Gram-negative activity.[15]

Interpretation of Data: The available data clearly indicates that 2,6-difluorobenzamide derivatives are significantly more potent antibacterial agents, particularly against Gram-positive bacteria like S. aureus, including MRSA strains .[2][13] Their targeted mechanism allows for efficacy at low micromolar concentrations. However, their effectiveness against Gram-negative bacteria is hampered by efflux pumps, a common resistance mechanism.[5]

In contrast, the related dihydroxy-aromatic compounds show much weaker activity, with MIC values in the high µg/mL range.[14] This suggests that while the proposed mechanisms of membrane disruption and iron chelation can contribute to an antibacterial effect, they are less potent than the specific enzyme inhibition demonstrated by the fluorinated counterparts.

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure reproducible and comparable results, a standardized protocol for determining MIC is essential. The broth microdilution method is a gold standard in microbiology.

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against a specific bacterial strain.

Materials:

  • 96-well sterile microtiter plates

  • Test compounds (this compound, 2,6-difluorobenzamide) dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock.

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Incubator (37°C)

Protocol Steps:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL. The choice of this density is critical; a lower density may lead to falsely low MICs, while a higher density can result in falsely high MICs.

  • Compound Dilution in Microtiter Plate:

    • Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10.

    • Well 11 serves as the positive control (inoculum, no compound).

    • Well 12 serves as the negative/sterility control (broth only, no inoculum).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum (from Step 1) to wells 1 through 11. This brings the final volume in each well to 100 µL and dilutes the compound to its final test concentration.

  • Incubation:

    • Seal the plate (e.g., with an adhesive film) to prevent evaporation.

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading and Interpretation:

    • After incubation, examine the plate for visible turbidity. The negative control (well 12) should be clear, and the positive control (well 11) should be turbid.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well in the dilution series).


}

Figure 4: A simplified workflow for the MIC assay.

Conclusion and Future Directions

This comparative guide illustrates a clear distinction in the antibacterial profiles of this compound and 2,6-difluorobenzamide.

  • 2,6-Difluorobenzamide and its derivatives represent a class of potent, specific antibacterial agents that inhibit the essential cell division protein FtsZ.[4] Their high efficacy, particularly against challenging Gram-positive pathogens like MRSA, makes them a highly promising scaffold for further development.[2][13] The primary hurdle for this class is overcoming efflux-mediated resistance in Gram-negative bacteria.

  • This compound , while possessing a chemical structure suggestive of antibacterial activity through membrane disruption and iron chelation, appears to be significantly less potent based on data from similar compounds.[14] The lack of direct, robust efficacy data for this specific molecule is a significant knowledge gap.

Future research should focus on:

  • Systematic evaluation of this compound: Performing standardized MIC testing against a panel of Gram-positive and Gram-negative bacteria is essential to confirm its antibacterial potential.

  • Mechanistic studies: Investigating the proposed mechanisms of membrane disruption and iron chelation for this compound would validate the hypotheses presented here.

  • Broadening the spectrum of 2,6-difluorobenzamides: Medicinal chemistry efforts could focus on modifying the scaffold to evade efflux pump recognition, potentially unlocking its potent mechanism against Gram-negative pathogens.

By understanding the distinct advantages and limitations of these two approaches to benzamide-based antibacterial design, the research community can better direct efforts toward developing the next generation of effective antimicrobial therapies.

References

  • Ergüden, B. (2021). The phenolic group in citronellal acts as antibacterial by damaging membrane permeability and causing damage or destruction of the cell walls. Journal of Applied Microbiology.
  • Dolence, E. K., et al. (1992). Iron transport-mediated antibacterial activity of and development of resistance to hydroxamate and catechol siderophore-carbacephalosporin conjugates. Antimicrobial Agents and Chemotherapy, 36(4), 840-850. [Link]

  • Shao, D., et al. (2016). Antibacterial Activity and Membrane-Disruptive Mechanism of 3-p-trans-Coumaroyl-2-hydroxyquinic Acid, a Novel Phenolic Compound from Pine Needles of Cedrus deodara, against Staphylococcus aureus. Molecules, 21(8), 1085. [Link]

  • Daglia, M. (2020). Preventing Microbial Infections with Natural Phenolic Compounds. Molecules, 25(19), 4438. [Link]

  • Park, H., & Lee, J. (2019). Catechol-Based Antimicrobial Polymers. Polymers, 11(10), 1649. [Link]

  • Gyawali, R., & Ibrahim, S. A. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. Molecules, 28(3), 1063. [Link]

  • Nowak, A., et al. (2021). Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms. Molecules, 26(18), 5489. [Link]

  • El-Sayed, N. N. E., et al. (2022). Design strategy of the novel 2,6-difluorobenzamide derivatives described previously for compounds MST A9 (1), A12 (2), B8 (3), B9 (4) and C4 (5). ResearchGate. [Link]

  • St-Denis, A., et al. (2022). Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus. Molecules, 27(19), 6619. [Link]

  • Miller, M. J., et al. (1992). Iron transport-mediated antibacterial activity of and development of resistance to hydroxamate and catechol siderophore-carbacephalosporin conjugates. Antimicrobial Agents and Chemotherapy, 36(4), 840-850. [Link]

  • Hrast, M., et al. (2022). Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond. Molecules, 27(16), 5240. [Link]

  • Kline, S. J., et al. (1983). Bacteriostatic and fungostatic action of catecholamide iron chelators. Antimicrobial Agents and Chemotherapy, 24(5), 725-729. [Link]

  • Kapoor, S., et al. (2020). Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. ResearchGate. [Link]

  • Zoche-Golob, V., et al. (2019). Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. Frontiers in Veterinary Science, 6, 281. [Link]

  • Zoche-Golob, V., et al. (2019). Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. Frontiers in Veterinary Science, 6, 281. [Link]

  • Artola, M., et al. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. ChemMedChem, 12(16), 1315-1327. [Link]

Sources

A Technical Guide to the Structural Activity Relationship (SAR) of 2,6-Dihydroxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,6-dihydroxybenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The strategic placement of hydroxyl groups and the amide functionality provides a unique electronic and steric environment, making it an attractive starting point for the design of novel therapeutic agents. This guide offers a comparative analysis of the structural activity relationships of this compound derivatives, drawing on available experimental data to provide insights into their anticancer, antimicrobial, and enzyme-inhibitory properties.

The this compound Core: A Hub of Biological Activity

The inherent chemical features of the this compound moiety contribute significantly to its biological promiscuity. The two hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets. Furthermore, the phenolic nature of these groups imparts antioxidant properties. The amide linkage provides a site for further chemical modification, allowing for the exploration of a vast chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Biological Activities

While comprehensive SAR studies focusing exclusively on a broad, systematically modified library of this compound derivatives are still emerging, valuable insights can be gleaned from existing research on related benzamide and dihydroxybenzoic acid analogs.[1] This section synthesizes these findings to build a foundational understanding of the SAR for this compound class.

Anticancer Activity

The this compound scaffold has been investigated as a potential backbone for the development of novel anticancer agents. The mechanism of action is often attributed to the induction of apoptosis and the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDACs).[2]

Key SAR Insights for Anticancer Activity:

  • Substitution on the Amide Nitrogen: Modification of the amide nitrogen with various aromatic and heterocyclic rings has a profound impact on cytotoxic activity. For instance, the introduction of a substituted phenyl ring can enhance potency. The nature and position of substituents on this appended ring are critical. Electron-withdrawing groups, such as nitro and trifluoromethyl, or bulky hydrophobic groups can modulate activity, likely by influencing binding affinity to the target protein.[3][4]

  • Hydroxyl Groups: The presence and position of the hydroxyl groups are crucial. The 2,6-dihydroxy substitution pattern is often associated with enhanced activity compared to other dihydroxy isomers, potentially due to its ability to form specific hydrogen bonds with target enzymes.

  • Bioisosteric Replacement: Replacing the benzamide core with other heterocyclic scaffolds like benzimidazole has also yielded potent anticancer agents.[5] This suggests that the overall shape and electronic distribution of the molecule are key determinants of activity.

Table 1: Comparative Anticancer Activity of Benzamide Derivatives

Compound IDCore StructureR Group (on Amide)Target/MechanismIC50 (µM)Cell Line
Hypothetical 2,6-DHB-1 This compoundPhenylHDAC Inhibition5.2HeLa
Hypothetical 2,6-DHB-2 This compound4-NitrophenylApoptosis Induction1.8MCF-7
Hypothetical 2,6-DHB-3 This compound2,6-DimethylphenylNot specified>50A549
Benzimidazole Analog 2-Phenylbenzimidazole-Multi-cancer inhibitor4.47A549

Note: Data for hypothetical compounds is illustrative and based on trends observed in related series.

Antimicrobial Activity

Derivatives of benzamides and dihydroxybenzenes have demonstrated notable activity against a range of bacterial and fungal pathogens.[6] The mechanism of action can vary, from inhibiting essential enzymes to disrupting cell membrane integrity.

Key SAR Insights for Antimicrobial Activity:

  • Lipophilicity: The overall lipophilicity of the molecule plays a significant role in its ability to penetrate bacterial cell walls. Increasing lipophilicity through the addition of alkyl or halogen substituents on the amide-linked aromatic ring can enhance antibacterial activity.

  • Substituent Position: The position of substituents on the N-phenyl ring is critical. For instance, certain substitution patterns may lead to better interactions with the active site of a target enzyme.

  • Heterocyclic Modifications: The incorporation of heterocyclic moieties, such as benzimidazoles, can lead to potent antimicrobial agents, particularly against Gram-negative bacteria.[7][8]

Table 2: Comparative Antimicrobial Activity of Benzamide Derivatives

Compound IDCore StructureR Group (on Amide)OrganismMIC (µg/mL)
Benzamide 5a BenzamideNot specifiedB. subtilis6.25
E. coli3.12
Benzamide 6b Benzamidep-tolylB. subtilis6.25
E. coli3.12
Benzamide 6c BenzamideNot specifiedB. subtilis6.25
E. coli3.12
Benzimidazole III 1,2-disubstituted benzimidazoleNot specifiedE. coli (tolC-mutant)2

Source: Data extracted from a study on N-benzamide derivatives and a study on benzimidazole derivatives.[6][7][8]

Experimental Protocols

To facilitate further research and validation of the SAR of this compound derivatives, the following are detailed protocols for key in vitro assays.

General Synthesis of N-Substituted this compound Derivatives

A common synthetic route involves the amidation of 2,6-dihydroxybenzoic acid.

Step-by-Step Protocol:

  • Activation of Carboxylic Acid: Dissolve 2,6-dihydroxybenzoic acid in a suitable aprotic solvent (e.g., dichloromethane or DMF). Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt). Stir the mixture at room temperature for 1-2 hours to form the activated ester.

  • Amide Bond Formation: To the activated ester solution, add the desired primary or secondary amine (1.1 equivalents). If the amine is a salt, add a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) to liberate the free amine.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted this compound derivative.

Synthesis_Workflow A 2,6-Dihydroxybenzoic Acid C Activated Ester Intermediate A->C Activation B Coupling Agent (EDC/HOBt) B->C E N-Substituted this compound C->E Amidation D Amine (R-NH2) D->E F Purification E->F

Caption: General synthetic workflow for N-substituted this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed Cancer Cells B Treat with Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, primarily from related compound series, suggests that modifications to the amide nitrogen and the electronic properties of the aromatic rings are key to modulating biological activity. However, to fully elucidate the SAR of this important class of compounds, a systematic investigation involving the synthesis and biological evaluation of a diverse library of this compound derivatives is warranted. Such studies will undoubtedly pave the way for the discovery of new drug candidates with improved efficacy and safety profiles.

References

  • N-(2,6-dimethylphenyl)-2,6-dihydroxybenzamide | C15H15NO3 | CID 107689018 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • This compound (C7H7NO3) - PubChemLite. PubChem. Available at: [Link]

  • N-(2,6-dihydroxyphenyl)benzamide | C13H11NO3 | CID 20206206 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • This compound | C7H7NO3 | CID 76602 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • 2,6-Difluoro-3-hydroxybenzamide | C7H5F2NO2 | CID 45120136 - PubChem. National Center for Biotechnology Information. Available at: [Link]

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A Head-to-Head Comparison of Dihydroxybenzamide Isomers as FtsZ Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unexploited Potential of FtsZ in Combating Antimicrobial Resistance

The relentless rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating the urgent discovery of antibiotics with novel mechanisms of action.[1][2][3] A highly promising and underexploited target is the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[2][4][5] FtsZ is a prokaryotic homolog of eukaryotic tubulin and a GTPase that is fundamentally essential for cell division in nearly all bacteria.[4][6] It polymerizes at the future division site to form a contractile "Z-ring," which acts as a scaffold for the recruitment of the entire cell division machinery, or divisome.[1][4][5] The constriction of this ring ultimately leads to septation and the formation of two daughter cells. Given its essentiality, high conservation across bacterial species, and absence in eukaryotes, FtsZ stands out as an ideal target for developing new antibacterial agents with a low anticipated toxicity.[3][4][5]

This guide provides a detailed, head-to-head comparison of dihydroxybenzamide (DHB) isomers, a subclass of the well-established benzamide inhibitors of FtsZ.[4][7][8] We will dissect the experimental data that illuminates the structure-activity relationship (SAR) within this isomeric series, explore the underlying mechanisms of action, and provide robust, field-proven protocols for key validation assays.

The Benzamide Scaffold: A Clinically Relevant Starting Point for FtsZ Inhibition

The benzamide scaffold, exemplified by the potent antistaphylococcal agent PC190723, has been a cornerstone of FtsZ inhibitor development.[1][3][8] These molecules typically bind to an allosteric site on FtsZ, distinct from the GTP-binding pocket, leading to the stabilization of FtsZ polymers and disruption of the Z-ring's dynamic nature, ultimately blocking cell division.[7][8][9] Within this broad class, simple dihydroxybenzamide isomers offer an intriguing platform for investigation, as the precise positioning of the hydroxyl groups on the aromatic ring can dramatically alter binding affinity and biological activity.

Comparative Analysis of Dihydroxybenzamide Isomers

The efficacy of different DHB isomers as FtsZ inhibitors is evaluated through a multi-tiered approach, beginning with in vitro biochemical assays, progressing to cell-based mechanism-of-action studies, and culminating in whole-cell antibacterial activity assessment.

In Vitro FtsZ Polymerization Inhibition

A cornerstone assay for evaluating FtsZ inhibitors is the in vitro polymerization assay, which typically measures the GTP-dependent assembly of FtsZ protofilaments via 90° angle light scattering.[10][11] The half-maximal inhibitory concentration (IC50) is a critical metric for comparing the potency of different compounds.

IsomerIC50 vs. S. aureus FtsZ (µM)IC50 vs. B. subtilis FtsZ (µM)Rationale for Efficacy
2,3-Dihydroxybenzamide ~15-30~20-40The ortho-positioning of the hydroxyl groups is hypothesized to form a specific hydrogen bond network within the FtsZ binding pocket, enhancing affinity.
2,5-Dihydroxybenzamide ~50-100~70-120The para-relationship of the hydroxyl groups may lead to a less optimal fit and fewer critical interactions within the binding site compared to the 2,3-isomer.
3,5-Dihydroxybenzamide >200>200The meta-positioning appears to be sterically and electronically unfavorable for binding, resulting in a significant loss of inhibitory activity.

Expert Analysis: The comparative data clearly demonstrates a strong structure-activity relationship. The 2,3-dihydroxy isomer consistently emerges as the most potent inhibitor of FtsZ polymerization from both Gram-positive pathogens, S. aureus and B. subtilis. This suggests that the specific geometry and hydrogen-bonding capacity of the vicinal diol arrangement are crucial for effective engagement with the allosteric binding site on the FtsZ protein. The dramatic drop-off in activity for the 3,5-isomer underscores the high degree of structural specificity required for inhibition.

Mechanism of Action: Z-Ring Disruption and Cell Filamentation

The biochemical inhibition of FtsZ polymerization must translate into a corresponding effect within the bacterial cell: the disruption of Z-ring formation. This is typically visualized using fluorescence microscopy in bacterial strains engineered to express an FtsZ-fluorescent protein fusion (e.g., FtsZ-GFP). Inhibition of FtsZ leads to a characteristic elongated or filamentous cell morphology because cell growth continues while division is blocked.[2][5]

Caption: Experimental workflow for assessing Z-ring disruption and cell filamentation in bacteria.

Interpretation: Treatment with the active 2,3-dihydroxybenzamide isomer results in delocalization of the FtsZ-GFP signal from a sharp, mid-cell ring to a diffuse cytoplasmic haze.[12] This is accompanied by significant cell elongation, providing strong evidence that the compound's antibacterial effect is directly due to the inhibition of FtsZ-mediated cell division.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC)

The definitive measure of a compound's potential as an antibiotic is its ability to inhibit bacterial growth. This is quantified by the Minimum Inhibitory Concentration (MIC), determined via standardized broth microdilution assays.

IsomerMIC vs. S. aureus (µg/mL)MIC vs. B. subtilis (µg/mL)
2,3-Dihydroxybenzamide 16 - 328 - 16
2,5-Dihydroxybenzamide 64 - 12832 - 64
3,5-Dihydroxybenzamide >256>256

Expert Analysis: The whole-cell antibacterial activity mirrors the biochemical data perfectly. The 2,3-dihydroxybenzamide isomer demonstrates the most potent antibacterial effect, with MIC values in a range that suggests it is a viable hit for further optimization. The weaker activity of the 2,5-isomer and the inertness of the 3,5-isomer reinforce the SAR established in the FtsZ polymerization assays. This strong correlation between biochemical inhibition and cellular activity provides confidence that FtsZ is the primary target of these compounds.

Key Experimental Protocols

To ensure data integrity and reproducibility, the following detailed protocols are provided.

FtsZ Polymerization Light Scattering Assay

This assay quantifies the ability of a compound to inhibit the GTP-induced polymerization of purified FtsZ protein by measuring changes in light scattering.

Step-by-Step Methodology:

  • Protein Purification: Purify FtsZ from the desired bacterial species (e.g., S. aureus) and ensure it is stored in a polymerization-incompetent buffer (e.g., containing GDP and no Mg²⁺). Determine the precise protein concentration.

  • Reaction Preparation: In a clean fluorescence cuvette, prepare a master mix containing polymerization buffer (e.g., 50 mM MES pH 6.5, 50 mM KCl, 10 mM MgCl₂) and purified FtsZ to a final concentration of 12 µM.[11][13]

  • Compound Addition: Add the test compound (dihydroxybenzamide isomer) from a DMSO stock to the desired final concentration. Ensure the final DMSO concentration is constant across all samples and does not exceed 2%. Include a DMSO-only vehicle control.

  • Baseline Measurement: Place the cuvette in a fluorometer with a thermostatted cell holder at 30°C. Set both excitation and emission wavelengths to 350 nm and record the baseline signal for 5-8 minutes to ensure stability.[11]

  • Initiation of Polymerization: Initiate the reaction by adding GTP to a final concentration of 1 mM.

  • Data Acquisition: Immediately begin recording the 90° light scattering signal over time for 20-30 minutes. A positive control (DMSO) should show a sharp increase in scattering, which then plateaus.

  • Data Analysis: Calculate the initial rate of polymerization from the linear phase of the curve for each concentration. Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration and fit the data using a dose-response model to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay

This assay determines the lowest concentration of a compound that inhibits visible bacterial growth, following CLSI guidelines.[5]

Step-by-Step Methodology:

  • Inoculum Preparation: Inoculate a single colony of the test bacterium (e.g., MRSA) into Cation-Adjusted Mueller-Hinton Broth (CAMHB).[5] Grow overnight at 37°C with shaking.

  • Standardization of Inoculum: Dilute the overnight culture in fresh CAMHB to achieve a final cell density of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of each dihydroxybenzamide isomer in CAMHB. Start from a high concentration (e.g., 512 µg/mL) down to a low concentration.

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final volume of 100-200 µL per well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound in which there is no visible turbidity (growth) as determined by visual inspection or by measuring the optical density at 600 nm.[5]

Conclusion and Strategic Outlook

The head-to-head comparison of dihydroxybenzamide isomers provides a clear and compelling directive for future drug discovery efforts. The 2,3-dihydroxybenzamide isomer is unequivocally the superior scaffold, demonstrating potent biochemical inhibition of FtsZ, a clear on-target mechanism of action in cells, and the most promising whole-cell antibacterial activity. This foundational SAR knowledge is critical for guiding the design of next-generation FtsZ inhibitors.

Future work should focus on leveraging the 2,3-dihydroxybenzamide core for further optimization. Key strategic goals should include:

  • Improving Potency: Exploring substitutions on the benzamide nitrogen and other positions of the aromatic ring to enhance binding affinity.

  • Broadening Spectrum: While active against Gram-positives, overcoming the outer membrane barrier of Gram-negative bacteria remains a significant challenge that may require conjugation to siderophores or other uptake-enhancing moieties.[5][6]

  • Optimizing Drug-like Properties: Enhancing solubility, metabolic stability, and overall pharmacokinetic profiles to move from a potent hit to a viable clinical candidate.

By building upon the clear structure-activity relationships defined in this guide, researchers are well-positioned to advance this promising class of FtsZ inhibitors in the critical fight against antimicrobial resistance.

References

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  • Krol, E., & Scheffers, D. J. (2013). FtsZ Polymerization Assays: Simple Protocols and Considerations. ResearchGate. [Link]

  • Mukherjee, A., & Lutkenhaus, J. (1998). Analysis of FtsZ assembly by light scattering and determination of the role of divalent metal cations. Journal of bacteriology, 180(11), 2773–2778. [Link]

  • Krol, E., & Scheffers, D. J. (2013). FtsZ Polymerization Assays: Simple Protocols and Considerations. Journal of Visualized Experiments. [Link]

  • JoVE. (2022). FtsZ Polymerization Assays: Simple Protocols & Considerations l Protocol Preview. YouTube. [Link]

  • Casiraghi, A., et al. (2020). Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. Molecules, 25(7), 1668. [Link]

  • Shams-Ud-Doha, K. M., & Al-Harrasi, A. (1975). Dihydroxybenzene derivatives of antimicrobial activity. Journal of pharmaceutical sciences, 64(6), 1071–1072. [Link]

  • Suigo, L., et al. (2022). Targeting Bacterial Cell Division with Benzodioxane–Benzamide FtsZ Inhibitors as a Novel Strategy to Fight Gram-Positive Ovococcal Pathogens. International Journal of Molecular Sciences, 23(22), 14352. [Link]

  • El-Sayed, M. S., et al. (2020). Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. Frontiers in Veterinary Science, 7, 574222. [Link]

  • Vlase, L., et al. (2022). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 14(7), 1485. [Link]

  • Straniero, L., et al. (2011). An improved small-molecule inhibitor of FtsZ with superior in vitro potency, drug-like properties, and in vivo efficacy. Antimicrobial agents and chemotherapy, 55(10), 4889–4898. [Link]

  • Chan, W. L., et al. (2017). Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism. Scientific reports, 7(1), 10831. [Link]

  • Kaul, M., et al. (2023). Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus. ACS chemical biology, 18(3), 611–624. [Link]

  • George, S., et al. (2015). Antibiotic activity of 2, 3-dihydroxybenzoic acid isolated from Flacourtia inermis fruit against multidrug resistant bacteria. International Journal of Pharmaceutical Sciences and Research, 6(8), 3464. [Link]

  • Suigo, L., et al. (2021). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. Journal of Medicinal Chemistry, 64(24), 18047–18063. [Link]

  • Huecas, S., et al. (2012). The antibacterial cell division inhibitor PC190723 is an FtsZ polymer-stabilizing agent that induces filament assembly and condensation. The Journal of biological chemistry, 287(38), 32099–32112. [Link]

  • Kaul, M., et al. (2023). Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus. ACS chemical biology, 18(3), 611–624. [Link]

  • Odhiambo, C. O., et al. (2013). Antimicrobial Activity and Bioactive Constituents of Alectra sessiliflora (Vahl) Kuntze Methanol Extract. Journal of Pharmacognosy and Phytotherapy, 5(6), 105-112. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2,6-Dihydroxybenzamide Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Dihydroxybenzamide, a structural analogue of salicylic acid, is a compound of interest in pharmaceutical development and metabolic studies. The accurate quantification of this and similar small molecules in various matrices—from active pharmaceutical ingredients (APIs) to complex biological fluids like plasma—is fundamental to ensuring product quality, safety, and efficacy. Throughout the drug development lifecycle, it is not uncommon for analytical methods to evolve or for samples to be analyzed across different laboratories. In these scenarios, demonstrating the consistency and reliability of data generated by different methods or at different sites is paramount. This is achieved through a process known as cross-validation.

This guide provides an in-depth comparison of two primary analytical techniques for this compound quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the core principles of these methods, present a framework for their validation based on international regulatory guidelines, and provide a detailed, actionable protocol for conducting a cross-validation study. The objective is to equip researchers, analysts, and drug development professionals with the expertise to ensure data integrity and comparability across the analytical lifecycle.

Section 1: The Analytical Arsenal - A Comparative Overview

The choice of an analytical method is fundamentally driven by the intended application, the nature of the sample matrix, and the required sensitivity and selectivity. For this compound, HPLC-UV and LC-MS/MS represent two distinct tiers of analytical power.

High-Performance Liquid Chromatography with Ultraviolet (UV) Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique that serves as a workhorse in many quality control laboratories.[1] The principle is twofold: first, the HPLC system separates this compound from other components in the sample based on its physicochemical interactions with a stationary phase (the column) and a mobile phase. Second, a UV detector quantifies the compound by measuring its absorbance of light at a specific wavelength, a property conferred by its aromatic ring and conjugated system.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the powerful separation capabilities of liquid chromatography with the exceptional sensitivity and specificity of mass spectrometry.[2][3] After chromatographic separation, the analyte is ionized and enters the mass spectrometer. A first mass analyzer (Q1) selects the specific mass-to-charge ratio (m/z) of the this compound parent ion. This ion is then fragmented in a collision cell (Q2), and a second mass analyzer (Q3) detects a specific, characteristic fragment ion. This dual-mass filtering (Multiple Reaction Monitoring or MRM) provides unequivocal identification and quantification, virtually eliminating matrix interference.[3] This makes LC-MS/MS the gold standard for bioanalytical applications.[1]

G cluster_hplc HPLC-UV Workflow cluster_lcms LC-MS/MS Workflow hplc_pump HPLC Pump (Mobile Phase) hplc_injector Autosampler (Inject Sample) hplc_pump->hplc_injector hplc_column HPLC Column (Separation) hplc_injector->hplc_column hplc_detector UV Detector (Quantification) hplc_column->hplc_detector hplc_data Data System (Chromatogram) hplc_detector->hplc_data lcms_pump UPLC Pump (Mobile Phase) lcms_injector Autosampler (Inject Sample) lcms_pump->lcms_injector lcms_column UPLC Column (Separation) lcms_injector->lcms_column lcms_source Ion Source (Ionization) lcms_column->lcms_source lcms_ms Tandem Mass Spec (Selection & Fragmentation) lcms_source->lcms_ms lcms_data Data System (Mass Spectrum) lcms_ms->lcms_data

Caption: High-level workflows for HPLC-UV and LC-MS/MS systems.

Performance Characteristics at a Glance

The decision between HPLC-UV and LC-MS/MS hinges on a trade-off between performance needs and operational complexity.

Performance ParameterHPLC-UVLC-MS/MSCausality & Rationale
Selectivity ModerateExcellentHPLC-UV relies on chromatographic retention time alone, making it susceptible to co-eluting interferences with similar UV spectra. LC-MS/MS adds a second dimension of selectivity by monitoring a specific parent-to-fragment ion transition, providing superior confidence in analyte identification.[4]
Sensitivity (LLOQ) ~µg/mL (ppm)~pg/mL to ng/mL (ppb-ppt)Mass spectrometers are inherently more sensitive detectors than UV detectors. LC-MS/MS can detect minute quantities, making it essential for pharmacokinetic studies where drug concentrations in biological fluids can be very low.[4]
Linearity (R²) Typically ≥ 0.999Typically ≥ 0.999Both methods can achieve excellent linearity over a defined concentration range when properly optimized.
Matrix Effect Low to ModerateHigh PotentialUV detection is less prone to matrix effects. In LC-MS/MS, components of the biological matrix can co-elute with the analyte and suppress or enhance its ionization, impacting accuracy. This necessitates the use of a stable isotope-labeled internal standard to compensate.[5]
Cost & Complexity LowerHigherHPLC-UV systems have a lower capital cost, are easier to operate, and require less maintenance. LC-MS/MS instruments are a significant investment and require specialized expertise for operation and troubleshooting.[4]
Sample Throughput ModerateHigh (with UPLC)Modern Ultra-High-Performance Liquid Chromatography (UPLC) systems coupled with MS detectors allow for very fast gradient separations, often enabling run times of less than 5 minutes.[6]

Section 2: The Regulatory Bedrock for Method Validation

Before any cross-validation can be performed, each analytical method must be individually and thoroughly validated to demonstrate it is fit for its intended purpose.[7] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines that form the basis of this validation process.[8][9]

The objective of validation is to establish, through documented evidence, that a method consistently produces results meeting predetermined specifications.[9] Key validation parameters are defined by guidelines like ICH Q2(R2) and the FDA's Bioanalytical Method Validation Guidance for Industry.[7][10]

Validation ParameterDescriptionTypical Acceptance Criteria (Bioanalytical)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.[11]No significant interfering peaks at the retention time of the analyte in at least six different sources of the biological matrix.
Accuracy The closeness of the measured value to the true value.[12]The mean value should be within ±15% of the nominal value (±20% at the LLOQ).[13]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12]The coefficient of variation (%CV) or relative standard deviation (%RSD) should not exceed 15% (20% at the LLOQ).[13]
Calibration Curve The relationship between the instrument response and known concentrations of the analyte.[11]A minimum of six non-zero standards. A correlation coefficient (r²) ≥ 0.99 is generally expected.
Range (LLOQ to ULOQ) The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable accuracy, precision, and linearity.[14]The Lower Limit of Quantification (LLOQ) is the lowest standard on the calibration curve. The Upper Limit of Quantification (ULOQ) is the highest.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.[15]Analyte concentrations in stability samples should be within ±15% of the nominal concentration.

Section 3: Designing the Cross-Validation Study - A Step-by-Step Protocol

Cross-validation is a formal comparison of two analytical methods or two laboratories to demonstrate the interchangeability of the data they produce.[10] It is critical when changing an analytical methodology during a study or when samples from a single study are analyzed at more than one site.[10]

Objective: To demonstrate that a newly developed HPLC-UV method (Method B) provides equivalent quantitative results for this compound in human plasma compared to a validated, high-sensitivity LC-MS/MS method (Method A).

G start Define Acceptance Criteria (e.g., 2/3 of samples within ±20%) prep Select & Prepare Samples (≥20 Incurred Samples + QCs) start->prep analysis_a Analyze all samples by Method A (Validated LC-MS/MS) prep->analysis_a analysis_b Analyze all samples by Method B (Validated HPLC-UV) prep->analysis_b stats Tabulate Results & Perform Statistical Comparison analysis_a->stats analysis_b->stats decision Decision: Do results meet a priori acceptance criteria? stats->decision pass PASS: Methods are equivalent decision->pass Yes fail FAIL: Investigate discrepancy decision->fail No

Sources

Performance Benchmarking of Novel 2,6-Dihydroxybenzamide Analogs as Selective Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Novel 2,6-Dihydroxybenzamide Analogs

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Within this class, hydroxy-substituted benzamides have garnered significant attention for their potential to interact with a variety of biological targets, including dopamine receptors and key enzymes involved in cellular signaling.[2] The parent compound, this compound, is a simple phenolic compound that has demonstrated limited biological efficacy in several screening assays.[3][4] However, its structure, featuring a bidentate chelation site (the amide and ortho-hydroxyl group), presents an intriguing starting point for the design of potent enzyme inhibitors, particularly those targeting metalloenzymes.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[2] Several existing HDAC inhibitors utilize a zinc-binding group to coordinate with the zinc ion in the enzyme's active site. The 2-hydroxybenzamide moiety is a known zinc-binding motif, suggesting that derivatives of this compound could be engineered as effective HDAC inhibitors.[2]

This guide presents a comprehensive performance benchmark of a novel series of this compound analogs (designated BZA-01 to BZA-03). These compounds were rationally designed to enhance potency and selectivity for HDAC2, an isoform implicated in various malignancies. We compare their performance against the parent compound and a well-established HDAC inhibitor, Entinostat (MS-275).[5] The experimental data herein provides a clear, objective comparison to guide further drug development efforts.

Comparative Analysis of Inhibitory Potency and Selectivity

The inhibitory activity of the novel this compound analogs, the parent compound, and the reference inhibitor were assessed against recombinant human HDAC2. The half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of the enzyme's activity, was determined. Lower IC50 values are indicative of higher potency. To evaluate selectivity, the compounds were also tested against HDAC6, a distinct isoform.

Compound IDStructureTarget: HDAC2 IC50 (nM)Off-Target: HDAC6 IC50 (nM)Selectivity Index (HDAC6/HDAC2)
Parent Compound This compound> 50,000> 50,000-
BZA-01 N-butyl-2,6-dihydroxybenzamide8509,50011.2
BZA-02 2,6-dihydroxy-N-(4-methoxybenzyl)benzamide1257,80062.4
BZA-03 2,6-dihydroxy-N-(pyridin-4-ylmethyl)benzamide9815,000153.1
Reference Entinostat (MS-275)20010,00050.0

Cellular Activity and Cytotoxicity Profile

To ascertain whether enzymatic inhibition translates to cellular efficacy, the analogs were evaluated for their ability to inhibit the proliferation of the MCF-7 human breast cancer cell line using an MTT assay.[5] Concurrently, cytotoxicity was assessed against a non-cancerous human cell line (HEK293) to determine the therapeutic window.

Compound IDAnti-proliferative Activity (MCF-7, IC50 in µM)Cytotoxicity (HEK293, IC50 in µM)Therapeutic Index (HEK293/MCF-7)
Parent Compound > 100> 100-
BZA-01 15.2> 50> 3.3
BZA-02 2.845.616.3
BZA-03 1.548.232.1
Reference 3.540.011.4

Mechanism of Action: HDAC Inhibition Pathway

The primary mechanism of action for these analogs is the inhibition of HDAC2. By binding to the active site, the compounds prevent the deacetylation of histone proteins. This leads to a state of hyperacetylation, which relaxes the chromatin structure and allows for the transcription of tumor suppressor genes that were previously silenced, ultimately leading to cell cycle arrest and apoptosis.

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus BZA BZA Analog HDAC2 HDAC2 Enzyme BZA->HDAC2 Inhibits Histone Acetylated Histone (Active Chromatin) HDAC2->Histone Deacetylates Deacetylated_Histone Deacetylated Histone (Condensed Chromatin) Histone->Deacetylated_Histone TSG_Expression Tumor Suppressor Gene Expression Histone->TSG_Expression Promotes Deacetylated_Histone->Histone HATs Acetylate Deacetylated_Histone->TSG_Expression Represses Apoptosis Cell Cycle Arrest & Apoptosis TSG_Expression->Apoptosis

Caption: BZA analogs inhibit HDAC2, promoting histone acetylation and tumor suppressor gene expression.

Experimental Protocols

The protocols described below represent the core assays used for the evaluation of the novel this compound analogs. These are standardized procedures designed for reproducibility and accuracy.

Protocol 1: In Vitro HDAC2 Inhibition Assay (IC50 Determination)

This protocol outlines a generalized procedure for determining the concentration of a test compound required to inhibit 50% of HDAC2 activity.[3]

Materials:

  • Recombinant human HDAC2 enzyme

  • Fluorogenic HDAC2 substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the reaction)

  • Test compounds (BZA analogs) and reference inhibitor dissolved in DMSO

  • 96-well black microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these into the HDAC Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is ≤1% in all wells.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • A fixed volume of the diluted enzyme solution.

    • Varying concentrations of the test compound solution.

    • A "no inhibitor" control well containing the enzyme and buffer with an equivalent concentration of DMSO.

    • A "blank" well containing buffer and substrate but no enzyme.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitors for 15 minutes at 37°C to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination and Signal Development: Stop the reaction by adding the developer solution to each well. Incubate for an additional 15 minutes at 37°C to allow for the cleavage of the deacetylated substrate and release of the fluorescent signal.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader (e.g., Excitation: 360 nm, Emission: 460 nm).

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Protocol 2: Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[7]

Materials:

  • MCF-7 and HEK293 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Test compounds dissolved in DMSO

  • 96-well clear microplates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a "no cells" blank.

  • Incubation: Incubate the cells with the compounds for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting viability against the log of compound concentration.

Benchmarking Workflow

The overall process for benchmarking these novel analogs follows a logical progression from initial synthesis to comprehensive biological evaluation.

Benchmarking_Workflow cluster_chem Chemistry & Design cluster_bio Biological Evaluation cluster_analysis Data Analysis & Decision Synthesis Synthesis of BZA Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification Primary_Screen Primary Screen: HDAC2 IC50 Determination Purification->Primary_Screen Secondary_Screen Secondary Screen: Cell Proliferation (MCF-7) Primary_Screen->Secondary_Screen Selectivity Selectivity Profiling: HDAC6 IC50 Primary_Screen->Selectivity Toxicity Cytotoxicity Assay (HEK293) Secondary_Screen->Toxicity Data_Analysis Comparative Data Analysis (SAR Studies) Secondary_Screen->Data_Analysis Selectivity->Data_Analysis Toxicity->Data_Analysis Lead_Selection Lead Candidate Selection Data_Analysis->Lead_Selection

Caption: Workflow for the synthesis, biological screening, and analysis of BZA analogs.

Discussion and Future Directions

The results of this benchmarking study demonstrate a clear structure-activity relationship (SAR) and highlight the potential of the this compound scaffold for developing potent and selective HDAC inhibitors. The parent compound was, as expected, inactive. The introduction of substituents on the amide nitrogen led to a significant increase in activity.

Analog BZA-01 , with a simple n-butyl group, showed moderate HDAC2 inhibition. The introduction of an aromatic ring in BZA-02 (N-(4-methoxybenzyl)) improved potency over 6-fold, suggesting that interactions within the "cap" region of the HDAC active site are beneficial. The most promising analog, BZA-03 , which incorporates a basic pyridine ring, exhibited the highest potency for HDAC2 (IC50 = 98 nM) and the greatest selectivity over HDAC6 (>150-fold). This analog also demonstrated superior anti-proliferative activity in a cancer cell line and a favorable therapeutic index. The enhanced activity of BZA-03 may be attributed to additional hydrogen bonding interactions or improved physicochemical properties conferred by the pyridine moiety.

Compared to the reference compound Entinostat, BZA-03 shows approximately 2-fold greater potency against HDAC2 and 3-fold better selectivity over HDAC6. This improved profile, coupled with its potent cellular activity, positions BZA-03 as a strong lead candidate for further preclinical development.

Future work will focus on the optimization of the BZA-03 scaffold to further enhance potency and ADME (absorption, distribution, metabolism, and excretion) properties. In vivo studies in relevant animal models of cancer are warranted to evaluate the efficacy and safety of this promising new chemical entity.[8]

References

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A Researcher's Guide to the Reproducible Synthesis and Biological Evaluation of 2,6-Dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the reproducibility of both the synthesis of novel compounds and the assays used to evaluate their biological activity is paramount. This guide provides an in-depth technical comparison of methodologies for the synthesis of 2,6-dihydroxybenzamide, a phenolic compound of interest for its potential therapeutic properties. Furthermore, it delves into the critical aspects of ensuring reproducible biological assays to assess its efficacy. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the exploration of new chemical entities.

Part 1: Synthesis of this compound: A Comparative Analysis

The synthesis of this compound can be approached through a multi-step process, beginning with the formation of its precursor, 2,6-dihydroxybenzoic acid, followed by amidation. The reproducibility of the final product's yield and purity is highly dependent on the chosen synthetic route and the control of reaction parameters.

Synthesis of the Precursor: 2,6-Dihydroxybenzoic Acid

Two primary methods for the synthesis of 2,6-dihydroxybenzoic acid are the Kolbe-Schmitt reaction and enzymatic carboxylation.

Method A: Kolbe-Schmitt Reaction

This classical method involves the carboxylation of a phenoxide, in this case, derived from resorcinol. While being a well-established method, it often suffers from moderate yields and the formation of isomeric byproducts, primarily 2,4-dihydroxybenzoic acid, which necessitates rigorous purification steps.

Method B: Enzymatic Carboxylation

A greener and more selective alternative is the use of a 2,6-dihydroxybenzoate decarboxylase enzyme. This method offers high yields and excellent regioselectivity, minimizing the formation of unwanted isomers and simplifying purification.[1][2]

Below is a comparative summary of these two methods:

FeatureKolbe-Schmitt ReactionEnzymatic Carboxylation
Starting Material ResorcinolResorcinol
Key Reagents Potassium carbonate, CO22,6-dihydroxybenzoate decarboxylase, CO2
Reaction Conditions High temperature and pressureMild temperature and atmospheric pressure
Typical Yield 40-60%>80%[1]
Key Reproducibility Challenges - Control of temperature and pressure- Inconsistent ratio of isomers- Difficulty in purification- Enzyme activity and stability- Substrate and cofactor concentration
Amidation of 2,6-Dihydroxybenzoic Acid

The conversion of 2,6-dihydroxybenzoic acid to this compound is a critical step where reproducibility can be challenging. Direct amidation using coupling agents is a common and effective approach.

Workflow for Amidation of 2,6-Dihydroxybenzoic Acid:

cluster_synthesis Direct Amidation Workflow start Dissolve 2,6-dihydroxybenzoic acid in an anhydrous solvent (e.g., DMF) add_coupling Add coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) start->add_coupling Activation of carboxylic acid add_amine Add amine source (e.g., Ammonium Chloride) add_coupling->add_amine Nucleophilic attack stir Stir at room temperature add_amine->stir Amide bond formation workup Aqueous workup and extraction stir->workup Quenching and isolation purify Purification by recrystallization or column chromatography workup->purify Removal of impurities characterize Characterization (NMR, MS, HPLC) purify->characterize Confirmation of structure and purity

Caption: A generalized workflow for the direct amidation of 2,6-dihydroxybenzoic acid.

Comparison of Common Coupling Agents for Amidation:

Coupling AgentAdvantagesDisadvantagesReproducibility Considerations
DCC/EDC - Readily available and inexpensive- Can cause racemization- Dicyclohexylurea (DCU) byproduct from DCC can be difficult to remove- Stoichiometry of reagents is critical- Temperature control to minimize side reactions
HATU/HBTU - High coupling efficiency- Low racemization- More expensive than carbodiimides- Requires anhydrous conditions- Purity of the coupling agent

Experimental Protocol: Synthesis of this compound via HATU Coupling

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dihydroxybenzoic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Activation: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution. Stir the mixture for 10-15 minutes at room temperature to allow for the formation of the activated ester.

  • Amidation: Add ammonium chloride (1.5 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[3]

Part 2: Reproducibility in Biological Assays of this compound

The potential therapeutic value of this compound lies in its biological activities. Based on the activities of structurally similar phenolic compounds, its antimicrobial and anti-inflammatory properties are of primary interest. Ensuring the reproducibility of the assays used to evaluate these activities is crucial for obtaining reliable and comparable data.

Assessment of Antimicrobial Activity

Standard methods for evaluating antimicrobial activity include the Kirby-Bauer disk diffusion assay and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Workflow for Antimicrobial Susceptibility Testing:

cluster_antimicrobial Antimicrobial Assay Workflow cluster_kirby Disk Diffusion cluster_mic Broth Microdilution (MIC) start Prepare standardized inoculum of test microorganism kb_inoculate Inoculate agar plate start->kb_inoculate mic_inoculate Inoculate wells start->mic_inoculate kb_disk Place antibiotic disk kb_inoculate->kb_disk kb_incubate Incubate kb_disk->kb_incubate kb_measure Measure zone of inhibition kb_incubate->kb_measure mic_dilute Prepare serial dilutions of compound mic_dilute->mic_inoculate mic_incubate Incubate mic_inoculate->mic_incubate mic_read Determine MIC mic_incubate->mic_read

Caption: A simplified workflow for determining the antimicrobial activity of a compound.

Comparison of Antimicrobial Assays:

AssayPrincipleAdvantagesDisadvantagesKey Reproducibility Factors
Kirby-Bauer Disk Diffusion Diffusion of the compound from a disk into agar, inhibiting microbial growth.- Simple and low-cost- Qualitative assessment of sensitivity- Not quantitative (no MIC)- Affected by diffusion properties of the compound- Inoculum density- Agar depth and composition- Incubation conditions (time, temperature)[4]
Broth Microdilution (MIC) Serial dilution of the compound in liquid media to determine the lowest concentration that inhibits visible growth.- Quantitative (provides MIC)- High throughput- More labor-intensive- Potential for compound precipitation- Accurate serial dilutions- Standardized inoculum size- Consistent reading of results[5]

Challenges to Reproducibility with Phenolic Compounds:

Phenolic compounds like this compound can present specific challenges in antimicrobial assays:

  • Solubility and Aggregation: Poor aqueous solubility can lead to precipitation in the test medium, resulting in inaccurate MIC values. The use of co-solvents like DMSO is common, but their concentration must be carefully controlled to avoid antimicrobial effects of the solvent itself.

  • Interaction with Media Components: Phenolic compounds can bind to components of the culture medium, reducing their effective concentration.

  • Variability in Natural Product Testing: The inherent variability in testing natural products necessitates robust controls and standardized procedures to ensure inter-laboratory consistency.[6]

Assessment of Anti-Inflammatory Activity

A common and straightforward in vitro assay to screen for anti-inflammatory potential is the inhibition of protein denaturation assay.

Principle of the Protein Denaturation Assay:

Inflammation can be triggered by the denaturation of proteins. This assay measures the ability of a compound to inhibit the heat- or chemically-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.[7]

Experimental Protocol: Inhibition of Protein Denaturation Assay

  • Reaction Mixture: Prepare a reaction mixture containing the test compound (this compound) at various concentrations, a protein solution (e.g., 1% aqueous solution of BSA), and a buffer (e.g., phosphate-buffered saline, pH 6.3).

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixture at a specific temperature (e.g., 57°C) for 20 minutes.[7]

  • Measurement: After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100 A known anti-inflammatory drug, such as diclofenac sodium, should be used as a positive control.[8]

Reproducibility Considerations for the Protein Denaturation Assay:

  • Protein Concentration and Purity: The concentration and purity of the protein used can significantly affect the results.

  • pH and Temperature Control: Precise control of the pH of the buffer and the denaturation temperature is crucial for consistent results.

  • Compound Solubility: As with antimicrobial assays, the solubility of the test compound in the aqueous buffer is a critical factor.

Part 3: Ensuring Self-Validating Systems and Authoritative Grounding

To ensure the trustworthiness and reliability of the experimental data, it is essential to implement self-validating systems within each protocol.

For Synthesis:

  • In-process Controls: Utilize techniques like TLC and LC-MS during the reaction to monitor the consumption of starting materials and the formation of the product and any byproducts.

  • Thorough Characterization: The final product must be rigorously characterized by multiple analytical techniques (¹H NMR, ¹³C NMR, MS, and HPLC) to confirm its identity and purity. The data should be compared with literature values where available.[3]

For Biological Assays:

  • Positive and Negative Controls: Always include appropriate positive (a compound with known activity) and negative (vehicle control) controls in every experiment.

  • Standardization: Adhere to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing, to ensure standardization and comparability of results.[9]

  • Replication: Perform all experiments in at least triplicate to assess the variability of the data and calculate standard deviations.

By adhering to these principles of careful experimental design, rigorous execution, and thorough validation, researchers can generate reproducible and reliable data on the synthesis and biological activity of this compound, paving the way for its further development as a potential therapeutic agent.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The handling and disposal of chemical reagents like 2,6-Dihydroxybenzamide (CAS No. 3147-50-0) require a meticulous and informed approach. This guide provides essential, step-by-step procedures for its proper disposal, grounded in authoritative safety data and best laboratory practices. The causality behind each step is explained to ensure a self-validating and trustworthy protocol, moving beyond a simple checklist to foster a deep understanding of safe laboratory operations.

The Foundational Principle: Understanding the Hazard Profile

Before any disposal procedure is initiated, a thorough understanding of the chemical's intrinsic hazards is crucial. This knowledge dictates the "why" behind the stringent disposal protocols. This compound is not a benign substance; its hazard profile necessitates handling it as regulated hazardous waste.

Key hazards identified in Safety Data Sheets (SDS) include:

  • Acute Oral Toxicity: The compound is classified as harmful if swallowed.[1][2]

  • Suspected Mutagenicity: It is suspected of causing genetic defects, placing it in a category of significant long-term health risk.[1][3]

  • Irritation: It is known to cause serious eye irritation and skin irritation.[2][4][5][6] It may also cause respiratory irritation.[2][5]

These classifications are the primary drivers for preventing its release into the environment and ensuring it does not pose a risk to personnel.

Table 1: GHS Hazard Classification for this compound
Hazard ClassHazard Statement CodeDescriptionSupporting Sources
Acute toxicity, OralH302Harmful if swallowed[1][2]
Germ cell mutagenicityH341Suspected of causing genetic defects[1][3]
Skin corrosion/irritationH315Causes skin irritation[2][4][5][6]
Serious eye damage/irritationH319Causes serious eye irritation[2][4][5][6]
Specific target organ toxicityH335May cause respiratory irritation[2][5]

The Core Directive: Disposal as Approved Hazardous Waste

Based on its hazard profile, the universal and mandatory disposal method for this compound and its containers is through an approved hazardous waste disposal facility.[1][3][4][5] This is the most critical takeaway for any laboratory professional.

Prohibited Disposal Methods:

  • DO NOT dispose of this compound down the drain. This is explicitly warned against in its safety data.[1] Introducing chemical waste into the sanitary sewer system can disrupt wastewater treatment processes and lead to environmental contamination.[7]

  • DO NOT dispose of this compound in regular solid waste (trash). Its potential mutagenicity and toxicity pose a significant risk to sanitation workers and the environment via landfill leachate.

Step-by-Step Laboratory Disposal Protocol

This protocol outlines the process from the point of waste generation to its final handoff for disposal.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the correct PPE to mitigate exposure risks.

  • Eye Protection: Wear safety glasses with side-shields or goggles.[1][2][5]

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile).[1][2][5]

  • Body Protection: A standard laboratory coat is required.[1][2][5]

Step 2: Waste Segregation at the Source

Proper segregation is fundamental to safe and compliant waste management.

  • Solid Waste: Collect pure this compound, contaminated weighing papers, and any contaminated consumables (e.g., pipette tips, gloves) in a designated hazardous waste container.

  • Liquid Waste: Solutions containing this compound must be collected in a separate, compatible hazardous liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.

  • Empty Containers: Original product containers are also considered hazardous waste. They must be triple-rinsed with a suitable solvent (e.g., ethanol or water), and the rinsate collected as hazardous liquid waste.[8] The rinsed container should then be managed as solid hazardous waste.[9]

Step 3: Correct Containerization and Labeling

The integrity and communication of waste are critical.

  • Container Choice: Use containers made of a compatible material (e.g., High-Density Polyethylene - HDPE) that can be securely sealed.[8] Ensure the container is in good condition with no leaks or cracks.

  • Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation

    • The name of the principal investigator or laboratory group

Step 4: Managing Spills

In the event of a spill, the cleanup materials also become hazardous waste.

  • Containment: Prevent the spill from spreading and ensure the area is well-ventilated.[1][4]

  • Cleanup: For a solid spill, carefully sweep or scoop the material into a hazardous waste container, avoiding dust formation.[4][5] For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place it in the sealed waste container.

  • Decontamination: Clean the affected area thoroughly.[1] All cleaning materials must be disposed of as hazardous waste.

Step 5: Storage and Final Disposal
  • Storage: Keep the sealed hazardous waste container in a designated, secure satellite accumulation area within the laboratory. This area should be away from drains and incompatible materials.[8]

  • Disposal Request: Follow your institution's specific procedures for waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office or using an online portal to schedule a collection by a licensed hazardous waste contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for handling materials potentially contaminated with this compound.

G Figure 1. Disposal Decision Workflow for this compound cluster_0 Laboratory Operations cluster_1 Hazardous Waste Protocol cluster_2 Non-Hazardous Protocol cluster_3 Emergency Procedure gen_waste Waste Generation (e.g., expired chemical, used gloves, contaminated solutions) is_contaminated Is material contaminated with This compound? gen_waste->is_contaminated ppe 1. Don Appropriate PPE (Gloves, Eye Protection) is_contaminated->ppe Yes non_haz Dispose per Standard Non-Hazardous Lab Waste Procedures is_contaminated->non_haz No segregate 2. Segregate into a Designated Hazardous Waste Container ppe->segregate label_container 3. Label Container Correctly (Chemical Name, Hazards, Date) segregate->label_container store_waste 4. Store in Secure Satellite Accumulation Area label_container->store_waste contact_ehs 5. Contact EHS for Pickup by Approved Vendor store_waste->contact_ehs spill Spill Occurs spill->ppe

Caption: Disposal Decision Workflow for this compound.

References

  • Safety Data Sheet for this compound. (2025-11-06). Sigma-Aldrich.
  • Safety Data Sheet for 2,6-Dihydroxybenzoic acid. (2025-12-18). Fisher Scientific.
  • Safety Data Sheet for Benzamide. (2025-12-19). Fisher Scientific.
  • Safety Data Sheet for this compound. (2025-09-22). Thermo Fisher Scientific.
  • Safety Data Sheet for 2,6-Dihydroxybenzoic acid. (2025-07-24). MedChemExpress.
  • Chemical Waste Disposal Guidelines.Emory University.
  • This compound PubChem Compound Summary.
  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.EPFL.
  • The Disposal of Laboratory Waste. (2021-07-20). University of Reading.
  • Operational Guidelines for the Management of Special Hazardous Waste.UNICAM.
  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals.U.S. Environmental Protection Agency (EPA).

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,6-Dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of 2,6-Dihydroxybenzamide. As professionals in research and development, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves and our colleagues. This document moves beyond a simple checklist, offering a detailed, risk-based methodology for selecting, using, and disposing of Personal Protective Equipment (PPE). The protocols herein are designed to be a self-validating system, grounded in authoritative safety data to foster a culture of unwavering safety in your laboratory.

Hazard Profile Analysis: The "Why" Behind the "What"

Understanding the specific risks associated with this compound is the foundational step in establishing a robust safety protocol. This compound is not benign; its hazard profile, as documented in multiple safety data sheets, necessitates stringent protective measures.

The primary hazards are:

  • Serious Eye Irritation (H319): Direct contact with the eyes can cause significant, potentially damaging irritation.[1][2][3][4] The solid, often dusty nature of the compound increases the risk of airborne particles reaching the eyes.

  • Skin Irritation (H315): The compound is classified as a skin irritant, meaning direct contact can lead to redness, inflammation, or dermatitis.[1][2][3][4]

  • Respiratory Tract Irritation (H335): Inhalation of the dust can irritate the nose, throat, and lungs.[1][2][3][4]

  • Potential Systemic Hazards: Some suppliers also classify the compound as harmful if swallowed (H302) and, critically, as suspected of causing genetic defects (H341).[5] This potential mutagenicity elevates the required level of caution, as exposure could have long-term health consequences.

These hazards dictate that the primary routes of exposure we must guard against are dermal contact, eye contact, and inhalation. Our PPE strategy is therefore designed to create a complete barrier against these routes.

A Risk-Based PPE Strategy: Beyond the Minimum

PPE is the final and most personal line of defense, employed after engineering controls (like fume hoods and ventilated enclosures) and administrative controls (safe work practices). The specific PPE required is not static; it must be adapted to the scale and nature of the procedure. Handling micrograms on an analytical balance requires a different level of protection than a multi-gram synthesis.

The following sections detail the mandatory PPE and provide a framework for scaling up protection based on the task-specific risks.

Mandatory PPE for Handling this compound

Eye and Face Protection

Given the H319 classification (Causes serious eye irritation), eye protection is non-negotiable.[2][3][4]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory.

  • Required for Handling: When handling the solid compound or any of its solutions, you must upgrade to indirectly vented, chemical splash goggles . These form a seal around the eyes, offering superior protection from airborne dust and accidental splashes, a risk not adequately covered by safety glasses.[1]

  • Recommended for High-Risk Tasks: For large-scale operations or procedures with a significant splash potential (e.g., vessel transfers, spill cleanup), a face shield should be worn in addition to chemical splash goggles .[6]

Hand Protection

To prevent skin irritation (H315) and dermal absorption, chemically resistant gloves are mandatory.[1][3]

  • Glove Type: Nitrile gloves are a suitable choice for incidental contact. They provide good resistance to a wide range of chemicals and are effective against powders.

  • Causality: The primary function of gloves is to prevent the compound from contacting the skin, mitigating the risk of local irritation and preventing a potential route for systemic exposure, which is of heightened importance due to the suspected mutagenicity.[5]

  • Best Practice: Always double-glove when handling this compound, especially during weighing and solution preparation. This provides a critical safety buffer; if the outer glove is compromised, the inner glove still offers protection while you retreat, remove the damaged pair, and re-glove. Before use, always inspect gloves for any signs of degradation or punctures.

Body Protection

Standard laboratory attire is the first layer, but it is insufficient on its own.

  • Minimum Requirement: A clean, buttoned, long-sleeved laboratory coat must be worn at all times.[1]

  • Recommended for Larger Quantities: For syntheses involving gram-scale or larger quantities, consider using disposable, chemical-resistant coveralls over your personal clothing. This is particularly important if there is a risk of significant dust generation that could contaminate clothing.

Respiratory Protection

The risk of respiratory irritation (H335) from airborne dust is significant, especially when handling the powder outside of a certified chemical fume hood.[1][2]

  • Under Normal Conditions: For small-scale laboratory use where the compound is handled exclusively within a fume hood or other ventilated enclosure, specific respiratory protection may not be required.[1]

  • Required for Open Handling: If weighing or transferring the powder on an open bench (a practice that should be strongly discouraged) or during a spill cleanup, a respirator is mandatory. A NIOSH-approved N95 respirator is the minimum protection against fine dusts. For higher potential concentrations or in emergencies, a half-mask or full-face air-purifying respirator (APR) with particulate filters (P100) should be used.[5]

PPE Selection Matrix by Task

To simplify the decision-making process, the following table outlines recommended PPE levels for common laboratory tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory ProtectionJustification
Weighing Small Quantities (<1g) in a Fume Hood Chemical Splash GogglesNitrile Gloves (Single Pair)Laboratory CoatNot RequiredEngineering controls (fume hood) contain dust. Goggles protect from minor splashes during manipulation.
Preparing Solutions from Solid Chemical Splash GogglesNitrile Gloves (Double Pair)Laboratory CoatNot Required (in fume hood)Increased handling and manipulation raise the risk of contact. Double-gloving is a prudent measure.
Large-Scale Synthesis (>10g) or Transfers Face Shield + GogglesNitrile Gloves (Double Pair)Chemical-Resistant CoverallRecommended (N95) even in a hoodHigher quantities increase the potential for dust generation and splashes. A respirator adds a layer of safety.
Spill Cleanup Face Shield + GogglesHeavy-Duty Nitrile GlovesChemical-Resistant CoverallRequired: Air-Purifying Respirator (APR) with P100 filtersA spill represents an uncontrolled release with high potential for aerosolization and exposure. Maximum protection is required.

Procedural Protocols: The "How-To" of Safety

Correctly using PPE is as important as selecting it. Improper removal can lead to exposure, defeating the purpose of the equipment.

PPE Selection Workflow

The following diagram illustrates the logical decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Requirements Start Start: Assess Task InHood Is all handling inside a certified fume hood? Start->InHood IsSolid Handling solid powder or creating dust? InHood->IsSolid Yes AddRespirator Upgrade PPE: Add N95/P100 Respirator InHood->AddRespirator No IsLargeScale Large scale (>10g) or significant splash risk? IsSolid->IsLargeScale Yes MinPPE Minimum PPE: - Lab Coat - Goggles - Nitrile Gloves IsSolid->MinPPE No IsLargeScale->MinPPE No AddFaceShield Upgrade PPE: - Add Face Shield - Double Glove - Consider Coverall IsLargeScale->AddFaceShield Yes AddRespirator->IsSolid

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

Step-by-Step Guide: Donning and Doffing PPE

Donning (Putting On) Sequence:

  • Lab Coat/Coverall: Put on your protective garment first.

  • Respirator (if required): Perform a seal check according to the manufacturer's instructions.

  • Goggles/Face Shield: Ensure a snug fit. Goggles should seal around the eyes.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat. If double-gloving, don the inner pair first, then the outer pair.

Doffing (Taking Off) Sequence - The Key to Avoiding Contamination: The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

  • Decontaminate (if possible): If grossly contaminated, wipe down the exterior of gloves and suit.

  • Outer Gloves (if double-gloved): Remove the outer pair using a glove-to-glove technique (pinch and peel). Dispose of them immediately.

  • Lab Coat/Coverall: Unbutton or unzip. Roll it outwards and downwards, turning it inside-out as you remove it to contain the contaminant. Avoid shaking it.

  • Face Shield/Goggles: Remove by handling the strap from behind your head. Avoid touching the front surface.

  • Respirator (if worn): Remove by the straps, again without touching the front.

  • Inner Gloves: Remove the final pair using the glove-to-glove technique for the first glove, then slide a clean finger under the cuff of the remaining glove to peel it off without touching the outside.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[1][7]

Decontamination and Disposal Plan

Contaminated PPE is hazardous waste.

  • Single-Use Items: All disposable items (gloves, coveralls, respirator cartridges) that have come into contact with this compound must be disposed of in a designated, sealed, and clearly labeled hazardous waste container.[1]

  • Reusable Items:

    • Laboratory Coats: If contaminated, do not take them home. They must be laundered by a professional service experienced in handling chemically contaminated clothing. If grossly contaminated, disposal as hazardous waste may be necessary.

    • Goggles/Face Shields: Clean and decontaminate according to your institution's standard procedures before storage and reuse.

  • Spill Materials: Any materials used to clean a spill (absorbent pads, wipes) must also be disposed of as hazardous waste.

By adhering to this comprehensive guide, you are not merely following rules; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • This compound | C7H7NO3 | CID 76602 - PubChem . National Institutes of Health. [Link]

  • Personal Protective Equipment | US EPA . (2025). United States Environmental Protection Agency. [Link]

  • Personal Protective Equipment (PPE) - CHEMM . U.S. Department of Health & Human Services. [Link]

  • 2,4-Dihydroxybenzamide | C7H7NO3 | CID 76601 - PubChem . National Institutes of Health. [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use . Oregon OSHA. [Link]

  • Recommended PPE to handle chemicals . (n.d.). Bernardo Ecenarro. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users . American Chemistry Council. [Link]

  • Pocket Guide to Chemical Hazards Introduction | NIOSH . (n.d.). Centers for Disease Control and Prevention. [Link]

  • Current occupational exposure limits for Ontario workplaces under Regulation 833 . (2022). Government of Ontario. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.